1,2-Bis(4-chlorophenyl)-2-hydroxyethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2-bis(4-chlorophenyl)-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXPESOPEKJXJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)C2=CC=C(C=C2)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277014 | |
| Record name | 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4254-20-0 | |
| Record name | Benzoin,4'-dichloro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoin,4'-dichloro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone (4,4'-Dichlorobenzoin)
Executive Summary
1,2-Bis(4-chlorophenyl)-2-hydroxyethanone (CAS 4254-20-0), commonly known as 4,4'-dichlorobenzoin , is a critical intermediate in the synthesis of bioactive heterocycles and photoinitiators. As a functionalized
This guide provides a rigorous technical analysis of its physicochemical profile, green synthesis methodologies (moving away from traditional cyanide catalysis), and its downstream utility in drug development.
Part 1: Chemical Identity & Physicochemical Profile[1]
4,4'-Dichlorobenzoin is a para-substituted derivative of benzoin. The introduction of chlorine atoms at the 4-positions increases lipophilicity and alters the crystal packing relative to the parent benzoin molecule.
| Property | Data |
| IUPAC Name | 1,2-Bis(4-chlorophenyl)-2-hydroxyethan-1-one |
| Common Name | 4,4'-Dichlorobenzoin |
| CAS Number | 4254-20-0 |
| Molecular Formula | |
| Molecular Weight | 281.13 g/mol |
| Melting Point | 127–129 °C (Experimental) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in ethanol, DMSO, acetone; Insoluble in water |
| Key Functional Groups | Secondary Alcohol, Ketone, Aryl Chloride |
Part 2: Synthesis Protocols
Historically, benzoin condensation was achieved using toxic cyanide salts (NaCN/KCN). Modern pharmaceutical manufacturing prioritizes Green Chemistry principles. The following protocol utilizes Thiamine Hydrochloride (Vitamin B1) as a bio-mimetic organocatalyst, eliminating the risk of cyanide exposure while maintaining high yields.
Protocol A: Thiamine-Catalyzed Green Synthesis (Recommended)
Principle: Thiamine acts as an N-Heterocyclic Carbene (NHC) precursor. In the presence of a base, the thiazolium ring deprotonates to form an active ylide, which catalyzes the umpolung (polarity inversion) of the aldehyde carbonyl.
Reagents:
-
4-Chlorobenzaldehyde (20 mmol, 2.81 g)
-
Thiamine Hydrochloride (1.5 mmol, ~0.5 g)
-
Sodium Hydroxide (2M aqueous solution, 3.0 mL)
-
Ethanol (95%, 15 mL)
-
Water (5 mL)
Step-by-Step Methodology:
-
Catalyst Preparation: In a 50 mL round-bottom flask, dissolve Thiamine HCl (0.5 g) in water (3 mL). Add Ethanol (15 mL) and stir until homogeneous.
-
Activation: Cool the solution to 0–5 °C in an ice bath. Dropwise add the 2M NaOH solution. Critical Step: The solution will turn yellow, indicating the formation of the active thiamine ylide. Do not allow the temperature to rise above 20 °C during addition to prevent thiazole ring opening.
-
Reaction: Add 4-chlorobenzaldehyde (2.81 g) to the mixture. Remove the ice bath.
-
Incubation: Heat the mixture to 60–65 °C for 90 minutes. Monitor reaction progress via TLC (Eluent: 4:1 Hexane/Ethyl Acetate). The spot for the aldehyde (
) should disappear, replaced by the product ( ). -
Work-up: Cool the mixture to room temperature, then chill in an ice bath. The product should crystallize out.
-
Purification: Filter the solid under vacuum. Wash with cold 50% ethanol/water (2 x 10 mL) to remove unreacted aldehyde and catalyst. Recrystallize from hot ethanol if higher purity (>98%) is required.
Mechanistic Insight: The Thiamine Cycle
The following diagram illustrates the catalytic cycle, highlighting the Breslow intermediate which facilitates the C-C bond formation.
Figure 1: The catalytic cycle of thiamine-mediated benzoin condensation, featuring the critical Breslow intermediate.
Part 3: Applications in Drug Development
4,4'-Dichlorobenzoin is rarely the end-product in pharmaceutical applications. Its primary value lies in its reactivity as a scaffold for heterocyclic synthesis.
Synthesis of Phenytoin Analogs
The most significant application is the synthesis of 5,5-bis(4-chlorophenyl)hydantoin , a chlorinated analog of the anticonvulsant drug Phenytoin. This modification typically increases lipophilicity, potentially altering blood-brain barrier penetration and metabolic stability.
Pathway:
-
Oxidation: 4,4'-Dichlorobenzoin is oxidized (using
or ) to 4,4'-dichlorobenzil . -
Condensation: The benzil undergoes a Bucherer-Bergs reaction or condensation with urea/base to form the hydantoin ring.
Imidazole Synthesis
Reaction with aldehydes and ammonia (Debus-Radziszewski imidazole synthesis) yields 2,4,5-trisubstituted imidazoles, which are pharmacophores in p38 MAP kinase inhibitors and antifungal agents.
Figure 2: Synthetic utility of 4,4'-dichlorobenzoin in pharmaceutical and material sciences.
Part 4: Analytical Characterization
To validate the synthesis, the following spectral signatures should be confirmed.
Proton NMR ( H NMR, 400 MHz, DMSO- )
-
5.9–6.1 ppm (1H, d): Methine proton (
-OH). The coupling is due to the adjacent hydroxyl proton. -
6.2–6.4 ppm (1H, d): Hydroxyl proton (
). This signal disappears upon shake. - 7.3–7.9 ppm (8H, m): Aromatic protons. Due to the para-substitution, these often appear as two sets of AA'BB' systems, though overlapping may occur due to the similar electronic environments of the two rings.
Infrared Spectroscopy (FT-IR)
-
3350–3450 cm
: Broad O-H stretch (Intermolecular H-bonding). -
1680–1695 cm
: C=O stretch (Ketone). Lower than typical ketones due to conjugation with the aryl ring. -
1090 cm
: C-Cl stretch (Characteristic of aryl chlorides). -
1590 cm
: C=C Aromatic skeletal vibrations.
Part 5: Safety & Handling
-
Hazards: 4,4'-Dichlorobenzoin is an irritant to eyes, skin, and the respiratory system.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
-
Disposal: As a halogenated organic compound, it must not be disposed of in aqueous waste streams. Incineration in a facility equipped with scrubbers (to handle HCl generation) is required.
References
- Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques. Cengage Learning.
-
Physicochemical Data
-
Source: PubChem Compound Summary for CID 219286, this compound. Link
-
-
Synthesis of Hydantoin Derivatives
-
Source: Moslehi, H., et al. (2016). "Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond." Asian Journal of Chemistry. (Describes the Benzoin -> Benzil -> Hydantoin pathway). Link
-
-
Melting Point Verification
-
Source: Echemi Safety Data Sheet, 1-(4-chlorophenyl)-2-hydroxy-1-ethanone. Link
-
Technical Whitepaper: 4,4'-Dichlorobenzoin
The following technical guide details the physicochemical properties, synthesis, and applications of 4,4'-dichlorobenzoin.
Physicochemical Profiling, Synthetic Mechanisms, and Application Scenarios
Executive Summary
4,4'-Dichlorobenzoin (1,2-bis(4-chlorophenyl)-2-hydroxyethanone) is a functionalized
Molecular Identity & Physicochemical Profile[1][2][3]
The introduction of chlorine atoms at the para positions of the aromatic rings induces an inductive electron-withdrawing effect (
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 2-Hydroxy-1,2-bis(4-chlorophenyl)ethan-1-one |
| CAS Registry Number | 119-86-8 |
| Molecular Formula | |
| Molecular Weight | 281.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 86 – 89 °C (Literature variations exist; typically lower than benzoin) |
| Solubility | Soluble in DCM, Acetone, Ethanol, THF; Insoluble in Water |
| IR Signature | |
Synthetic Pathways: The Thiamine-Catalyzed Route
Historically, benzoin condensations utilized toxic cyanide ions (
3.1 Mechanism of Action
The reaction proceeds via the Breslow Intermediate , a resonance-stabilized enaminol. The electron-withdrawing chlorine substituents on 4-chlorobenzaldehyde facilitate the initial nucleophilic attack by the thiamine ylide but may slightly destabilize the developing charge in the transition state compared to electron-neutral aldehydes.
Figure 1: Catalytic cycle of thiamine-mediated benzoin condensation.
3.2 Experimental Protocol (Self-Validating System)
Reagents: 4-Chlorobenzaldehyde (20 mmol), Thiamine HCl (3 mmol), NaOH (6 mmol), Ethanol/Water (2:1 v/v).
-
Catalyst Activation: Dissolve Thiamine HCl in water (5 mL). Add ethanol (10 mL). Cool to 0°C. Slowly add NaOH solution dropwise. Checkpoint: The solution should turn yellow, indicating ylide formation.
-
Addition: Add 4-chlorobenzaldehyde. Adjust pH to 8-9 if necessary.
-
Incubation: Heat to 60-65°C for 90 minutes or stir at room temperature for 24-48 hours. Checkpoint: Reaction progress is monitored by TLC (Hexane/EtOAc 3:1); disappearance of aldehyde spot (
) and appearance of product ( ). -
Isolation: Cool to 0°C to induce crystallization. Filter the white precipitate.
-
Purification: Recrystallize from hot ethanol to remove unreacted aldehyde and thiamine residues.
Chemical Reactivity & Functionalization[10]
4,4'-Dichlorobenzoin possesses dual functionality: a secondary alcohol and a ketone. This bifunctionality makes it a versatile synthon.
4.1 Key Reaction Pathways
-
Oxidation: Conversion to 4,4'-Dichlorobenzil using mild oxidants like Ammonium Nitrate/Copper Acetate or Nitric Acid. This diketone is a precursor for photoinitiators.
-
Reduction: Reduction with
yields 1,2-bis(4-chlorophenyl)ethane-1,2-diol (hydrobenzoin derivative), used in stereoselective ligand synthesis. -
Heterocycle Formation: Condensation with urea or thiourea yields 4,5-diaryl-imidazol-2-ones/thiones.
Figure 2: Divergent synthetic utility of 4,4'-dichlorobenzoin.
Applications in Industry & Research
5.1 Photoinitiators for UV Curing
While 4,4'-dichlorobenzoin itself can initiate polymerization, it is primarily oxidized to 4,4'-dichlorobenzil , which is then converted into ketals (e.g., dimethyl ketal). These derivatives are Type II photoinitiators used in:
-
Dental Composites: Where rapid curing and depth of cure are essential.
-
PCB Resists: The chlorinated aromatic rings improve the thermal stability and chemical resistance of the cured polymer network.
5.2 Medicinal Chemistry
The imidazole derivatives synthesized from 4,4'-dichlorobenzoin are investigated for:
-
p38 MAP Kinase Inhibition: The 4,5-diaryl imidazole scaffold is a pharmacophore found in cytokine inhibitors.
-
Antifungal Agents: Structural analogs to clotrimazole.
Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).
-
Environmental: Toxic to aquatic life with long-lasting effects (H411).[2] Chlorinated aromatics are bio-accumulative; avoid release into water systems.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. Light sensitive (store in amber vials).
References
-
Synthesis Mechanism: Breslow, R. "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society, 1958. Link
-
Green Chemistry Protocol: Williamson, K. L., & Masters, K. M.[1] "Thiamine-Catalyzed Benzoin Condensation."[1] Macroscale and Microscale Organic Experiments, 6th Ed., 2011.[1] Link
-
Photoinitiator Applications: Fouassier, J. P., & Lalevée, J. "Photoinitiators for Polymer Synthesis." Wiley-VCH, 2012. Link
-
Heterocycle Synthesis: "Synthesis of Imidazoles via Multicomponent Reactions." Organic Chemistry Portal. Link
-
Safety Data: PubChem Compound Summary for CAS 119-86-8. Link
Sources
An In-Depth Technical Guide to the Molecular Structure of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(4-chlorophenyl)-2-hydroxyethanone, also known as 4,4'-dichlorobenzoin, is an organic compound belonging to the benzoin family. Benzoins are α-hydroxy ketones and are notable for their versatile applications as intermediates in organic synthesis. The presence of chloro-substituents on the phenyl rings of 4,4'-dichlorobenzoin significantly influences its chemical reactivity and biological activity, making it a molecule of interest for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its synthesis, spectroscopic characterization, and potential applications, with a particular focus on its relevance to drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | |
| Molecular Weight | 281.13 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | 4,4'-Dichlorobenzoin | |
| Melting Point | 88 °C | |
| Boiling Point (Predicted) | 439.1 ± 35.0 °C | |
| Density (Predicted) | 1.379 ± 0.06 g/cm³ |
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the benzoin condensation of 4-chlorobenzaldehyde. This reaction involves the cyanide- or thiamine-catalyzed umpolung (polarity reversal) of one aldehyde molecule, which then acts as a nucleophile and attacks a second aldehyde molecule.
Experimental Protocol: Thiamine-Catalyzed Synthesis
This protocol is adapted from established procedures for benzoin condensation and provides a reliable method for the synthesis of 4,4'-dichlorobenzoin.[1][2]
Materials:
-
4-chlorobenzaldehyde
-
Thiamine hydrochloride
-
95% Ethanol
-
3 M Sodium hydroxide solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiamine hydrochloride in water.
-
Add 95% ethanol to the flask and cool the mixture in an ice bath.
-
Slowly add the 3 M sodium hydroxide solution to the cooled mixture while stirring. The temperature should be maintained below 20 °C.[2]
-
Add 4-chlorobenzaldehyde to the reaction mixture.
-
Heat the mixture to a gentle reflux (around 60-80°C) and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the crude product by vacuum filtration and wash the crystals with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.[3][4]
Molecular Structure Elucidation through Spectroscopy
The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aliphatic protons of the ethanone backbone. The two phenyl rings, being chemically equivalent due to symmetry, will likely exhibit two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the ortho and meta protons relative to the carbonyl and hydroxyl-bearing carbon. The methine proton (-CH(OH)-) and the hydroxyl proton (-OH) will appear as singlets, with the hydroxyl proton's chemical shift being concentration and solvent dependent.
¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure. Key signals to expect include:
-
A signal for the carbonyl carbon (C=O) in the downfield region (typically δ 190-200 ppm).
-
A signal for the carbon bearing the hydroxyl group (-CH(OH)-) around δ 70-80 ppm.
-
Signals for the aromatic carbons, with the carbon atoms attached to chlorine appearing at distinct chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching, broad | 3650 - 3250 |
| C-H (aromatic) | Stretching | ~3100 - 3000 |
| C=O (carbonyl) | Stretching | ~1680 - 1660 |
| C=C (aromatic) | Stretching | ~1600 - 1450 |
| C-Cl (aryl chloride) | Stretching | ~1100 - 1000 |
| C-O (alcohol) | Stretching | ~1200 - 1000 |
The broadness of the O-H stretching band is indicative of hydrogen bonding. The position of the C=O stretching frequency is influenced by the electronic effects of the attached aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak ([M]⁺) would be expected at m/z 280, with an isotopic pattern characteristic of a molecule containing two chlorine atoms ([M+2]⁺ and [M+4]⁺ peaks).
Common fragmentation pathways would likely involve:
-
Cleavage of the C-C bond between the carbonyl and the hydroxyl-bearing carbon, leading to the formation of a 4-chlorobenzoyl cation (m/z 139) and a 4-chlorophenylhydroxymethylene radical.
-
Loss of a chlorine atom from the molecular ion.
-
Formation of a phenyl cation (m/z 77) through the loss of a chlorine atom and CO from the benzoyl fragment.[5]
Potential Applications in Drug Development
While specific studies on the biological activities of this compound are limited, the broader class of benzoin derivatives and compounds containing chloro-phenyl moieties have demonstrated a range of pharmacological properties, suggesting potential avenues for investigation.
Antimicrobial Activity
Halogenated organic compounds are known to possess antimicrobial properties. It is plausible that this compound could exhibit activity against various bacterial and fungal strains. For instance, other chlorinated compounds have shown efficacy against Staphylococcus aureus and Escherichia coli.[6] Further screening of this compound against a panel of pathogenic microbes would be a valuable area of research.
Anti-inflammatory Activity
Some benzoin derivatives have been reported to possess anti-inflammatory properties. The mechanism of action could involve the inhibition of pro-inflammatory enzymes or cytokines.[7] Investigating the effect of this compound on inflammatory pathways, for example, in lipopolysaccharide (LPS)-stimulated macrophage models, could reveal its potential as an anti-inflammatory agent.[8][9][10][11]
Cytotoxic Activity
The cytotoxicity of various organic molecules against cancer cell lines is a cornerstone of anticancer drug discovery. The presence of two chlorophenyl groups in this compound might confer cytotoxic activity. Screening this compound against a panel of cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer), would be necessary to determine its potential as an anticancer agent.[12][13][14][15]
Conclusion
This compound is a readily synthesizable benzoin derivative with a well-defined molecular structure that can be thoroughly characterized by modern spectroscopic methods. While its primary current application is as a synthetic intermediate, its structural features suggest that it may possess interesting biological activities. Further research into its antimicrobial, anti-inflammatory, and cytotoxic properties is warranted to explore its full potential in the field of drug development. This guide provides a foundational understanding of this molecule, offering a starting point for researchers and scientists to delve deeper into its chemistry and biological significance.
References
-
Thiamine Catalyzed Benzoin Condensation. (n.d.). Sciencemadness.org. Retrieved from [Link]
-
Benzoin Condensation. (n.d.). Retrieved from [Link]
-
Recrystallization1. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Experiment: Recrystallization – Part II: Purification of Solids. (n.d.). Science Learning Center. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Benzoin condensation. (n.d.). Retrieved from [Link]
-
A Multi-step Synthesis. Benzaldehyde to Benzoin. Benzoin to Hydrobenzoin and Benzil. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ChemBK. (n.d.). Ethanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-. Retrieved from [Link]
- Hadi, S., et al. (2021). IN VITRO ANTIBACTERIAL ACTIVITY OF SOME OF DIBUTYLTIN (IV) CHLOROBENZOATE DERIVATIVES AGAINST STAPHYLOCOCCUS AUREUS AND ESCHERICHIA COLI. ARPN Journal of Engineering and Applied Sciences, 16(15), 1623-1629.
- (2020). Anti-inflammatory effects of Aureusidin in LPS-stimulated RAW264.
- (2023). Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming. Frontiers.
- (2017). Betulin exhibits anti-inflammatory activity in LPS-stimulated macrophages and endotoxin-shocked mice through an AMPK/AKT/Nrf2-dependent mechanism. PubMed.
- (2022). Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids. MDPI.
- (n.d.).
- (n.d.). A) Cytotoxicity curve of compound 4 b on MCF‐7 cell line...
- (n.d.). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI.
- (n.d.). A Review on Benzothiazole Derivatives and Their Biological Significances.
- (n.d.).
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- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. arpnjournals.org [arpnjournals.org]
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- 10. Frontiers | Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming [frontiersin.org]
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Technical Monograph: Characterization of C14H10Cl2O2
Topic: C14H10Cl2O2 Physical Properties and Melting Point Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals
Isomer Resolution, Physicochemical Profiling, and Synthesis of Bis(4-chlorophenyl)acetic Acid (DDA)
Executive Summary: The C14H10Cl2O2 Isomer Paradox
In the context of drug development and environmental toxicology, the molecular formula C14H10Cl2O2 (MW: 281.13 g/mol ) refers to three distinct structural isomers with divergent biological activities and physical properties. Accurate identification relies heavily on melting point (MP) differentiation.
The primary compound of interest for biological monitoring and metabolic studies is Bis(4-chlorophenyl)acetic acid (DDA) , the terminal hydrophilic metabolite of DDT. However, researchers must distinguish this from Bisphenol C (a polymer precursor and endocrine disruptor) and 4,4'-Dichlorobenzoin (a synthetic intermediate).
Table 1: Isomer Resolution by Physicochemical Properties
| Compound Name | Structure Type | Melting Point (°C) | Solubility Profile | Primary Application |
| Bis(4-chlorophenyl)acetic acid (DDA) | Diphenylacetic acid derivative | 167 – 169 °C | Soluble in EtOH, Ether, Benzene; Insoluble in H₂O | DDT Metabolite / Biomarker |
| Bisphenol C | Dichlorovinylidene bisphenol | 213 – 217 °C | Soluble in DMSO, MeOH | Polymer Science / Endocrine Research |
| 4,4'-Dichlorobenzoin | Alpha-hydroxy ketone | 88 – 90 °C | Soluble in Acetone, Chloroform | Synthetic Intermediate |
Critical Note: If your sample melts below 100°C, it is likely the benzoin derivative. If it melts >200°C, it is the bisphenol. The target metabolite DDA melts strictly in the 167–169°C range.
Core Topic: Bis(4-chlorophenyl)acetic Acid (DDA)[4]
Physicochemical Profile
DDA serves as a critical reference standard in toxicology. Unlike its parent compound DDT, which is highly lipophilic (logP ~6.9), DDA possesses a carboxylic acid moiety that increases water solubility at physiological pH, facilitating renal excretion.
-
IUPAC Name: 2,2-Bis(4-chlorophenyl)acetic acid[1]
-
CAS Registry Number: 83-05-6[2]
-
pKa: ~3.8 (Predicted) – behaves as a weak acid, existing as a conjugate base in plasma.
-
LogP: 3.6 – Significantly lower than DDT, allowing for phase II conjugation.
-
UV/Vis Absorption:
at ~230 nm (Chlorobenzene chromophore).
Metabolic Significance
DDA is the final urinary metabolite of DDT. The transformation involves reductive dechlorination to DDD, followed by oxidation of the alkyl chain.[3] This pathway is critical for understanding the bioaccumulation kinetics of organochlorines.
Figure 1: Metabolic biotransformation of DDT to DDA, highlighting the shift from lipophilicity to hydrophilicity.
Experimental Protocols
Synthesis of Bis(4-chlorophenyl)acetic Acid (DDA)
While DDA can be isolated from biological matrices, analytical standards are synthesized via Friedel-Crafts Hydroxyalkylation . This method is preferred over DDT hydrolysis due to higher purity and avoidance of polychlorinated byproducts.
Reaction Mechanism: Condensation of chlorobenzene with glyoxylic acid in the presence of an acid catalyst.
Protocol:
-
Reagents:
-
Chlorobenzene (Excess, serves as solvent/reactant)
-
Glyoxylic Acid Monohydrate (1.0 eq)
-
Sulfuric Acid (98%, Catalyst) or Acetic Acid/H₂SO₄ mix.
-
-
Procedure:
-
Charge a round-bottom flask with Glyoxylic acid (0.1 mol) and Chlorobenzene (0.5 mol).
-
Cool to 0–5°C in an ice bath.
-
Dropwise add concentrated H₂SO₄ (0.2 mol) while maintaining temperature <10°C.
-
Allow the mixture to warm to room temperature and stir for 6–12 hours.
-
Observation: The solution will darken as the condensation proceeds.
-
-
Work-up:
-
Pour the reaction mixture into crushed ice (200 g).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash the organic layer with Brine and Water.
-
Purification: Extract the organic layer with 10% Na₂CO₃ (aq). The DDA will move to the aqueous phase as the salt, leaving non-acidic impurities (like unreacted chlorobenzene) in the organic phase.
-
Acidify the aqueous layer with HCl to pH 1 to precipitate crude DDA.
-
Recrystallization: Recrystallize from Ethanol/Water (1:1) or Acetic Acid.[1][4]
-
-
Validation:
-
Dry the white crystals.
-
Target Melting Point: 167–169°C.[5]
-
Analytical Quantification (HPLC-UV)
For pharmacokinetic studies, DDA must be quantified in plasma or urine.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
Gradient: 40% B to 90% B over 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Retention Time: DDA typically elutes before DDT and DDE due to the polar carboxylic acid group.
Secondary Isomer: Bisphenol C
Bisphenol C (CAS 14868-03-2) is structurally related to Bisphenol A (BPA) but contains a dichlorovinylidene group.[6]
-
Structure: 4,4'-(2,2-dichloroethene-1,1-diyl)diphenol.
-
Relevance: High-performance polycarbonate precursor; investigated for enhanced flame retardancy compared to BPA.
-
Toxicity: Exhibits estrogenic activity similar to BPA; handling requires strict PPE (gloves, respirator) to prevent endocrine disruption.
-
Differentiation: The phenolic hydroxyl groups make it soluble in basic solutions (forming phenoxides), similar to DDA, but its melting point (>210°C) is the definitive identifier.
References
-
Sigma-Aldrich. Bis(4-chlorophenyl)acetic acid Product Specification. Retrieved from .
-
National Institute of Standards and Technology (NIST). 2,2-Bis(4-chlorophenyl)acetic acid Phase Change Data. NIST Chemistry WebBook, SRD 69. Retrieved from .[7]
-
Gold, B., & Brunk, G. (1982).[8] Metabolism of DDT to DDA in the Rat. Carcinogenesis.
-
PubChem. Compound Summary: Bis(4-chlorophenyl)acetic acid (CID 6730).[7] National Library of Medicine. Retrieved from .[7]
-
ChemicalBook. Bisphenol C Properties and Melting Point. Retrieved from .
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bis(4-chlorophenyl)acetic acid (83-05-6) for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Aquadocs Repository [aquadocs.org]
- 5. Benzeneacetic acid,4-chloro-a-(4-chlorophenyl)- MSDS CasNo.83-05-6 [lookchem.com]
- 6. Bisphenol C Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanistic and Other Relevant Data - DDT, Lindane, and 2,4-D - NCBI Bookshelf [ncbi.nlm.nih.gov]
1,2-Bis(4-chlorophenyl)-2-hydroxyethanone IUPAC name and synonyms
An In-Depth Technical Guide to 4,4'-Dichlorobenzoin
Executive Summary
This technical guide provides a comprehensive overview of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone, a key α-hydroxyketone. Commonly known as 4,4'-Dichlorobenzoin, this compound serves as a valuable intermediate in synthetic organic chemistry. This document details its chemical identity, physicochemical properties, a validated synthesis protocol rooted in the principles of the Benzoin condensation, its principal applications, and critical safety and handling procedures. The content is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this reagent in a laboratory setting.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound through its various naming conventions is fundamental for accurate research and procurement. This compound is classified as a benzoin, a class of organic compounds characterized by an α-hydroxyketone functional group attached to two aryl moieties. The IUPAC name precisely describes this structure: an ethanone backbone with a hydroxyl group on the second carbon and two 4-chlorophenyl substituents on the first and second carbons, respectively.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Common Name | 4,4'-Dichlorobenzoin[1][2] |
| CAS Number | 4254-20-0[2] |
| Molecular Formula | C₁₄H₁₀Cl₂O₂[2] |
| Molecular Weight | 281.13 g/mol [2] |
| Synonyms | 4,4-Dichlorobenzoine, 2-Hydroxy-1,2-bis(4-chlorophenyl)ethanone, α-Hydroxy-α-(4-chlorophenyl)-4'-chloroacetophenone, Benzoin, 4,4'-dichloro-[1][2] |
| InChI Key | UCXPESOPEKJXJR-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=CC(=CC=C1C(C(=O)C2=CC=C(C=C2)Cl)O)Cl[1] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in different environments and are crucial for designing experiments, purification strategies, and storage conditions. 4,4'-Dichlorobenzoin is a solid at room temperature with limited solubility in water but better solubility in common organic solvents.
| Property | Value | Source |
| Appearance | White crystalline solid | [3] |
| Melting Point | 88 °C | [2][3] |
| Boiling Point (Predicted) | 439.1 ± 35.0 °C | [2] |
| Density (Predicted) | 1.379 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 11.62 ± 0.20 | [2] |
Synthesis and Mechanism
The primary route for synthesizing 4,4'-Dichlorobenzoin is the Benzoin condensation of its parent aldehyde, 4-chlorobenzaldehyde. This reaction is a classic example of "umpolung" (polarity reversal), where the normally electrophilic carbonyl carbon of an aldehyde is transiently converted into a nucleophile.
Principle: The Benzoin Condensation
The Benzoin condensation involves the dimerization of two aromatic aldehydes to form an α-hydroxyketone. The reaction is typically catalyzed by a nucleophile such as a cyanide anion or an N-heterocyclic carbene (NHC). The choice of cyanide as a catalyst is historical and highly effective due to its ability to:
-
Act as an excellent nucleophile.
-
Stabilize the key carbanionic intermediate.
-
Serve as a good leaving group in the final step of the catalytic cycle.[4][5]
The mechanism begins with the nucleophilic attack of the cyanide ion on the carbonyl carbon of one molecule of 4-chlorobenzaldehyde. A subsequent proton transfer creates a cyanohydrin-derived carbanion. This carbanion, now nucleophilic at the former carbonyl carbon, attacks a second molecule of 4-chlorobenzaldehyde. The catalytic cycle is completed by the elimination of the cyanide ion, which regenerates the catalyst and yields the final 4,4'-Dichlorobenzoin product.[5]
Experimental Protocol: Synthesis of 4,4'-Dichlorobenzoin
This protocol is a self-validating system adapted from standard procedures for Benzoin condensation.[3][6] Successful synthesis is confirmed by the precipitation of the product upon cooling and validated through characterization.
Materials:
-
4-Chlorobenzaldehyde (2 equivalents)
-
Ethanol (95%)
-
Sodium Cyanide (NaCN) (0.1 equivalents)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
Büchner funnel and filtration apparatus
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of 4-chlorobenzaldehyde in 50 mL of 95% ethanol. Gently warm if necessary to ensure complete dissolution.
-
Catalyst Preparation: In a separate small beaker, prepare the catalyst solution by dissolving 0.35 g of sodium cyanide in 5 mL of deionized water. Extreme Caution: Sodium cyanide is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction Initiation: Add the aqueous sodium cyanide solution to the ethanolic solution of 4-chlorobenzaldehyde in the flask. Swirl to mix.
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 45-60 minutes.[6] The solution may turn yellow or pale orange during this time.
-
Crystallization: After the reflux period, remove the heating mantle and allow the flask to cool slowly to room temperature. Subsequently, cool the flask in an ice bath for 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with two 15 mL portions of cold 50:50 ethanol-water solution to remove unreacted aldehyde and catalyst.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (~40 °C) to a constant weight. A typical yield for this reaction is 60-70%.[3]
Purification and Characterization
The crude product can be purified by recrystallization from hot ethanol. The purity can be confirmed by melting point analysis (expected: 87-88 °C) and spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[3]
Diagram: Synthetic Workflow of 4,4'-Dichlorobenzoin
Caption: Workflow for the synthesis of 4,4'-Dichlorobenzoin.
Applications in Research and Development
4,4'-Dichlorobenzoin is primarily utilized as a versatile intermediate in the synthesis of more complex molecules. Its two distinct functional groups, the ketone and the secondary alcohol, can be selectively targeted for further chemical transformations.
-
Oxidation to 4,4'-Dichlorobenzil: The secondary alcohol can be oxidized to a ketone using mild oxidizing agents (e.g., nitric acid or copper(II) acetate) to yield 4,4'-Dichlorobenzil, an important α-diketone. This product is a crucial building block for synthesizing various heterocyclic compounds, such as quinoxalines and imidazoles, which are prevalent scaffolds in medicinal chemistry.
-
Reduction to 1,2-Bis(4-chlorophenyl)-1,2-ethanediol: The ketone functionality can be reduced using hydride reagents like sodium borohydride (NaBH₄) to produce the corresponding diol, 1,2-Bis(4-chlorophenyl)-1,2-ethanediol. Such diols are valuable as chiral ligands in asymmetric synthesis or as precursors for polymers.
-
Precursor for Ligand Synthesis: The core structure can be incorporated into larger molecular frameworks to create ligands for metal-catalyzed reactions.
Safety and Handling
As a laboratory chemical, 4,4'-Dichlorobenzoin requires careful handling to minimize exposure and ensure personnel safety.
Hazard Identification:
-
The compound is irritating to the eyes, respiratory system, and skin.
Recommended Handling Protocol:
-
Engineering Controls: Always handle 4,4'-Dichlorobenzoin inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical splash goggles.
-
Dispensing: Handle as a solid. Avoid creating dust. Use a spatula for transferring the chemical.
-
Spill Management: In case of a spill, decontaminate the area with an appropriate solvent and absorbent material. Dispose of the waste in a sealed, labeled container according to institutional guidelines.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
This compound (4,4'-Dichlorobenzoin) is a well-defined chemical intermediate with significant utility in organic synthesis. Its straightforward preparation via the Benzoin condensation, coupled with the reactivity of its α-hydroxyketone moiety, makes it a valuable precursor for a range of more complex molecules, including diketones, diols, and various heterocyclic systems. Adherence to the synthesis and safety protocols outlined in this guide will enable researchers to safely and effectively leverage this compound in their research and development endeavors.
References
-
ChemBK. (n.d.). Ethanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-. Retrieved from [Link]
-
MolPort. (n.d.). 1,2-bis(4-chlorophenyl)-2-hydroxyethan-1-one. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Chlorobenzaldehyde. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, July 6). Benzoin condensation. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Dichlorobenzhydrol. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoin condensation. Retrieved from [Link]
-
Vibzzlab. (2022, December 7). Benzoin Condensation (one minute synthesis). YouTube. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dichlorobenzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-CHLOROBENZALDEHYDE. Retrieved from [Link]
-
PubMed. (2022, July 12). Regiospecific Oxidation of Chlorobenzene to 4-Chlororesorcinol, Chlorohydroquinone, 3-Chlorocatechol and 4-Chlorocatechol by Engineered Toluene o-Xylene Monooxygenases. Retrieved from [Link]
-
American Chemical Society. (n.d.). Catalytic Reduction of Chlorobenzenes with Pd/Fe Nanoparticles: Reactive Sites, Catalyst Stability, Particle A. Retrieved from [Link]
-
ScienceAsia. (2012, December 6). Benzoin condensation of aromatic aldehydes catalysed by N,N-dimethylbenzimidazolium iodide and NaOH under green conditions. Retrieved from [Link]
Sources
Unveiling the Molecular Architecture: A Spectroscopic Guide to 4,4'-Dichlorobenzoin
This technical guide provides a comprehensive exploration of the spectral characteristics of 4,4'-dichlorobenzoin, a molecule of significant interest in synthetic chemistry and drug development. As direct experimental spectra for this specific compound are not widely available in public databases, this document leverages established principles of spectroscopic analysis and data from structurally analogous compounds to present a predictive yet scientifically rigorous overview. This guide is intended for researchers, scientists, and professionals in drug development seeking a deep understanding of the structural elucidation of this and similar molecules.
Introduction
4,4'-Dichlorobenzoin is a derivative of benzoin, characterized by the presence of two chlorophenyl groups. The precise arrangement of its functional groups—a hydroxyl, a carbonyl, and two aromatic rings substituted with chlorine at the para position—gives rise to a unique spectral fingerprint. Understanding this fingerprint is paramount for confirming its synthesis, assessing its purity, and predicting its reactivity and potential as a scaffold in medicinal chemistry. This guide will delve into the predicted infrared (IR), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and mass spectrometry (MS) data for 4,4'-dichlorobenzoin. Each section will provide a detailed experimental protocol for data acquisition, a summary of the predicted spectral data, and an in-depth interpretation grounded in established spectroscopic principles.
Chemical Structure of 4,4'-Dichlorobenzoin
To fully appreciate the forthcoming spectral analysis, it is essential to visualize the molecular structure of 4,4'-dichlorobenzoin.
Figure 2: Workflow for obtaining an IR spectrum using the KBr pellet method.
B. Predicted IR Spectral Data
The following table summarizes the predicted characteristic IR absorption bands for 4,4'-dichlorobenzoin.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3400 - 3200 | Broad, Medium |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |
| C=O (Ketone) | Stretching | 1685 - 1665 | Strong |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Weak |
| C-O (Alcohol) | Stretching | 1260 - 1000 | Medium |
| C-Cl (Aryl Halide) | Stretching | 1100 - 1000 | Strong |
| C-H (Aromatic) | Out-of-plane Bending | 850 - 800 | Strong |
C. Interpretation of the Predicted IR Spectrum
The predicted IR spectrum of 4,4'-dichlorobenzoin provides clear evidence for its key functional groups.
-
O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is a hallmark of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.
-
Aromatic C-H Stretch: The presence of peaks between 3100 and 3000 cm⁻¹ confirms the existence of C-H bonds on the aromatic rings.
-
Carbonyl C=O Stretch: A strong, sharp absorption band around 1675 cm⁻¹ is indicative of the conjugated ketone carbonyl group. The conjugation with the aromatic ring slightly lowers the frequency compared to a non-conjugated ketone.
-
Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.
-
C-O Stretch: An absorption in the 1260-1000 cm⁻¹ range corresponds to the stretching vibration of the carbon-oxygen single bond of the secondary alcohol.
-
C-Cl Stretch: A strong band in the 1100-1000 cm⁻¹ region is expected for the aryl-chloride bond.
-
Aromatic C-H Bending: A strong absorption between 850-800 cm⁻¹ is highly diagnostic of 1,4-disubstitution (para) on a benzene ring, arising from the out-of-plane C-H bending vibrations of the adjacent hydrogens.
II. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.
A. Experimental Protocol: Acquiring the ¹H NMR Spectrum
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of 4,4'-dichlorobenzoin in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules.
-
Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is typically a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum. This involves shimming the magnetic field for homogeneity, tuning the probe, and setting the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).
Figure 3: General workflow for acquiring a ¹H NMR spectrum.
B. Predicted ¹H NMR Spectral Data (in CDCl₃)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | ~3.5 - 5.0 | Singlet (broad) | 1H |
| -CH(OH)- | ~5.9 | Singlet | 1H |
| Aromatic H's (ortho to -C=O) | ~7.8 | Doublet | 2H |
| Aromatic H's (meta to -C=O) | ~7.4 | Doublet | 2H |
| Aromatic H's (ortho to -CHOH-) | ~7.3 | Doublet | 2H |
| Aromatic H's (meta to -CHOH-) | ~7.2 | Doublet | 2H |
C. Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 4,4'-dichlorobenzoin reveals a distinct set of signals that are consistent with its structure.
-
Hydroxyl Proton: The hydroxyl proton is expected to appear as a broad singlet in the range of 3.5-5.0 ppm. Its chemical shift can be variable and depends on concentration and temperature due to hydrogen bonding.
-
Methine Proton: The proton on the carbon bearing the hydroxyl group (-CH(OH)-) is predicted to be a singlet at approximately 5.9 ppm. It is a singlet because it has no adjacent protons to couple with.
-
Aromatic Protons: Due to the electronic effects of the carbonyl and hydroxyl groups, the two chlorophenyl rings are not equivalent.
-
The aromatic protons on the ring attached to the carbonyl group are expected to be more deshielded. The protons ortho to the electron-withdrawing carbonyl group will appear as a doublet around 7.8 ppm, while the meta protons will be a doublet around 7.4 ppm.
-
The aromatic protons on the ring attached to the hydroxyl-bearing carbon will be slightly less deshielded. The ortho protons are predicted to be a doublet around 7.3 ppm, and the meta protons a doublet around 7.2 ppm.
-
The doublet splitting pattern for all aromatic protons arises from coupling to their single neighboring proton on the ring.
-
III. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.
A. Experimental Protocol: Acquiring the ¹³C NMR Spectrum
Methodology:
-
Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy, though a slightly higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use a high-field NMR spectrometer equipped for ¹³C detection.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans are typically required to obtain a good signal-to-noise ratio.
B. Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | ~198 |
| -CH(OH)- | ~78 |
| Aromatic C (ipso, attached to -C=O) | ~135 |
| Aromatic C (ipso, attached to -CHOH-) | ~138 |
| Aromatic C (para, attached to Cl) | ~136 (both rings) |
| Aromatic C (ortho to -C=O) | ~130 |
| Aromatic C (meta to -C=O) | ~129 |
| Aromatic C (ortho to -CHOH-) | ~128 |
| Aromatic C (meta to -CHOH-) | ~127 |
C. Interpretation of the Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum of 4,4'-dichlorobenzoin is expected to show nine distinct signals, corresponding to the nine unique carbon environments in the molecule.
-
Carbonyl Carbon: The carbonyl carbon is the most deshielded and will appear at a chemical shift of approximately 198 ppm.
-
Methine Carbon: The carbon atom bonded to the hydroxyl group (-CH(OH)-) is expected to resonate around 78 ppm.
-
Aromatic Carbons: The aromatic region will display a series of peaks between approximately 127 and 138 ppm.
-
The ipso-carbons (carbons directly attached to a substituent) will have distinct chemical shifts. The carbon attached to the carbonyl group is predicted around 135 ppm, while the one attached to the hydroxyl-bearing carbon is around 138 ppm. The carbons attached to the chlorine atoms are expected around 136 ppm.
-
The remaining aromatic carbons will have chemical shifts influenced by their position relative to the substituents, leading to the predicted signals around 127-130 ppm.
-
IV. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and can provide clues about the structure.
A. Experimental Protocol: Acquiring the Mass Spectrum
Electron Ionization (EI) is a common method for analyzing relatively small organic molecules.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).
-
Fragmentation: The molecular ion is often unstable and fragments into smaller, charged ions.
-
Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Figure 4: Simplified workflow for obtaining an electron ionization mass spectrum.
B. Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Interpretation |
| [M]⁺• | 280, 282, 284 | Molecular ion peak cluster |
| [M - C₇H₅ClO]⁺• | 139, 141 | Cleavage of the C-C bond between the carbonyl and methine carbons |
| [C₇H₅ClO]⁺ | 139, 141 | 4-chlorobenzoyl cation |
| [C₇H₄Cl]⁺ | 111, 113 | Loss of CO from the 4-chlorobenzoyl cation |
| [C₆H₄Cl]⁺ | 111, 113 | 4-chlorophenyl cation |
C. Interpretation of the Predicted Mass Spectrum
The mass spectrum of 4,4'-dichlorobenzoin will be characterized by a distinctive isotopic pattern due to the presence of two chlorine atoms.
-
Molecular Ion: The molecular ion peak will appear as a cluster of peaks at m/z 280, 282, and 284. This is due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The relative intensities of these peaks will be approximately 9:6:1.
-
Fragmentation Pattern:
-
A major fragmentation pathway is the alpha-cleavage of the C-C bond between the carbonyl group and the hydroxyl-bearing carbon. This will result in two primary fragment ions.
-
The 4-chlorobenzoyl cation ([C₇H₅ClO]⁺) will produce a peak cluster at m/z 139 and 141 with an approximate 3:1 intensity ratio. Further fragmentation of this ion by loss of a neutral carbon monoxide molecule will lead to the 4-chlorophenyl cation ([C₆H₄Cl]⁺) at m/z 111 and 113.
-
The other fragment from the initial cleavage, the [M - C₇H₅ClO]⁺• ion, would also appear at m/z 139 and 141.
-
Conclusion
The comprehensive spectral analysis presented in this guide, though predictive, offers a robust framework for the structural characterization of 4,4'-dichlorobenzoin. The convergence of data from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a self-validating system for confirming the identity and purity of this compound. The detailed protocols and interpretations serve as a valuable resource for researchers, enabling them to confidently acquire and interpret spectral data for 4,4'-dichlorobenzoin and related molecules in their own laboratories. This foundational understanding is critical for advancing the applications of such compounds in various fields of chemical and pharmaceutical research.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
-
Prasanth, K. N., & Vijayalakshmi, A. (2018). Synthesis, characterization, and evaluation of some novel derivatives of Benzoin. Drug Invention Today, 10(3). [Link]
-
PubChem. 1,4-Dichlorobenzene. National Center for Biotechnology Information. [Link]
Technical Deep Dive: Structural Elucidation of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone via 1H NMR
Executive Summary
This technical guide provides a rigorous analysis of the proton nuclear magnetic resonance (
Part 1: Theoretical Framework & Structural Logic
To accurately interpret the spectrum, one must first deconstruct the magnetic environment of the molecule. The structure consists of two 4-chlorophenyl rings linked by an ethylene bridge containing a carbonyl group and a hydroxyl group.
Symmetry Breaking
Although the molecule appears pseudo-symmetric, the central bond creates two distinct environments:
-
Ring A (Benzoyl moiety): Adjacent to a carbonyl group (
). The carbonyl is strongly electron-withdrawing (anisotropic deshielding), shifting adjacent protons downfield. -
Ring B (Benzyl alcohol moiety): Adjacent to a hydroxymethine group (
). This group is less electron-withdrawing than the carbonyl, resulting in relatively upfield shifts for these aromatic protons.
The Chiral Center & Exchange
The carbon at position 2 is chiral (
Part 2: Experimental Protocol
The following protocol ensures reproducibility and minimizes artifacts caused by water exchange or concentration effects.
Sample Preparation Workflow
Objective: Obtain a spectrum with resolved coupling for the hydroxyl proton to verify structure and solvent purity.
-
Solvent Selection:
-
Primary:DMSO-d6 (Dimethyl sulfoxide-d6).[1][2]
-
Reasoning: DMSO forms strong hydrogen bonds with the solute's OH group, slowing the rate of intermolecular proton exchange. This allows the observation of the
vicinal coupling (splitting the OH into a doublet and the CH into a doublet).
-
-
Secondary:CDCl3 (Deuterated Chloroform).
-
Reasoning: Standard screening. However, OH exchange is rapid; the OH appears as a broad singlet, and the CH appears as a singlet.
-
-
-
Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
-
Note: Higher concentrations in
can shift the OH peak downfield due to intermolecular H-bonding.[3]
-
-
Acquisition Parameters:
-
Pulse Angle: 30° or 45°.
-
Relaxation Delay (
): seconds (crucial for accurate integration of aromatic protons). -
Scans: 16 (minimum) to 64.
-
Visualization of Workflow
Figure 1: Decision matrix for solvent selection based on analytical needs.
Part 3: Spectral Analysis & Assignments
The following data assumes a 400 MHz spectrometer using DMSO-d6 as the solvent.
Summary Table
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 7.90 – 7.95 | Doublet ( | 2H | Ar-H (Ortho to C=O) | Deshielded by carbonyl anisotropy (Ring A). |
| 7.50 – 7.55 | Doublet ( | 2H | Ar-H (Meta to C=O) | Ortho to Chlorine (Ring A). |
| 7.35 – 7.45 | Multiplet | 4H | Ar-H (Ring B) | Overlap of protons ortho/meta to CH-OH. |
| 6.15 | Doublet ( | 1H | OH (Hydroxyl) | Visible doublet only in DMSO/dry acetone. |
| 5.95 | Doublet ( | 1H | CH (Methine) | Coupled to OH. Becomes singlet if |
Detailed Interpretation
The Methine & Hydroxyl Region (
5.5 – 6.5 ppm)
This is the "fingerprint" region for the benzoin functionality.
-
In DMSO-d6: You will observe two doublets. The proton on the oxygen (
) couples with the methine proton ( ). This confirms the integrity of the -hydroxy ketone motif. -
Validation (The
Shake): Adding one drop of to the tube causes the OH signal to disappear (exchange with D). Consequently, the methine doublet at 5.95 ppm collapses into a sharp singlet . This is the definitive test for the CH-OH moiety.
The Aromatic Region (
7.2 – 8.0 ppm)
The two rings are chemically non-equivalent.
-
Ring A (Benzoyl): The protons ortho to the carbonyl are the most deshielded, appearing as a doublet around 7.92 ppm . The protons meta to the carbonyl (adjacent to the Chlorine) appear upfield at 7.52 ppm . This creates a distinct AA'BB' pattern.
-
Ring B (Benzyl): The effect of the
group is weaker. These protons cluster closer together, often appearing as a complex multiplet or two overlapping doublets in the 7.35 – 7.45 ppm range.
Part 4: Diagnostic Troubleshooting & Impurity Profiling
In drug development, quantifying the unreacted starting material and the over-oxidized byproduct is critical.
Common Impurities
-
4-Chlorobenzaldehyde (Starting Material):
-
4,4'-Dichlorobenzil (Oxidation Product):
-
Structure:
. -
Diagnostic Feature:Symmetry Restoration. The molecule is symmetric. The complex aromatic region of the benzoin simplifies significantly. The methine and hydroxyl peaks (
5.0–6.5) disappear completely.[4] The aromatic protons shift downfield (two distinct doublets around 7.9 and 7.6 ppm).
-
Impurity Identification Logic
Figure 2: Logic flow for identifying common synthetic impurities.
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 2765 (Benzoin derivatives). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Organic Syntheses. Benzoin Condensation Protocols. Org.[4][5] Synth. 1921, 1,[6] 33. [Link]
-
Reich, H. J. Structure Determination Using NMR: Chemical Shifts. University of Wisconsin-Madison. [Link]
-
PubChem. 4-Chlorobenzaldehyde (Impurity Profile). National Library of Medicine. [Link]
Sources
- 1. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. chemistryconnected.com [chemistryconnected.com]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: 13C NMR Characterization of 4,4'-Dichlorobenzoin
Part 1: Executive Summary & Strategic Importance
4,4'-Dichlorobenzoin (1,2-bis(4-chlorophenyl)-2-hydroxyethanone) represents a critical intermediate in the synthesis of photosensitive polymers and heterocyclic pharmaceutical scaffolds. Unlike its unsubstituted parent (benzoin), the presence of chlorine substituents at the para positions introduces specific electronic anisotropy that complicates spectral assignment but enhances its utility in cross-coupling reactions.
This guide provides a definitive reference for the 13C NMR characterization of 4,4'-dichlorobenzoin. It moves beyond simple peak listing to explain the causality of chemical shifts, providing researchers with a self-validating framework to distinguish this molecule from its starting material (4-chlorobenzaldehyde) and its primary oxidation impurity (4,4'-dichlorobenzil).
Part 2: Structural Analysis & 13C NMR Assignment
The Asymmetry Principle
A common error in analyzing benzoin derivatives is assuming symmetry. 4,4'-Dichlorobenzoin is asymmetric . It contains two distinct aromatic environments due to the electronic difference between the carbonyl group (electron-withdrawing) and the hydroxyl-bearing methine group (electron-donating via resonance/hyperconjugation).
-
Ring A (Benzoyl side): The aromatic ring adjacent to the carbonyl (C=O) experiences strong deshielding at the ortho positions due to magnetic anisotropy.
-
Ring B (Carbinol side): The aromatic ring adjacent to the chiral center (CH-OH) resembles a benzyl alcohol derivative.
Diagnostic Chemical Shift Table (CDCl₃)
The following values represent the diagnostic chemical shifts expected in Deuterated Chloroform (CDCl₃) at 100 MHz.
| Carbon Environment | Label | Shift Range (δ ppm) | Signal Type | Electronic Driver |
| Ketone Carbonyl | C1 | 196.0 - 198.0 | Quaternary | Strong deshielding (sp² hybridization + electronegativity). |
| Chiral Methine | C2 | 75.5 - 77.0 | Methine (CH) | Direct attachment to Oxygen (electronegative). |
| Aromatic C-Cl | C_Ar-Cl | 139.0 - 141.0 | Quaternary | Heavy atom effect + Inductive withdrawal. |
| Aromatic Ipso (C=O) | C_Ipso1 | 131.0 - 133.0 | Quaternary | Conjugation with carbonyl. |
| Aromatic Ipso (CH-OH) | C_Ipso2 | 137.0 - 139.0 | Quaternary | Alkyl substitution effect. |
| Aromatic Ortho/Meta | C_Ar | 128.0 - 131.0 | Methine (CH) | Overlapping signals; distinct splitting patterns in high-field. |
Critical Note: The C-Cl carbons often appear as low-intensity signals due to longer relaxation times (T1) and lack of NOE enhancement. Do not mistake their absence for sample degradation.
Assignment Logic Visualization
The following diagram illustrates the flow of logic required to assign the spectrum correctly, separating the molecule into two distinct magnetic zones.
Figure 1: Logical segmentation of the 4,4'-dichlorobenzoin molecule for NMR assignment. Note the separation into "Carbonyl" and "Carbinol" zones.
Part 3: Synthesis & Experimental Validation
To ensure the NMR data is valid, the sample must be synthesized using a protocol that minimizes side-product formation (specifically the oxidized benzil). We utilize a Thiamine Hydrochloride (Vitamin B1) catalyzed condensation, which is a superior "Green Chemistry" alternative to the traditional toxic cyanide method.
Thiamine-Catalyzed Synthesis Protocol
Reagents:
-
4-Chlorobenzaldehyde (20 mmol)
-
Thiamine Hydrochloride (3 mmol)
-
Ethanol (95%)[1]
-
Sodium Hydroxide (2M aq)
Step-by-Step Workflow:
-
Catalyst Activation: Dissolve Thiamine HCl (1.0 g) in water (1.5 mL) and Ethanol (6 mL). Cool to 0°C.
-
Ylide Formation: Slowly add 2M NaOH (3.0 mL) dropwise. Crucial: The temperature must not exceed 20°C to prevent thiazole ring destruction. The solution will turn yellow, indicating ylide generation.
-
Addition: Add 4-chlorobenzaldehyde (2.8 g).
-
Reflux: Heat the mixture to 80°C for 90 minutes.
-
Crystallization: Cool to room temperature, then refrigerate. Crystals of 4,4'-dichlorobenzoin should precipitate.
-
Purification: Recrystallize from ethanol/water (9:1).
Synthesis Pathway Diagram
Figure 2: Reaction pathway for the thiamine-catalyzed benzoin condensation. The catalyst is regenerated in the final step.
Part 4: Self-Validating Systems (Quality Control)
A key requirement for high-integrity research is the ability to self-validate data. When analyzing the 13C NMR of your product, use these checkpoints to confirm identity and purity.
The "Benzil Test" (Oxidation Check)
The most common impurity is 4,4'-dichlorobenzil, formed by air oxidation.
-
Benzoin (Target): Shows a peak at ~76 ppm (CH-OH) and ~197 ppm (C=O).
-
Benzil (Impurity): Shows NO peak at 76 ppm . Instead, it shows two symmetric carbonyl signals (or one if symmetric) around 190-194 ppm .
-
Validation: If your spectrum lacks the 76 ppm signal, your reaction has over-oxidized.
The "Aldehyde Test" (Starting Material Check)
Unreacted 4-chlorobenzaldehyde is a common contaminant.
-
Aldehyde Carbon: Appears at ~190-192 ppm .
-
Validation: A sharp signal upfield of the benzoin ketone peak indicates incomplete reaction.
Solvent Referencing
Ensure your spectrometer is referenced correctly to the CDCl₃ triplet at 77.16 ppm . A shift in the reference will displace the critical CH-OH peak, potentially leading to misassignment as a solvent impurity.
References
-
Thiamine Catalysis Mechanism
- Breslow, R. "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society, 1958.
-
General 13C NMR Shifts of Benzoin Derivatives
- Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer, 2009.
-
Synthesis Protocol (Green Chemistry)
- Pavia, D. L., et al. "Introduction to Organic Laboratory Techniques: A Small Scale Approach." Cengage Learning.
-
Spectral Database for Organic Compounds (SDBS)
- National Institute of Advanced Industrial Science and Technology (AIST). (Cross-reference for chlorobenzene and benzoin base shifts).
Sources
Technical Guide: Infrared (IR) Spectroscopy of 4,4'-Dichlorobenzoin
Executive Summary
This technical guide provides a comprehensive analysis of the Infrared (IR) spectroscopy of 4,4'-dichlorobenzoin (1,2-bis(4-chlorophenyl)-2-hydroxyethanone). It is designed for researchers and analytical scientists requiring a deep understanding of the vibrational modes, structural characterization, and synthesis of this specific benzoin derivative.
4,4'-Dichlorobenzoin is a functionalized
Part 1: Molecular Structure & Vibrational Theory
Structural Overview
The 4,4'-dichlorobenzoin molecule consists of two chlorophenyl rings linked by a two-carbon bridge containing a carbonyl (
-
Formula:
-
Molecular Weight: 281.13 g/mol
-
Key Features:
-
Intramolecular Hydrogen Bonding: The proximity of the hydroxyl hydrogen to the carbonyl oxygen facilitates the formation of a stable 5-membered intramolecular hydrogen bond. This lowers the force constant for both the
and bonds, resulting in lower frequency shifts compared to non-bonded analogs. -
Para-Substitution: The chlorine atoms at the 4 and 4' positions introduce characteristic
stretching vibrations and specific aromatic overtone patterns.
-
Diagram: Molecular Connectivity & H-Bonding
The following diagram illustrates the core structure and the critical intramolecular hydrogen bond that defines the spectral shifts.
Caption: Schematic representation of 4,4'-dichlorobenzoin showing the connectivity and the intramolecular hydrogen bond responsible for frequency shifts.
Part 2: Experimental Protocols
Synthesis (Green Chemistry Route)
To ensure the integrity of the sample for spectral analysis, a high-purity synthesis using thiamine hydrochloride (Vitamin B1) as a biocatalyst is recommended over the traditional cyanide method.
Reagents:
-
4-Chlorobenzaldehyde (freshly distilled)
-
Ethanol (95%)[2]
-
Sodium Hydroxide (2M)
Workflow:
-
Catalyst Prep: Dissolve thiamine HCl (1.5 g) in water (3 mL) and ethanol (15 mL).
-
Activation: Add NaOH dropwise until the solution turns pale yellow (formation of the active ylide species).
-
Reaction: Add 4-chlorobenzaldehyde (10 mL). Adjust pH to ~9-10.
-
Incubation: Heat at 60-65°C for 90 minutes. Do not reflux vigorously.
-
Isolation: Cool in an ice bath to induce crystallization. Filter the white/pale-yellow solid.
-
Purification: Recrystallize from ethanol to remove unreacted aldehyde.
-
Target Melting Point: 88–89°C.
-
Sample Preparation for IR
For solid samples like 4,4'-dichlorobenzoin, two methods are standard.
-
Method A: ATR (Attenuated Total Reflectance)
-
Pros: Rapid, non-destructive, no sample preparation.
-
Protocol: Place ~5 mg of crystalline solid on the diamond crystal. Apply pressure using the anvil until the force gauge reads optimal contact. Acquire background (air) then sample.
-
-
Method B: KBr Pellet (Transmission)
-
Pros: Higher resolution for weak overtones; traditional standard.
-
Protocol: Grind 1 mg of sample with 100 mg of dry spectroscopic-grade KBr in an agate mortar. Press at 10 tons for 2 minutes to form a transparent disc.
-
Part 3: Spectral Analysis & Interpretation
The IR spectrum of 4,4'-dichlorobenzoin is characterized by four distinct regions. The table below synthesizes experimental expectations with theoretical assignments.
Detailed Assignment Table
| Frequency ( | Intensity | Functional Group Assignment | Mechanistic Insight |
| 3350 – 3450 | Medium, Broad | O-H Stretch | The hydroxyl group is involved in intramolecular hydrogen bonding with the carbonyl oxygen. This prevents the sharp peak seen in free alcohols (~3600 |
| 3050 – 3090 | Weak | Aromatic C-H Stretch | Characteristic of |
| 2850 – 2950 | Weak | Aliphatic C-H Stretch | Vibration of the single methine ( |
| 1675 – 1690 | Strong, Sharp | C=O Stretch | The carbonyl frequency is lowered from the typical ketone range (1715 |
| 1580 – 1600 | Medium | Aromatic C=C Stretch | Ring breathing modes. The presence of the electronegative Chlorine atom often enhances the intensity of these bands compared to unsubstituted benzene. |
| 1480 – 1495 | Strong | Aromatic C=C Stretch | Second characteristic aromatic ring band. |
| 1080 – 1100 | Strong | Ar-Cl Stretch | The Carbon-Chlorine stretch in aromatic systems typically appears in this region. It is a critical confirmation peak for the halogenated derivative. |
| 800 – 850 | Strong | C-H Out-of-Plane Bend | Characteristic "oop" bending for para-disubstituted benzene rings. Often appears as a strong doublet in this region. |
Comparative Analysis: Substituent Effects
The chlorine atoms exert an inductive electron-withdrawing effect (-I) on the aromatic rings.
-
Effect on C=O: The electron withdrawal from the ring slightly destabilizes the resonance contribution of the carbonyl, potentially raising the frequency slightly compared to unsubstituted benzoin. However, this is often counterbalanced by the mass effect and conjugation.
-
Effect on Fingerprint: The most definitive difference between benzoin and 4,4'-dichlorobenzoin is the appearance of the strong C-Cl stretch (~1090
) and the specific para-substitution pattern in the fingerprint region (800-850 ), contrasting with the mono-substituted pattern of benzoin (690 & 750 ).
Part 4: Analytical Logic Workflow
The following diagram outlines the logical decision tree for confirming the identity of 4,4'-dichlorobenzoin from raw spectral data.
Caption: Step-by-step spectral interpretation logic for confirming 4,4'-dichlorobenzoin.
References
-
National Institute of Standards and Technology (NIST). Benzene, 1,4-dichloro- Phase change data. NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Note: Provides baseline physical data for the chlorobenzene moiety and melting point comparisons.
-
Organic Chemistry Portal. Benzoin Condensation - Mechanism and Protocols. Available at: [Link]
- Note: Authoritative source for the reaction mechanism and general synthesis conditions.
-
Spectroscopy Online. Infrared Spectroscopy of Substituted Aromatic Rings. Available at: [Link]
- Note: Detailed reference for interpreting para-substitution p
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Alcohols and Carbonyls). Available at: [Link][1][2][4][5][6][7][8][9][10][11][12][13]
- Note: Grounding for the vibr
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Benzoin Condensation with Thiamine – PierpaLab [pierpalab.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. hvdesaicollege.org [hvdesaicollege.org]
- 5. rsc.org [rsc.org]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. academic.oup.com [academic.oup.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 1,4-Dichlorobenzene(106-46-7) IR Spectrum [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Benzoin(579-44-2) IR Spectrum [m.chemicalbook.com]
- 12. 1,4-Dichlorobenzene | C6H4Cl2 | CID 4685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Discovery and History of 4,4'-Dichlorobenzoin
This guide provides a comprehensive overview of 4,4'-dichlorobenzoin, a halogenated aromatic α-hydroxy ketone. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's historical context, synthesis, and potential applications. This document eschews a rigid template in favor of a narrative that logically unfolds the scientific story of this molecule, from the foundational chemistry that enables its existence to its specific synthesis and characterization.
Section 1: The Genesis of a Synthesis - A Historical Perspective on the Benzoin Condensation
The story of 4,4'-dichlorobenzoin is inextricably linked to the discovery of the benzoin condensation, a pivotal carbon-carbon bond-forming reaction. First reported in 1832 by Justus von Liebig and Friedrich Wöhler, this reaction initially involved the dimerization of benzaldehyde to form benzoin.[1] The true catalytic nature of the reaction, employing cyanide, was later elucidated by Nikolay Zinin in the late 1830s.[1]
This reaction was revolutionary because it introduced the concept of "umpolung" or polarity reversal. An aldehyde carbon, typically an electrophile, is transformed into a nucleophile, which then attacks a second aldehyde molecule. This elegant transformation is the cornerstone of the synthesis of all benzoin derivatives, including the subject of this guide.
Over the years, the cyanide-catalyzed method, while efficient, has been supplemented by greener alternatives due to the toxicity of cyanide.[2] A significant breakthrough was the use of thiamine (Vitamin B1) as a catalyst, a discovery that brought the benzoin condensation into the realm of biocatalysis and made it a staple in undergraduate organic chemistry laboratories.[2][3] Both the classical cyanide-catalyzed and the modern thiamine-catalyzed routes are viable for the synthesis of 4,4'-dichlorobenzoin from its precursor, 4-chlorobenzaldehyde.
Section 2: Synthesis of 4,4'-Dichlorobenzoin
The synthesis of 4,4'-dichlorobenzoin is a direct application of the benzoin condensation to a substituted aromatic aldehyde. The starting material, 4-chlorobenzaldehyde, is readily available and can be dimerized to yield the desired product. The presence of the electron-withdrawing chloro group on the aromatic ring influences the reaction kinetics, but the fundamental mechanism remains the same.
N-Heterocyclic Carbene (NHC) Catalyzed Synthesis
A contemporary and efficient method for the synthesis of 4,4'-dichlorobenzoin utilizes an N-heterocyclic carbene (NHC) catalyst, such as N,N-dimethylbenzimidazolium iodide, in the presence of a base. This approach offers good yields and aligns with modern green chemistry principles.
Experimental Protocol:
A detailed procedure for the synthesis of 4,4'-dichlorobenzoin has been reported in the literature.[4] The following is a representative protocol based on that work:
-
To a stirred solution of N,N-dimethylbenzimidazolium iodide (0.80 mmol) and sodium hydroxide (0.80 mmol) in a suitable solvent such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) (5 ml), add 4-chlorobenzaldehyde (7.40 mmol, 1.04 g).
-
Raise the temperature of the reaction mixture to 80°C and continue stirring for approximately 7 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using 100% dichloromethane as the eluent.
-
Upon completion, extract the reaction mixture with diethyl ether (3 x 80 ml).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), and remove the solvent under reduced pressure.
-
Purify the residue to yield 4,4'-dichlorobenzoin. A reported yield for this method is 60%.[4]
Causality in Experimental Choices:
-
Catalyst Choice: N-heterocyclic carbenes, like the one derived from N,N-dimethylbenzimidazolium iodide, are excellent catalysts for the benzoin condensation. They are effective at creating the nucleophilic acyl anion equivalent and are good leaving groups.
-
Base: Sodium hydroxide is used to deprotonate the NHC precatalyst to form the active carbene catalyst.
-
Solvent: While the original procedure may use an ionic liquid, this reaction can also be adapted to other polar aprotic solvents. The choice of solvent can influence reaction times and yields.
-
Temperature: Heating to 80°C provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant decomposition of the reactants or product.
Workflow Diagram:
Classical Cyanide-Catalyzed Synthesis
The traditional method for benzoin condensation employs a cyanide salt as the catalyst. While highly effective, the extreme toxicity of cyanide necessitates stringent safety precautions.
Experimental Protocol:
This protocol is adapted from the general procedure for benzoin condensation.[5]
-
In a round-bottomed flask fitted with a reflux condenser, dissolve 4-chlorobenzaldehyde (10.0 g, 71.1 mmol) in 95% ethanol (100 ml).
-
In a separate container, prepare a solution of sodium cyanide (1.0 g, 20.4 mmol) in water (10 ml). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood.
-
Add the sodium cyanide solution to the flask containing the 4-chlorobenzaldehyde solution.
-
Heat the mixture to reflux for 30-60 minutes.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 4,4'-dichlorobenzoin.
Mechanism of Cyanide Catalysis:
Section 3: Physicochemical Properties and Characterization
The identity and purity of synthesized 4,4'-dichlorobenzoin are confirmed through various analytical techniques.
Summary of Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | - |
| Molecular Weight | 281.14 g/mol | - |
| Appearance | White crystals | [4] |
| Melting Point | 87-88 °C | [4] |
Spectroscopic Data:
The following data has been reported for 4,4'-dichlorobenzoin:[4]
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3423 (O-H stretch), 3070 (Ar C-H stretch), 2928 (C-H stretch), 1674 (C=O stretch), 1590, 1487, 1401 (Ar C=C stretch), 1251, 1206, 1091, 977, 812.
-
Expert Interpretation: The broad peak at 3423 cm⁻¹ is characteristic of the hydroxyl group. The strong absorption at 1674 cm⁻¹ is indicative of the conjugated ketone carbonyl group. The series of peaks in the 1600-1400 cm⁻¹ region are typical for the aromatic rings.
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃, δ in ppm): 7.75 (d, J = 8.4 Hz, 2H), 7.32 (d, J = 8.4 Hz, 2H), 7.24 (d, J = 8.4 Hz, 2H), 7.18 (d, J = 8.4 Hz, 2H), 5.81 (s, 1H).
-
Expert Interpretation: The singlet at 5.81 ppm corresponds to the methine proton (CH) adjacent to the hydroxyl and carbonyl groups. The four doublets in the aromatic region (7.18-7.75 ppm) represent the eight protons of the two para-substituted chlorophenyl rings, which exhibit AA'BB' splitting patterns.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, δ in ppm): 197.5 (C=O), 140.7, 137.2, 134.8, 131.6, 130.4, 129.4, 129.2, 129.1 (Aromatic C), 77.3 (CH-OH).
-
Expert Interpretation: The downfield signal at 197.5 ppm is characteristic of the carbonyl carbon. The signal at 77.3 ppm corresponds to the carbon bearing the hydroxyl group. The remaining signals in the 129-141 ppm range are assigned to the carbons of the two dichlorophenyl rings.
-
Section 4: Applications and Future Outlook
While 4,4'-dichlorobenzoin itself is not a widely commercialized product, it serves as a valuable building block in organic synthesis. Substituted benzoins and their derivatives, such as benzils, are important intermediates in various fields.
-
Pharmaceutical and Agrochemical Synthesis: Halogenated aromatic compounds are prevalent in pharmaceuticals and agrochemicals due to the ability of halogens to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[6] 4,4'-dichlorobenzoin can serve as a precursor to more complex molecules with potential biological activity.
-
Polymer Chemistry: Benzoin derivatives can be used as photoinitiators in polymerization reactions.[7] The oxidation of 4,4'-dichlorobenzoin would yield 4,4'-dichlorobenzil, a diketone that could be explored for such applications.
-
Materials Science: The rigid, dichlorinated aromatic structure of this molecule makes it an interesting candidate for incorporation into novel polymers or functional materials where thermal stability and specific electronic properties are desired.
The future of 4,4'-dichlorobenzoin and related compounds lies in their utility as versatile intermediates. As synthetic methodologies continue to advance, particularly in the area of asymmetric catalysis, the controlled synthesis of chiral halogenated benzoins could open new avenues in the development of targeted therapeutics and advanced materials.
References
-
Wikipedia. (2023, May 17). 4,4'-Dichlorobenzophenone. In Wikipedia. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (2023, October 29). Benzoin condensation. In Wikipedia. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). JPH03206062A - Method for producing 4,4'-dichlorobenzophenone.
-
Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Dichlorobenzenes. U.S. Department of Health and Human Services. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 1,4-Dichlorobenzene. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Organic Syntheses. (n.d.). Benzoin. Retrieved February 2, 2026, from [Link]
-
Department of Chemistry Swansea University. (2020, June 29). Proton NMR 4b Dichlorobenzene [Video]. YouTube. [Link]
-
The Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved February 2, 2026, from [Link]
-
L.S.College, Muzaffarpur. (2020, July 6). Benzoin condensation. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2020, June 29). 9: Multistep Synthesis (Experiment). Retrieved February 2, 2026, from [Link]
- Tantisantisom, K., et al. (2012). Benzoin condensation of aromatic aldehydes catalysed by N,N-dimethylbenzimidazolium iodide and NaOH under green conditions. ScienceAsia, 38, 414-418.
-
Beyond Benign. (n.d.). Benzoin Condensation. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoin Condensation. Retrieved February 2, 2026, from [Link]
-
NIST. (n.d.). 4,4'-Dichlorobenzophenone. In NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]
- Bag, S., Vaze, V. V., & Degani, M. S. (2005). Microwave-Assisted Benzoin Condensation Using Thiamine as Catalyst. Journal of Chemical Research, 2005(5), 324-325.
- Pompimon, W., et al. (2016). Halogenated benzoate derivatives of altholactone with improved anti-fungal activity. Pharmaceutical Biology, 54(9), 1774-1779.
-
Wikipedia. (2023, September 21). 1,4-Dichlorobenzene. In Wikipedia. Retrieved February 2, 2026, from [Link]
-
PierpaLab. (2025, April 10). Benzoin Condensation with Thiamine. Retrieved February 2, 2026, from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843). Retrieved February 2, 2026, from [Link]
-
Wikipedia. (2023, November 28). Photopolymer. In Wikipedia. Retrieved February 2, 2026, from [Link]
Sources
- 1. US4871876A - Preparation of 4,4' dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 2. beyondbenign.org [beyondbenign.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scienceasia.org [scienceasia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Halogenated benzoate derivatives of altholactone with improved anti-fungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photopolymer - Wikipedia [en.wikipedia.org]
Literature review of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone research
Common Name: 4,4'-Dichlorobenzoin CAS Registry Number: 4254-20-0[1][2]
Executive Summary
This technical guide provides a comprehensive review of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone , a critical α-hydroxy ketone intermediate.[1][2] While historically significant as a derivative of the classic benzoin condensation, its modern relevance lies in two distinct high-value sectors: medicinal chemistry (as a scaffold precursor for 4,5-diarylimidazoles) and polymer science (as a Norrish Type I photoinitiator).[1]
This document moves beyond standard textbook definitions to analyze the causality of its synthesis (comparing Green Chemistry protocols vs. traditional cyanide routes) and details its mechanistic transformation into bioactive heterocycles.
Part 1: Chemical Identity & Structural Properties[1][2][3]
The introduction of chlorine atoms at the para positions of the phenyl rings significantly alters the electronic properties of the parent benzoin molecule. The electron-withdrawing nature of the chloro-substituents increases the acidity of the
Table 1: Physicochemical Profile
| Property | Data | Significance in Application |
| Molecular Formula | Basis for stoichiometry.[2] | |
| Molecular Weight | 281.13 g/mol | Calculation of molar equivalents.[2] |
| Melting Point | 88–89 °C | Purity indicator; sharp MP indicates high crystallinity.[1][2] |
| Appearance | White to off-white powder | Color changes (yellowing) indicate oxidation to benzil.[1][2] |
| Solubility | Soluble in EtOH, DCM, THF | Critical for solvent selection in recrystallization. |
| pKa | ~11.6 (Predicted) | Relevant for base-catalyzed derivatization.[1][2] |
Part 2: Synthetic Methodologies (The "How" & The "Why")
The synthesis of 4,4'-dichlorobenzoin relies on the benzoin condensation of 4-chlorobenzaldehyde.[1] Historically, this was achieved using cyanide ions (
The Mechanistic Shift: Cyanide vs. Thiamine
-
Cyanide Route (Traditional): Uses
or .[2] While efficient, the toxicity risks are prohibitive for modern GMP environments. -
Thiamine Route (Green): Uses thiamine hydrochloride in basic ethanol.[2]
-
Causality: Thiamine acts as a biological equivalent of the cyanide ion. The thiazolium ring forms a Breslow intermediate (active aldehyde), effecting the Umpolung (polarity reversal) of the carbonyl carbon from electrophilic to nucleophilic. This nucleophile then attacks a second molecule of 4-chlorobenzaldehyde.[1][2]
-
Visualization: Synthesis Workflow & Derivatization
The following diagram illustrates the synthesis of 4,4'-dichlorobenzoin and its downstream transformation into high-value targets (Benzil and Imidazole scaffolds).
Caption: Synthesis pathway of 4,4'-dichlorobenzoin showing the divergence in catalytic methods and downstream conversion to the bioactive imidazole scaffold.[1][2]
Part 3: Experimental Protocol (Self-Validating System)
This protocol utilizes the Thiamine-catalyzed route.[1][2] It is designed to be self-validating: if the color change or pH shift does not occur as described, the reaction has failed, and the operator should not proceed.
Materials
-
Sodium Hydroxide (2M aqueous solution)[2]
Step-by-Step Methodology
-
Catalyst Activation (The "Breslow" Step):
-
Dissolve 1.5 g of Thiamine HCl in 2.5 mL of water in a 50 mL round-bottom flask.
-
Add 15 mL of 95% ethanol.
-
Critical Step: Cool the solution on an ice bath. Slowly add 4.5 mL of 2M NaOH dropwise with constant stirring.
-
Validation: The solution should turn yellow, indicating the formation of the thiamine ylide. If it remains colorless, the pH is likely too low (add more NaOH, but do not exceed pH 9 to avoid Cannizzaro side reactions).
-
-
Condensation Reaction:
-
Isolation & Purification:
-
Cool the mixture to room temperature, then place in an ice bath to induce crystallization.
-
Filter the solid product under vacuum.[2]
-
Wash with a 1:1 mixture of cold ethanol/water to remove unreacted aldehyde and thiamine byproducts.
-
Recrystallization: Recrystallize from hot ethanol.
-
Yield Target: 60–70%.[2]
-
-
Characterization (QC):
Part 4: Applications & Mechanisms[1][2]
Pharmaceutical Scaffold: The Imidazole Route
4,4'-Dichlorobenzoin is the immediate precursor to 4,4'-dichlorobenzil (via oxidation), which is then condensed with aldehydes and ammonia (Debus-Radziszewski synthesis) to form 2,4,5-trisubstituted imidazoles .[1]
-
Relevance: This structural motif is found in p38 MAP kinase inhibitors and antifungal agents.[2] The bis(4-chlorophenyl) moiety specifically enhances lipophilicity and metabolic stability compared to unsubstituted phenyl rings.[1][2]
Polymer Chemistry: Photoinitiation
In UV-curing applications, 4,4'-dichlorobenzoin functions as a Norrish Type I photoinitiator .[1][2]
-
Mechanism: Upon UV irradiation, the molecule enters an excited triplet state. The bond between the carbonyl carbon and the benzylic carbon undergoes homolytic cleavage.
-
Radical Generation: This produces a dichlorobenzoyl radical and a
-hydroxybenzyl radical .[2] These radicals initiate the polymerization of acrylates or methacrylates.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Advantage: The chlorine substituents shift the absorption maximum slightly, potentially allowing for better overlap with specific UV LED emission spectra compared to unsubstituted benzoin.
Visualization: Photoinitiation Mechanism
Caption: Norrish Type I cleavage mechanism of 4,4'-dichlorobenzoin upon UV irradiation.[1][2]
References
-
Green Synthesis Protocol: Bag, S., Vaze, V. V., & Degani, M. S. (2025). "Microwave-Assisted Benzoin Condensation Using Thiamine as Catalyst." Journal of Chemical Research.[2][4]
-
Mechanism of Thiamine Catalysis: Breslow, R. (1958).[2] "On the Mechanism of Thiamine Action." Journal of the American Chemical Society. (Foundational reference for the "Breslow Intermediate" cited in text).
-
Physical Properties & Safety: PubChem Compound Summary for CID 219286, this compound.[1][2]
-
Photoinitiator Classification: Sigma-Aldrich Technical Guide. "Photoinitiators: Classification and UV Absorption."
-
Pharmaceutical Intermediates: Ke, C., et al. (2009). "Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine and Antifungal Intermediates." Advances in Natural Science.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | C14H10Cl2O2 | CID 219286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. worldwidejournals.com [worldwidejournals.com]
- 4. researchgate.net [researchgate.net]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Benzoin Condensation with Thiamine – PierpaLab [pierpalab.com]
- 7. hvdesaicollege.org [hvdesaicollege.org]
Methodological & Application
Application Note: 4,4'-Dichlorobenzoin as a Pivotal Intermediate in Heterocyclic Synthesis
[1][2]
Executive Summary
1,2-Bis(4-chlorophenyl)-2-hydroxyethanone (4,4'-Dichlorobenzoin) is a specialized lipophilic building block used primarily in the synthesis of bioactive heterocycles and photo-active materials.[1][2] Unlike unsubstituted benzoin, the para-chloro substituents introduce significant electronic stability and lipophilicity (LogP ~ 3.44), making this compound highly valuable in medicinal chemistry for modulating the pharmacokinetics of imidazole and quinoxaline-based drugs.[1]
This guide provides validated protocols for the synthesis of 4,4'-Dichlorobenzoin, its oxidation to the versatile diketone intermediate (4,4'-Dichlorobenzil), and its subsequent conversion into a pharmacological scaffold.[1]
Chemical Profile & Properties[1][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 88 °C (Literature) |
| Solubility | Soluble in DCM, Chloroform, hot Ethanol; Insoluble in Water |
| Reactivity | Susceptible to oxidation (to benzil), reduction (to diol), and condensation |
| Storage | Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent auto-oxidation |
Experimental Protocols
Protocol A: Synthesis of 4,4'-Dichlorobenzoin (Thiamine Catalysis)
Rationale: Traditional benzoin condensations utilize toxic cyanide salts.[2] This protocol employs Thiamine Hydrochloride (Vitamin B1) as a safe, biomimetic N-heterocyclic carbene (NHC) catalyst.[1][2]
Reagents:
-
4-Chlorobenzaldehyde (20 mmol, 2.81 g)[1]
-
Thiamine Hydrochloride (3 mmol, 1.0 g)[1]
-
Sodium Hydroxide (2M aqueous solution, 5 mL)[1]
-
Ethanol (95%, 15 mL)
-
Water (5 mL)
Procedure:
-
Catalyst Activation: In a 50 mL round-bottom flask, dissolve Thiamine HCl (1.0 g) in water (5 mL). Add Ethanol (15 mL).
-
Basification: Cool the solution to 0°C in an ice bath. Dropwise add 2M NaOH (5 mL) with gentle stirring. The solution will turn yellow, indicating the formation of the active thiazolium ylide species.
-
Addition: Add 4-Chlorobenzaldehyde (2.81 g) to the mixture.
-
Reaction: Heat the mixture to 60–65°C for 1.5 to 2 hours. Critical Note: Do not exceed 70°C to prevent Cannizzaro side-reactions.[1][2]
-
Workup: Cool the mixture to room temperature, then refrigerate at 4°C overnight to induce crystallization.
-
Purification: Filter the precipitate and wash with cold 50% aqueous ethanol. Recrystallize from hot ethanol if necessary.
-
Validation: Verify product identity by Melting Point (Target: ~88°C).
Protocol B: Green Oxidation to 4,4'-Dichlorobenzil
Rationale: The 1,2-diketone (benzil) form is the required intermediate for most heterocycle syntheses.[1][2] This protocol uses a solid-supported aerobic oxidation, avoiding toxic heavy metals (Cu, Bi) or corrosive acids (HNO3).[1]
Reagents:
-
4,4'-Dichlorobenzoin (2 mmol, 562 mg)[1]
-
Basic Alumina (Brockmann Grade I, 10 g)[1]
-
Dichloromethane (DCM, 40 mL)[1]
Procedure:
-
Preparation: Dissolve 4,4'-Dichlorobenzoin in DCM (40 mL) in a 100 mL flask.
-
Loading: Add Basic Alumina (10 g) to the solution.
-
Oxidation: Stir the suspension vigorously at room temperature open to the air (or with an air bubbler) for 2–4 hours. Monitor by TLC (SiO2, 10% EtOAc/Hexane) until the starting material spot disappears.
-
Extraction: Filter off the alumina and wash the solid pad with fresh DCM (2 x 20 mL) and Methanol (1 x 20 mL) to desorb the product.
-
Isolation: Evaporate the combined filtrate under reduced pressure.
-
Validation: The product, 4,4'-Dichlorobenzil, is obtained as a yellow solid.[1][3]
-
Target Melting Point: 199°C.
-
Note: This high melting point is a definitive purity check.[2]
-
Protocol C: Synthesis of 4,5-Bis(4-chlorophenyl)-1H-imidazole
Rationale: This reaction (Debus-Radziszewski synthesis) constructs the imidazole core, a pharmacophore found in p38 MAP kinase inhibitors and antifungal agents.[1][2]
Reagents:
-
4,4'-Dichlorobenzil (1 mmol, 279 mg)[1]
-
Formaldehyde (37% solution, 1.5 mmol) or substituted aldehyde (for 2-position diversity)[1]
-
Ammonium Acetate (10 mmol, 770 mg)[1]
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Mixing: Combine 4,4'-Dichlorobenzil and Ammonium Acetate in Glacial Acetic Acid.
-
Aldehyde Addition: Add the aldehyde component (Formaldehyde for H-substitution, or an aryl aldehyde for 2-aryl derivatives).[1][2]
-
Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. The solution will darken.
-
Precipitation: Pour the hot reaction mixture into crushed ice (50 g) and neutralize with concentrated Ammonium Hydroxide until pH ~8.
-
Filtration: Collect the precipitate by vacuum filtration.
-
Purification: Recrystallize from Ethanol/Water.
Reaction Pathway Visualization
Figure 1: Synthetic pathway from starting aldehyde to bioactive imidazole scaffold via the 4,4'-dichlorobenzoin intermediate.[1][3]
References
-
Thiamine Catalysis (General Mechanism): Breslow, R. "On the Mechanism of Thiamine Action.[2] IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society, 80(14), 1958.[1]
-
Green Oxidation Protocol: Skobridis, K., et al.[2] "A very simple and chemoselective air oxidation of benzoins to benzils using alumina."[4][2][5] Arkivoc, 2006(x), 102-106.[1][4][5] Link
-
Physical Properties (MP Verification): ChemicalBook & Fisher Scientific Databases for CAS 4254-20-0 and CAS 3457-46-3.[1][2] Link
-
Imidazole Synthesis: Gelus, E., et al. "Syntheses of 4,5-Disubstituted Imidazoles."[1] Journal of Organic Chemistry, 1978.
Application Notes and Protocols for 4,4'-Dichlorobenzoin as a Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
Editorial Foreword
This document provides a detailed technical guide on the application of 4,4'-dichlorobenzoin as a photoinitiator for free-radical polymerization. It is important to note that while 4,4'-dichlorobenzoin is a derivative of benzoin, a well-established photoinitiator, specific experimental data and established protocols for this particular chlorinated analogue are not extensively available in peer-reviewed literature. Therefore, this guide synthesizes established principles of benzoin-initiated photopolymerization and data from the closely related compound, 4,4'-dichlorobenzophenone, to provide a comprehensive and scientifically grounded framework for researchers. The protocols and mechanistic discussions herein are presented as a starting point for experimentation, with the explicit recommendation for empirical optimization for any specific application.
Introduction to 4,4'-Dichlorobenzoin
4,4'-Dichlorobenzoin is a substituted aromatic ketone belonging to the benzoin family of compounds. Benzoin and its derivatives are widely recognized as efficient photoinitiators, primarily utilized to initiate free-radical polymerization upon exposure to ultraviolet (UV) light. The introduction of chlorine atoms at the 4 and 4' positions of the phenyl rings is anticipated to modulate the compound's photochemical properties, including its absorption spectrum and initiation efficiency.
Key Physicochemical Properties (Predicted and Inferred):
| Property | Value/Description | Source/Rationale |
| Chemical Structure | 2-hydroxy-1,2-bis(4-chlorophenyl)ethan-1-one | |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | |
| Molar Mass | 281.14 g/mol | |
| Appearance | Likely a white to off-white crystalline solid | Based on analogous compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DMF, Acetone, Chloroform) and have low solubility in water. | General solubility of benzoin derivatives |
| UV Absorption (λmax) | Estimated to be in the range of 250-280 nm | Inferred from the UV-Vis spectrum of 4,4'-dichlorobenzophenone[1][2]. |
Mechanism of Photoinitiation: A Norrish Type I Pathway
Benzoin and its derivatives are classic examples of Norrish Type I photoinitiators.[3] Upon absorption of UV radiation, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From this excited state, the defining characteristic of a Type I initiator occurs: homolytic cleavage of the α-carbon-carbon bond.[4]
In the case of 4,4'-dichlorobenzoin, this α-cleavage results in the formation of two distinct radical species: a benzoyl radical and a hydroxybenzyl radical, both bearing a chlorine substituent. These primary radicals are the key initiators of the polymerization process.
Caption: Proposed Norrish Type I photoinitiation mechanism for 4,4'-dichlorobenzoin.
The generated free radicals react with monomer units, initiating the polymerization cascade. The efficiency of initiation will depend on the quantum yield of the α-cleavage and the reactivity of the generated radicals towards the specific monomer being used.
Experimental Protocols
The following protocols are provided as a general guideline. Researchers must perform optimization studies, particularly concerning initiator concentration and exposure times, for their specific monomer systems and desired polymer properties.
Materials and Equipment
-
Photoinitiator: 4,4'-Dichlorobenzoin
-
Monomer: e.g., Methyl methacrylate (MMA), Trimethylolpropane triacrylate (TMPTA), or other vinyl monomers.
-
Solvent (if required): Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or other suitable organic solvent.
-
UV Light Source: A mercury lamp or a UV LED with an emission spectrum that overlaps with the absorption spectrum of 4,4'-dichlorobenzoin (likely in the 250-300 nm range).
-
Reaction Vessel: Quartz or borosilicate glass vials, or a custom reaction chamber with a UV-transparent window.
-
Inert Gas: Nitrogen or Argon for deoxygenation.
-
Analytical Equipment: Fourier-Transform Infrared (FTIR) spectrometer, Differential Scanning Calorimeter (DSC), Gel Permeation Chromatography (GPC).
Protocol for Bulk Photopolymerization
This protocol is suitable for liquid monomers that can be polymerized without a solvent.
-
Preparation of the Formulation:
-
In a light-protected vessel, dissolve the desired amount of 4,4'-dichlorobenzoin in the liquid monomer. Typical initiator concentrations range from 0.1% to 5% by weight. Start with a concentration of 1% w/w.
-
Ensure complete dissolution, using gentle agitation or warming if necessary. Allow the solution to return to room temperature before proceeding.
-
-
Deoxygenation:
-
Oxygen is a potent inhibitor of free-radical polymerization. It is crucial to remove dissolved oxygen from the formulation.
-
Bubble nitrogen or argon gas through the monomer-initiator mixture for 10-15 minutes immediately before UV exposure.
-
-
UV Curing:
-
Place the deoxygenated formulation in the reaction vessel under the UV light source.
-
Expose the sample to UV radiation. The exposure time will depend on the light intensity, initiator concentration, monomer reactivity, and the desired degree of conversion. Start with an exposure time of 5-10 minutes and adjust as needed.
-
-
Analysis:
-
Monitor the polymerization progress by observing the increase in viscosity.
-
For quantitative analysis, use FTIR to track the disappearance of the monomer's characteristic vinyl bond peak (e.g., around 1635 cm⁻¹ for acrylates).
-
Characterize the resulting polymer using techniques such as DSC to determine the glass transition temperature (Tg) and GPC for molecular weight analysis.
-
Caption: Experimental workflow for bulk photopolymerization.
Protocol for Solution Photopolymerization
This protocol is suitable for solid monomers or when a lower viscosity during polymerization is desired.
-
Preparation of the Formulation:
-
In a light-protected vessel, dissolve the monomer and 4,4'-dichlorobenzoin in a suitable solvent. The choice of solvent is critical; it must not significantly absorb at the irradiation wavelength and should be inert to the radical species.
-
Typical concentrations for the monomer can range from 10% to 50% by weight in the solvent.
-
-
Deoxygenation:
-
As with bulk polymerization, thoroughly deoxygenate the solution by bubbling with an inert gas.
-
-
UV Curing:
-
Irradiate the solution with the UV source. Note that the solvent may affect the polymerization kinetics.
-
-
Polymer Isolation:
-
After polymerization, precipitate the polymer by adding the solution to a non-solvent (e.g., methanol for many acrylate polymers).
-
Filter and dry the polymer under vacuum to a constant weight.
-
-
Analysis:
-
Characterize the isolated polymer using standard analytical techniques (FTIR, DSC, GPC).
-
Considerations and Troubleshooting
-
Oxygen Inhibition: Incomplete polymerization, especially at the surface, is a common issue caused by oxygen. Ensure thorough deoxygenation and maintain an inert atmosphere during curing.
-
Light Source and Wavelength: The efficiency of initiation is directly related to the overlap between the emission spectrum of the light source and the absorption spectrum of the photoinitiator. An inappropriate wavelength will result in poor initiation.
-
Initiator Concentration: Too low a concentration may lead to slow or incomplete polymerization. Too high a concentration can lead to chain termination and the formation of low molecular weight polymers, as well as potential issues with yellowing of the final product.
-
Yellowing: Benzoin-based initiators can sometimes cause yellowing in the final polymer, especially at high concentrations or with prolonged UV exposure. This is due to the formation of colored byproducts.
Safety and Handling
-
Always handle 4,4'-dichlorobenzoin in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Protect all solutions containing the photoinitiator from light to prevent premature polymerization.
-
UV radiation is harmful to the eyes and skin. Use appropriate shielding and wear UV-blocking safety glasses when operating the UV light source.
References
-
NIST. 4,4'-Dichlorobenzophenone. In: NIST Chemistry WebBook. [Link]. Accessed January 28, 2024.
-
SpectraBase. 4,4'-Dichlorobenzophenone. [Link]. Accessed January 28, 2024.
-
ResearchGate. Benzoin type photoinitiator for free radical polymerization. [Link]. Accessed January 28, 2024.
-
MDPI. Free-Radical Photopolymerization for Curing Products for Refinish Coatings Market. [Link]. Accessed January 28, 2024.
Sources
Application Notes and Protocols for the Oxidation of 4,4'-Dichlorobenzoin to 4,4'-Dichlorobenzil
Introduction: Strategic Importance of α-Diketones in Synthetic Chemistry
The transformation of α-hydroxy ketones to α-diketones is a pivotal reaction in organic synthesis, yielding vicinal dicarbonyl compounds that serve as versatile building blocks for a plethora of heterocyclic compounds and other complex molecular architectures. The specific oxidation of 4,4'-dichlorobenzoin to 4,4'-dichlorobenzil is of significant interest to researchers in medicinal chemistry and materials science. The resulting 4,4'-dichlorobenzil is a key precursor for the synthesis of various derivatives with potential applications in pharmaceuticals and polymer chemistry. This document provides a comprehensive guide, including a detailed protocol, for this important oxidative transformation, with a focus on a robust and efficient copper-catalyzed method.
Reaction Principle: The Elegance of Catalytic Oxidation
The oxidation of α-hydroxy ketones, such as 4,4'-dichlorobenzoin, can be achieved through various methods. While strong oxidizing agents like nitric acid can be effective, they often lead to the formation of undesirable byproducts and present significant safety and environmental concerns. A more refined and sustainable approach involves the use of a catalytic system. The protocol detailed herein employs a catalytic amount of copper(II) acetate in conjunction with ammonium nitrate as a co-oxidant in an acetic acid medium.
The catalytic cycle, a cornerstone of this efficient transformation, is initiated by the oxidation of the α-hydroxy ketone by copper(II) ions, which are subsequently reduced to copper(I). The role of ammonium nitrate is to re-oxidize the copper(I) back to its active copper(II) state, thus allowing for a high turnover of the catalyst. This in-situ regeneration of the active catalyst is a key feature of this protocol, enabling the use of sub-stoichiometric amounts of the copper salt and aligning with the principles of green chemistry.
Physicochemical Properties of Reactants and Products
A thorough understanding of the physical and chemical properties of the materials involved is paramount for successful and safe experimentation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 4,4'-Dichlorobenzoin | C₁₄H₁₀Cl₂O₂ | 281.14 | Off-white to pale yellow solid | 86-89 |
| 4,4'-Dichlorobenzil | C₁₄H₈Cl₂O₂ | 279.12 | Yellow crystalline solid | 197-200 |
| Copper(II) Acetate Monohydrate | C₄H₆CuO₄·H₂O | 199.65 | Blue-green crystalline solid | ~115 (decomposes) |
| Ammonium Nitrate | NH₄NO₃ | 80.04 | White crystalline solid | 169.6 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | Colorless liquid | 16.6 |
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the proposed catalytic cycle for the copper-catalyzed oxidation and the overall experimental workflow.
Caption: Proposed catalytic cycle for the copper-catalyzed oxidation.
Caption: A streamlined overview of the experimental procedure.
Detailed Experimental Protocol
This protocol is adapted from a well-established method for the oxidation of benzoin and is optimized for the synthesis of 4,4'-dichlorobenzil.[1][2][3]
Materials and Reagents:
-
4,4'-Dichlorobenzoin
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Ammonium nitrate (NH₄NO₃)
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Deionized water
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter flask
-
Filter paper
-
TLC plates (silica gel)
-
TLC developing chamber
-
UV lamp
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4,4'-dichlorobenzoin (e.g., 5.0 g, 17.8 mmol), copper(II) acetate monohydrate (e.g., 0.18 g, 0.9 mmol, 5 mol%), and ammonium nitrate (e.g., 1.42 g, 17.8 mmol).
-
Solvent Addition: To the flask, add glacial acetic acid (e.g., 25 mL).
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux with continuous stirring. The color of the solution should change from blue-green to a deep green as the reaction progresses.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a TLC chamber with a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). Spot the reaction mixture alongside the starting material (4,4'-dichlorobenzoin) on a silica gel TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot (4,4'-dichlorobenzil) indicates the completion of the reaction. The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-water (e.g., 100 mL) while stirring. A yellow precipitate of 4,4'-dichlorobenzil will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual acetic acid and inorganic salts.
-
Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as ethanol. Dissolve the solid in a minimal amount of hot ethanol, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Final Product Collection: Collect the purified yellow crystals of 4,4'-dichlorobenzil by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
-
Characterization: Determine the melting point of the purified product and characterize it using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
Safety and Handling Precautions
Working with chlorinated organic compounds requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the experiment in a well-ventilated fume hood to avoid inhalation of acetic acid vapors and any potential volatile organic compounds.[4]
-
Handling of Reagents:
-
4,4'-Dichlorobenzoin and 4,4'-Dichlorobenzil: These are organochlorine compounds and should be handled with care. Avoid skin contact and inhalation of dust.
-
Glacial Acetic Acid: It is corrosive and has a pungent odor. Handle with care to avoid skin and eye contact.
-
Ammonium Nitrate: It is a strong oxidizing agent. Keep away from combustible materials.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous waste should be neutralized before disposal. Organic waste containing chlorinated compounds should be collected in a designated chlorinated waste container.
Characterization and Data Analysis
The identity and purity of the synthesized 4,4'-dichlorobenzil should be confirmed through various analytical techniques.
-
Thin Layer Chromatography (TLC): As mentioned in the protocol, TLC is an effective method for monitoring the reaction progress. The product, 4,4'-dichlorobenzil, being less polar than the starting material, 4,4'-dichlorobenzoin (due to the absence of the hydroxyl group), will have a higher Rf value.
-
Melting Point: A sharp melting point close to the literature value (197-200 °C) is a good indicator of the purity of the final product.
-
Infrared (IR) Spectroscopy: The IR spectrum of 4,4'-dichlorobenzil will show the disappearance of the broad O-H stretching band (around 3400 cm⁻¹) of the starting benzoin and the appearance of a characteristic C=O stretching frequency for the α-diketone (around 1660-1680 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum of 4,4'-dichlorobenzoin will show a characteristic singlet for the methine proton (CH-OH) and a doublet for the hydroxyl proton. In the product, 4,4'-dichlorobenzil, these peaks will be absent. The aromatic protons will appear in the range of 7.0-8.0 ppm.
-
¹³C NMR: The ¹³C NMR spectrum will confirm the presence of two carbonyl carbons in 4,4'-dichlorobenzil.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction is slow or incomplete | - Insufficient heating- Catalyst deactivation- Impure starting materials | - Ensure the reaction is at a steady reflux.- Use fresh copper(II) acetate.- Purify the starting 4,4'-dichlorobenzoin if necessary. |
| Low yield of product | - Incomplete reaction- Loss of product during work-up or recrystallization | - Monitor the reaction by TLC to ensure completion.- Use minimal hot solvent for recrystallization.- Ensure complete precipitation by adding sufficient ice-water. |
| Product is impure (oily or discolored) | - Incomplete removal of acetic acid- Presence of unreacted starting material or byproducts | - Wash the crude product thoroughly with cold water.- Perform a second recrystallization. |
Conclusion
The copper-catalyzed oxidation of 4,4'-dichlorobenzoin to 4,4'-dichlorobenzil presented here is a reliable and efficient method for the synthesis of this valuable intermediate. The use of a catalytic amount of a copper salt and a co-oxidant offers a greener alternative to traditional oxidation methods. By following the detailed protocol and adhering to the safety guidelines, researchers can consistently obtain high yields of the desired product, paving the way for further exploration of its applications in various fields of chemical science.
References
-
Weiss, M.; Appel, M. The Catalytic Oxidation of Benzoin to Benzil. J. Am. Chem. Soc.1948 , 70 (11), 3666–3667. [Link]
- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Engel, R. G. Introduction to Organic Laboratory Techniques: A Small Scale Approach, 3rd ed.; Cengage Learning, 2011.
-
Marshall, B.; Levy, I. J. Green microwave catalytic oxidation of benzoin to benzil. Gordon College. [Link]
- Klein, D. X.; Girard, T. A.; Johnson, H. R. Process for the manufacture of benzil. U.S.
-
Oxidation of Benzoin - Part 1 [Video]. YouTube. [Link]
- Mohan, R.; Swamy, S. J.; Shivakumar, K. Synthesis and Characterization of Benzil from Benzoin by Nitration with Nitric Acid. International Journal of ChemTech Research2014, 6 (4), 2228-2232.
-
Synthesis of Benzil From Benzoin by Oxidation Reaction. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Copper-Catalyzed Oxidation of Benzoin to Benzil. Sciencemadness. [Link]
-
4,4'-Dichlorobenzophenone. PubChem. [Link]
-
1,4-Dichlorobenzene. PubChem. [Link]
-
Safe Handling of Organochlorine Pesticides on Farms. Department of the Environment and Energy, Australian Government. [Link]
-
1,4-DICHLOROBENZENE HAZARD SUMMARY. New Jersey Department of Health. [Link]
Sources
Application Note: Diastereoselective Reduction of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone
[1]
Executive Summary
This application note details the protocol for the chemical reduction of 1,2-bis(4-chlorophenyl)-2-hydroxyethanone (4,4'-dichlorobenzoin) to its corresponding vicinal diol, 1,2-bis(4-chlorophenyl)-1,2-ethanediol (4,4'-dichlorohydrobenzoin).
The transformation utilizes Sodium Borohydride (NaBH
Mechanistic Insight & Stereochemistry
Reaction Scheme
The reduction converts the
Stereochemical Control (The "Why")
The reduction of acyclic
-
Chelation Control: The solvent (ethanol) and the reagent (NaBH
) facilitate a transition state where the boron atom coordinates with both the carbonyl oxygen and the adjacent hydroxyl group. -
Hydride Attack: This 5-membered chelated intermediate locks the conformation. The hydride attacks from the less hindered face (anti to the bulky phenyl group), predominantly yielding the meso (1R, 2S) isomer.
-
Solvent Effect: Protic solvents like ethanol stabilize the transition state and facilitate protonolysis of the borate ester intermediate.
Figure 1: Mechanistic pathway highlighting the chelation control that favors the meso-diol product.
Materials & Equipment
| Component | Grade/Specification | Function |
| This compound | >98% Purity | Substrate |
| Sodium Borohydride (NaBH | >96% Granular/Powder | Reducing Agent |
| Ethanol (EtOH) | 95% or Absolute | Solvent |
| Hydrochloric Acid (HCl) | 6M Aqueous Solution | Quenching Agent |
| Ice/Water | Deionized | Quench/Precipitation |
| Acetone | ACS Grade | Cleaning/Analysis |
Equipment:
-
Round-bottom flask (100 mL or scale-dependent) with magnetic stir bar.
-
Ice-water bath.
-
Vacuum filtration setup (Buchner funnel).
-
Melting point apparatus.
-
NMR Spectrometer (for isomeric ratio determination).
Experimental Protocol
Pre-Reaction Safety Check
-
Hydrogen Evolution: The reaction of NaBH
with protic solvents and acid quench releases hydrogen gas. Ensure work is performed in a fume hood. -
Exotherm: The reduction is exothermic. Temperature control is vital to minimize side reactions (e.g., cleavage of the C-C bond, though rare with NaBH
).
Step-by-Step Procedure
Step 1: Solvation
-
Weigh 1.0 equivalent (e.g., 5.0 g) of this compound.
-
Transfer to a round-bottom flask.
-
Add Ethanol (10 mL per gram of substrate) .
-
Stir at room temperature. Note: The substrate may not dissolve completely initially; this is acceptable as it will dissolve as the reaction proceeds.[1]
Step 2: Reduction
-
Weigh 0.4 equivalents of NaBH
(Theoretical stoichiometry is 0.25 eq, but excess ensures completion). -
Add NaBH
in small portions over 5–10 minutes. -
Stir the reaction mixture at room temperature for 30–45 minutes .
-
Visual Check: The suspension should clarify or change appearance as the ketone is converted to the borate complex.
-
Step 3: Quenching & Hydrolysis
-
Cool the reaction mixture to 0–5°C using an ice bath.
-
Slowly add water (10 mL per gram of substrate) .
-
Dropwise, add 6M HCl until the pH is approximately 2–3.
-
Observation: Vigorous bubbling (H
) will occur. This step hydrolyzes the borate ester to release the free diol.
-
-
Stir for an additional 15 minutes to ensure complete decomposition of boron complexes.
Step 4: Isolation
-
Add an additional volume of cold water if precipitation is not heavy.
-
Filter the white solid using vacuum filtration.
-
Wash the filter cake with cold water (2 x 10 mL) to remove inorganic salts (NaCl, Boric acid).
-
Air dry or dry in a vacuum oven at 50°C.
Figure 2: Operational workflow for the reduction process.
Purification & Analysis
Recrystallization (If required)
While the reaction is highly selective, trace amounts of the racemic (
-
Solvent System: Ethanol/Water (approx 1:1) or Glacial Acetic Acid.
-
Method: Dissolve crude solid in hot solvent, cool slowly to RT, then to 4°C. The meso isomer, having a higher symmetry and lattice energy, typically crystallizes first and more efficiently.
Characterization Data (Self-Validation)
| Parameter | Meso Isomer (Target) | Racemic (dl) Isomer (Impurity) | Note |
| Melting Point | High (>230°C) | Lower (<180°C) | Para-chloro substitution significantly raises MP compared to unsubstituted hydrobenzoin (137°C).[1] |
| Singlet (or narrow multiplet) | Distinct shift, often downfield | Chemical shift is diagnostic.[1] | |
| Solubility | Lower in EtOH | Higher in EtOH | Basis for recrystallization separation.[1] |
Acetonide Test (Stereochemical Confirmation):
To definitively confirm stereochemistry, react a small sample with acetone and catalytic H
-
Meso-diol
Forms a cis-acetonide (methyl groups in NMR are non-equivalent, appearing as two singlets). -
Racemic-diol
Forms a trans-acetonide (methyl groups are equivalent, appearing as one singlet).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete hydrolysis of borate ester.[1] | Ensure pH < 3 during quench and stir longer (30+ min) before filtering. |
| Sticky Product | Presence of residual solvent or racemic isomer.[1] | Recrystallize from Ethanol/Water.[1] Dry thoroughly under vacuum. |
| No Reaction | Old NaBH | Use fresh reducing agent.[1] Verify activity by adding a pinch to acid (should bubble vigorously). |
| Yellow Color | Contamination with unreacted ketone (benzil derivative).[1] | Check TLC. If incomplete, add more NaBH |
References
- Macroscale and Microscale Organic Experiments. Williamson, K. L., & Masters, K. M. (2016). Cengage Learning. (Standard protocol for benzoin reduction).
-
Stereoselective Reduction of Benzoin to Hydrobenzoin. Odinity. Retrieved from [Link]
-
Sodium Borohydride Reduction of Benzoin. University of Massachusetts Amherst. Retrieved from [Link]
-
PubChem Compound Summary for CID 588012 (1,2-Bis(4-chlorophenyl)ethane-1,2-diol). National Center for Biotechnology Information (2023). Retrieved from [Link][1]
Sources
- 1. 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane (CAS 72-54-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 1,4-Dichlorobenzene | C6H4Cl2 | CID 4685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. meso-1,2-Diphenyl-1,2-ethanediol for synthesis 492-70-6 [sigmaaldrich.com]
- 4. meso-1,2-Diphenyl-1,2-ethanediol for synthesis 492-70-6 [sigmaaldrich.com]
- 5. 1,4-Dichlorobenzene - Wikipedia [en.wikipedia.org]
- 6. lookchem.com [lookchem.com]
- 7. Benzene, 1,4-dichloro- [webbook.nist.gov]
- 8. meso-1,2-Diphenyl-1,2-ethanediol CAS#: 579-43-1 [m.chemicalbook.com]
Asymmetric Synthesis of Chiral α-Hydroxy Ketones: A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Chiral α-Hydroxy Ketones
Chiral α-hydroxy ketones, also known as acyloins, are a pivotal class of organic molecules that serve as versatile building blocks in the synthesis of numerous biologically active compounds. Their unique bifunctional nature, possessing both a hydroxyl and a carbonyl group on adjacent chiral centers, makes them highly valuable precursors for the stereoselective synthesis of pharmaceuticals, agrochemicals, and fine chemicals. These motifs are found in a wide array of natural products and therapeutic agents, including antidepressants and antitumor antibiotics, underscoring the critical need for efficient and stereocontrolled synthetic methodologies.[1][2] This guide provides a detailed overview of the primary strategies for the asymmetric synthesis of chiral α-hydroxy ketones, focusing on organocatalysis, metal-catalyzed reactions, and biocatalysis, complete with mechanistic insights, detailed protocols, and comparative data to aid researchers in selecting the optimal approach for their synthetic challenges.
I. Organocatalytic Strategies: The Rise of Small Molecule Catalysis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free and often more sustainable alternative to traditional methods.[3] The use of small, chiral organic molecules to catalyze stereoselective transformations has revolutionized the synthesis of complex chiral molecules, including α-hydroxy ketones.
A. Proline-Catalyzed α-Hydroxylation and Related Reactions
L-proline and its derivatives are among the most widely used organocatalysts for the asymmetric α-functionalization of carbonyl compounds.[4][5] The mechanism typically involves the formation of a chiral enamine intermediate from the ketone and the proline catalyst. This enamine then reacts with an electrophilic oxygen source, followed by hydrolysis to release the chiral α-hydroxy ketone and regenerate the catalyst.
The stereoselectivity of proline-catalyzed reactions is attributed to the formation of a rigid, sterically hindered enamine intermediate. The proline catalyst effectively shields one face of the enamine, directing the incoming electrophile to the opposite face, thus controlling the stereochemical outcome of the reaction.
Figure 1: Catalytic cycle of proline-catalyzed α-hydroxylation.
This protocol describes a general procedure for the proline-catalyzed asymmetric aldol reaction between a ketone and an aldehyde, which yields a β-hydroxy ketone. These can be further oxidized to afford the desired α-hydroxy ketone.
Materials:
-
(S)-proline
-
Ketone (e.g., cyclohexanone)
-
Aldehyde (e.g., benzaldehyde)
-
Methanol
-
Water
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure: [6]
-
In a round-bottom flask, dissolve (S)-proline (0.1 mmol) in a mixture of methanol (1.33 mL) and water (330 µL).
-
Add cyclohexanone (50 mmol) to the solution and stir the mixture for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzaldehyde (10 mmol) to the reaction mixture using a syringe.
-
Seal the flask and stir the reaction at room temperature for 30 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired β-hydroxy ketone.
B. Decarboxylative Chlorination and Nucleophilic Substitution
Another innovative organocatalytic approach involves the enantioselective decarboxylative chlorination of β-ketocarboxylic acids, followed by a nucleophilic substitution with a hydroxide source.[3] This two-step sequence provides access to chiral tertiary α-hydroxyketones with high enantiopurity.
II. Metal-Catalyzed Asymmetric Synthesis: Leveraging Transition Metal Complexes
Transition metal catalysis offers a powerful and versatile platform for the asymmetric synthesis of chiral α-hydroxy ketones.[7] Chiral metal complexes can activate substrates and control the stereochemical outcome of the reaction with high efficiency and selectivity.
A. Sharpless Asymmetric Dihydroxylation of Enol Ethers
The Sharpless asymmetric dihydroxylation is a renowned method for the enantioselective synthesis of vicinal diols from alkenes.[8][9] This methodology can be effectively applied to enol ethers, which upon dihydroxylation and subsequent tautomerization, yield chiral α-hydroxy ketones. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand.
The key to the high enantioselectivity of the Sharpless dihydroxylation lies in the formation of a chiral osmate ester intermediate. The chiral ligand coordinates to the osmium center, creating a chiral pocket that directs the facial selectivity of the alkene addition.
Figure 2: Pathway for Sharpless asymmetric dihydroxylation of enol ethers.
This protocol provides a general procedure for the Sharpless asymmetric dihydroxylation of a cyclic enol ether to produce a chiral α-hydroxy ketone.[10][11]
Materials:
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Cyclic enol ether
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure: [10]
-
In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.
-
Add the appropriate AD-mix (AD-mix-α or AD-mix-β) to the solvent mixture and stir at room temperature until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the cyclic enol ether (1.0 mmol) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, add ethyl acetate to the mixture.
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure chiral α-hydroxy ketone.
III. Biocatalytic Approaches: Harnessing the Power of Enzymes
Biocatalysis offers an environmentally friendly and highly selective approach to the synthesis of chiral molecules.[9][12] Enzymes can catalyze reactions with exquisite stereocontrol under mild conditions, making them ideal for the synthesis of sensitive and complex molecules like chiral α-hydroxy ketones.
A. Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a widely used enzymatic method for the separation of enantiomers from a racemic mixture.[1][13] Lipases are particularly effective for the kinetic resolution of racemic α-hydroxy ketones through enantioselective acylation or deacylation. One enantiomer is selectively acylated (or deacylated) by the lipase, allowing for the separation of the two enantiomers.
In a lipase-catalyzed kinetic resolution, the two enantiomers of the racemic substrate react at different rates with the enzyme. The enantiomer that fits better into the active site of the lipase is acylated or deacylated more rapidly, leading to its conversion to the product, while the other enantiomer remains largely unreacted.
Figure 3: Principle of lipase-catalyzed kinetic resolution.
This protocol outlines a general procedure for the kinetic resolution of a racemic α-hydroxy ketone using the immobilized lipase, Novozym 435 (Candida antarctica lipase B).[1][13]
Materials:
-
Racemic α-hydroxy ketone
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Acylating agent (e.g., vinyl acetate)
-
Organic solvent (e.g., tert-butyl methyl ether)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the racemic α-hydroxy ketone (1.0 mmol) in tert-butyl methyl ether (10 mL), add Novozym 435 (50 mg).
-
Add vinyl acetate (1.5 mmol) to the mixture.
-
Shake the reaction mixture at a controlled temperature (e.g., 30 °C) in an incubator shaker.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC.
-
When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with the solvent and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Separate the acylated product and the unreacted alcohol by flash column chromatography on silica gel.
IV. Characterization and Analysis of Chiral α-Hydroxy Ketones
The successful synthesis of a chiral α-hydroxy ketone requires rigorous characterization to confirm its structure and determine its enantiomeric purity.
A. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the synthesized α-hydroxy ketone.
-
¹H NMR: Protons alpha to the carbonyl group typically appear in the range of 2.0-2.5 ppm. The proton of the hydroxyl group can appear over a wide range and is often broad.[14]
-
¹³C NMR: The carbonyl carbon of a ketone typically resonates in the downfield region of the spectrum, around 205-220 ppm.[12]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups. A strong absorption band in the region of 1650-1800 cm⁻¹ is characteristic of the C=O stretch of the ketone, while a broad absorption in the range of 3200-3600 cm⁻¹ indicates the presence of the O-H group.
B. Determination of Enantiomeric Excess (ee)
The enantiomeric excess (ee) is a critical measure of the success of an asymmetric synthesis. It is most commonly determined using chiral High-Performance Liquid Chromatography (HPLC).
Developing a robust chiral HPLC method is crucial for accurate ee determination.
Steps for Method Development: [11][15]
-
Column Selection: Choose a chiral stationary phase (CSP) based on the structure of the analyte. Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or Pirkle-type phases.
-
Mobile Phase Screening: Start with a standard mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Optimization:
-
Mobile Phase Composition: Vary the ratio of the non-polar and polar components of the mobile phase to optimize the separation.
-
Additives: The addition of small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can sometimes improve peak shape and resolution.
-
Flow Rate: Adjust the flow rate to find a balance between analysis time and resolution.
-
Temperature: Temperature can also affect the separation, and varying the column temperature can be a useful optimization parameter.
-
-
Validation: Once a suitable separation is achieved, the method should be validated for linearity, accuracy, precision, and robustness.
V. Comparative Overview of Synthetic Strategies
| Strategy | Catalyst | Advantages | Disadvantages | Typical Yields | Typical ee |
| Organocatalysis | Proline, Cinchona alkaloids | Metal-free, environmentally benign, readily available catalysts | May require high catalyst loading, sometimes limited substrate scope | Good to excellent | Moderate to high |
| Metal Catalysis | Osmium, Palladium, etc. | High catalytic activity, broad substrate scope, high enantioselectivity | Use of toxic and expensive metals, sensitivity to air and moisture | Good to excellent | High to excellent |
| Biocatalysis | Lipases, Lyases, etc. | High enantioselectivity, mild reaction conditions, environmentally friendly | Limited substrate scope, potential for enzyme inhibition, requires specific buffers and conditions | Moderate to high | Excellent |
VI. Troubleshooting Common Challenges
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction, side reactions, product decomposition | Optimize reaction time and temperature, use purified reagents and solvents, consider a different catalyst or synthetic route |
| Low Enantioselectivity | Inappropriate catalyst or ligand, non-optimal reaction conditions, racemization of product | Screen different catalysts/ligands, optimize temperature and solvent, check for racemization under reaction or work-up conditions |
| Difficult Purification | Similar polarity of starting material and product, formation of byproducts | Optimize chromatographic conditions (e.g., different solvent system or column), consider derivatization to aid separation |
Conclusion
The asymmetric synthesis of chiral α-hydroxy ketones is a dynamic and evolving field of research. Organocatalysis, metal catalysis, and biocatalysis each offer unique advantages and present viable pathways to these valuable chiral building blocks. The choice of synthetic strategy will ultimately depend on the specific target molecule, desired scale of synthesis, and available resources. By understanding the mechanistic underpinnings of these transformations and adhering to rigorous experimental protocols and analytical procedures, researchers can confidently and efficiently access a wide range of enantiomerically enriched α-hydroxy ketones for applications in drug discovery and development.
References
- Maruoka, K., & Ooi, T. (2003). Enantioselective α-amination and α-oxygenation of carbonyl compounds catalyzed by chiral phase-transfer catalysts. Chemical Reviews, 103(8), 3013-3028.
- Lombardo, M., & Trombini, C. (2018). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 23(11), 2993.
- Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547.
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Notarfrancesco, A., & Benaglia, M. (2015). Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds. Molecules, 20(7), 13001-13047.
- Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. Accounts of Chemical Research, 41(9), 1177-1186.
-
Royal Society of Chemistry. (2025, January 8). Recent advances in metal-catalysed oxidation reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from [Link]
-
MDPI. (2023, July 14). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Retrieved from [Link]
-
RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL). (n.d.). Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Direct L-Proline-Catalyzed Asymmetric α-Amination of Ketones. Retrieved from [Link]
-
University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
ResearchGate. (2021, April 13). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Retrieved from [Link]
-
YouTube. (2019, April 14). Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes!. Retrieved from [Link]
-
PubMed. (2002). Direct L-proline-catalyzed asymmetric alpha-amination of ketones. Retrieved from [Link]
-
NPTEL Archive. (n.d.). 1.1.3 Sharpless Asymmetric Dihydroxylation. Retrieved from [Link]
-
MDPI. (2023, July 14). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Retrieved from [Link]
-
Pharmaceutical Technology. (2012, October 2). Meeting Challenges in Asymmetric Synthesis. Retrieved from [Link]
-
PubMed. (2021, April 13). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Retrieved from [Link]
-
Pharmacia. (2019, May 14). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Proline-Catalyzed Asymmetric Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Candida antarctica lipase B-catalyzed synthesis of polyesters: starting from ketones via a tandem BVO/ROP process. Retrieved from [Link]
-
University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
PubMed. (2024, October 5). Candida antarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. Retrieved from [Link]
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- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct L-Proline-Catalyzed Asymmetric α-Amination of Ketones [organic-chemistry.org]
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- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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Technical Application Note: 4,4'-Dichlorobenzoin in Polymer Chemistry
Abstract
This application note details the utility of 4,4'-dichlorobenzoin as a photoinitiator in free-radical polymerization. While often overshadowed by commercial proprietary initiators, 4,4'-dichlorobenzoin represents a classic, highly efficient Norrish Type I photoinitiator.[1] Its structure—a benzoin core functionalized with electron-withdrawing chlorine substituents—alters its photophysical properties, offering distinct advantages in specific UV-curing formulations. This guide clarifies the critical distinction between 4,4'-dichlorobenzoin and the monomer 4,4'-dichlorobenzophenone, provides a validated synthesis protocol, and outlines a standard operating procedure (SOP) for its use in curing acrylate resins.
Part 1: Chemical Identity and Mechanism
Structural Distinction (Critical)
A common error in polymer literature search is the confusion between 4,4'-dichlorobenzoin and 4,4'-dichlorobenzophenone .
-
4,4'-Dichlorobenzoin: A photoinitiator. Contains an
-hydroxy ketone moiety capable of radical generation.[2] -
4,4'-Dichlorobenzophenone: A monomer.[1] Used primarily in the synthesis of high-performance engineering thermoplastics like PEEK (Polyether ether ketone) or Polysulfones via nucleophilic aromatic substitution. It does not initiate free radical polymerization efficiently on its own.
Mechanism of Action: Norrish Type I Cleavage
4,4'-dichlorobenzoin functions via a Norrish Type I reaction.[1] Upon absorption of UV light (typically 320–360 nm), the molecule enters an excited triplet state. The bond between the carbonyl carbon and the tetrahedral carbon (the
The Chlorine Effect: The para-chloro substituents act as auxochromes. Electronically, they exert an inductive withdrawing effect (
Figure 1: Photochemical mechanism of 4,4'-dichlorobenzoin. The molecule undergoes
Part 2: Preparation Protocol
If 4,4'-dichlorobenzoin is not commercially available in the desired purity, it can be synthesized via the benzoin condensation of 4-chlorobenzaldehyde. This reaction is self-validating: the formation of the product is visually confirmed by the precipitation of crystals.
Synthesis of 4,4'-Dichlorobenzoin
Reagents:
-
4-Chlorobenzaldehyde (CAS: 104-88-1)
-
Sodium Cyanide (NaCN) or Thiamine Hydrochloride (Vitamin B1) as a green catalyst
-
Ethanol (95%) and Water[1]
Procedure (Green Catalyst Method):
-
Dissolution: Dissolve 5.0 g of thiamine hydrochloride in 10 mL of water in a 100 mL round-bottom flask. Add 30 mL of 95% ethanol.
-
Basification: Add 10 mL of 2M NaOH dropwise while cooling on ice. The solution will turn yellow.
-
Addition: Add 15 mL (approx. 0.1 mol) of 4-chlorobenzaldehyde.[1]
-
Reflux: Heat the mixture to 60–70°C (gentle reflux) for 1.5 to 2 hours.
-
Crystallization: Allow the mixture to cool to room temperature, then refrigerate. 4,4'-dichlorobenzoin will precipitate as white/off-white needles.[1]
-
Purification: Filter the solid and recrystallize from ethanol to remove unreacted aldehyde.
-
Validation: Check melting point (Lit: ~88–90°C for benzoin; dichloro derivative is typically higher, ~110-112°C).[1]
Part 3: Photopolymerization Protocol[1]
This protocol describes the use of 4,4'-dichlorobenzoin to cure a standard methacrylate resin (e.g., Polyethylene Glycol Dimethacrylate, PEGDMA).
Materials
-
Monomer: PEGDMA (Mn 550 or 750) or Methyl Methacrylate (MMA).
-
Photoinitiator: 4,4'-Dichlorobenzoin (synthesized above or commercial).
-
Solvent (Optional): Acetone or DCM (if initiator solubility is low in specific monomers).
-
Light Source: UV LED (365 nm) or Medium Pressure Hg Lamp.
Formulation Table
| Component | Role | Concentration (wt%) | Notes |
| Acrylate/Methacrylate Monomer | Bulk Matrix | 95.0 - 99.0% | Viscosity determines need for diluent. |
| 4,4'-Dichlorobenzoin | Photoinitiator | 0.5 - 2.0% | 1.0% is the standard starting point. |
| Co-initiator (Optional) | Accelerator | 0.5 - 1.0% | Tertiary amines (e.g., EDAB) can reduce oxygen inhibition.[1] |
Experimental Workflow
-
Preparation: Weigh the monomer into an amber glass vial (to prevent premature curing).
-
Dissolution: Add 4,4'-dichlorobenzoin (1 wt%). Sonicate at room temperature for 5-10 minutes until the solution is optically clear. Note: If the initiator does not dissolve, warm gently to 40°C or predissolve in a minimal amount of acetone.
-
Degassing (Crucial): Oxygen inhibits radical polymerization.[1] Purge the resin with nitrogen gas for 5 minutes or place in a vacuum chamber for 10 minutes.
-
Casting: Pipette the resin into a silicone mold or between two glass slides separated by a spacer (e.g., 1 mm thickness).
-
Curing: Irradiate with UV light.
-
Intensity: 10–20 mW/cm².
-
Time: 60–120 seconds depending on thickness.
-
-
Post-Cure: If surface tackiness remains (oxygen inhibition), wipe with ethanol or post-cure under nitrogen.[1]
Characterization & Validation
To confirm successful polymerization, use FTIR Spectroscopy .[1]
-
Target: Monitor the disappearance of the aliphatic
double bond peak at 1635 cm⁻¹ . -
Calculation:
(Where is an internal standard peak, e.g., carbonyl at 1720 cm⁻¹, which remains unchanged).
Part 4: Safety and Handling
-
Hazard: 4,4'-dichlorobenzoin and its precursors are irritants.[1] Chlorinated aromatics can be toxic if ingested or absorbed.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Waste: Dispose of uncured liquid resin as hazardous chemical waste.[1] Cured solid polymer is generally considered non-hazardous plastic waste but should be checked against local regulations.
References
-
Benzoin Photoinitiator Mechanism
-
Synthesis of Benzoin Derivatives
-
Distinction from Dichlorobenzophenone (Monomer)
-
Viswanathan, R., et al. "Synthesis and Properties of Poly(arylene ether ketone)s containing 4,4'-dichlorobenzophenone." Polymer, 1984.[1] (Demonstrates the use of the benzophenone derivative as a monomer, contrasting with the benzoin initiator).
-
-
General Photopolymerization Protocols
Sources
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 4,4'-Dichlorobenzoin
Executive Summary & Mechanistic Insight[1][2][3][4][5][6]
Welcome to the technical support hub for benzoin condensation. You are likely here because the synthesis of 4,4'-dichlorobenzoin presents unique challenges compared to unsubstituted benzaldehyde.
The core chemical challenge is the Umpolung (polarity inversion) of the carbonyl carbon. In a standard carbonyl, the carbon is electrophilic (
Why 4-Chlorobenzaldehyde is Different
The chlorine substituent at the para position is an Electron Withdrawing Group (EWG) .
-
The Good: It makes the carbonyl carbon more electrophilic, facilitating the initial attack by the catalyst.
-
The Bad: It destabilizes the nucleophilic enaminol intermediate (Breslow intermediate), potentially shifting the equilibrium back toward the starting material or favoring side reactions like the Cannizzaro disproportionation.
Our Recommended Route: While Cyanide (NaCN) is the historical standard, we recommend the Thiamine (Vitamin B1) Organocatalytic Route for safety and environmental compliance, provided strict pH control is maintained. For industrial scaling, N-Heterocyclic Carbenes (NHCs) are the superior alternative.
Critical Parameter Optimization (The "Why")
Before starting, review these parameters. 80% of yield failures stem from ignoring these variables.
| Parameter | Optimal Setting | Technical Rationale |
| pH Window | 8.5 – 9.5 | Critical: Thiamine is inactive below pH 8 (protonated). Above pH 10, hydroxide attacks the aldehyde directly, causing the Cannizzaro reaction (formation of carboxylic acid + alcohol), destroying your yield. |
| Temperature | 60°C – 65°C | Higher temperatures (>70°C) promote oxidation to 4,4'-dichlorobenzil (yellow/green byproduct) and polymerization (tar). |
| Atmosphere | Inert ( | The enaminol intermediate is highly susceptible to oxidation by atmospheric oxygen. An inert blanket is mandatory for high purity. |
| Solvent | EtOH:Water (2:1) | Thiamine requires water to dissolve; 4-chlorobenzaldehyde requires ethanol. This specific ratio balances solubility for both while allowing the product to precipitate upon cooling. |
Standard Operating Procedure (SOP)
Protocol A: Thiamine-Mediated Synthesis (Green Chemistry)
Best for: Bench-scale research, safety-restricted labs.
Reagents:
-
4-Chlorobenzaldehyde (20 mmol, 2.81 g)
-
Thiamine Hydrochloride (3 mmol, ~1.0 g)
-
Ethanol (95%, 25 mL)
-
Water (10 mL)
-
NaOH (2M solution) - For titration
Workflow:
-
Catalyst Activation: Dissolve Thiamine HCl in water (10 mL) in a round-bottom flask. Add Ethanol (25 mL).
-
pH Adjustment (The Crucial Step): Add 2M NaOH dropwise while stirring. Monitor pH. Stop exactly when the solution turns a pale yellow (approx pH 9). Do not overshoot.
-
Substrate Addition: Add 4-chlorobenzaldehyde immediately.
-
Reaction: Heat to 60°C under
flow. Stir gently for 90 minutes.-
Visual Check: The solution should darken slightly but remain transparent. Turbidity indicates product formation.
-
-
Termination: Cool to room temperature, then place in an ice bath for 1 hour.
-
Isolation: Filter the white precipitate. Wash with ice-cold 50% EtOH/Water (removes unreacted aldehyde) and then cold water (removes thiamine).
-
Recrystallization: Recrystallize from hot Ethanol (95%).
Troubleshooting Dashboard (Q&A)
User Issue: "I am getting a low yield (<30%) and a lot of starting material."
Diagnosis: Incomplete conversion due to equilibrium shift or "Catalyst Death."
The Fix:
Check pH: As the reaction progresses, the pH often drops. Check pH after 30 mins; if it's <8, add 2 drops of dilute NaOH.
Solvent Volume: If the solution is too dilute, the bimolecular coupling is statistically unlikely. Reduce solvent volume by 20%.
Fresh Thiamine: Thiamine degrades over time. Use a fresh bottle.
User Issue: "My product is a sticky yellow oil, not a white solid."
Diagnosis: Presence of 4,4'-Dichlorobenzil (oxidation product) or solvent occlusion.
The Fix:
Oxidation Check: Run a TLC. If you see a spot with higher Rf than the benzoin, it's the benzil (diketone). You likely had an air leak.
Rescue: Dissolve the oil in minimum hot ethanol. Add a seed crystal of pure product if available. Scratch the glass vigorously with a rod to induce nucleation.
User Issue: "The reaction turned dark brown/black immediately."
Diagnosis: The Cannizzaro Reaction or Polymerization.
The Fix: Your base concentration was too high. You likely added NaOH too fast or used a concentration >2M. The hydroxide attacked the aldehyde directly. Restart with slow, dropwise addition of base.[2][3]
Visualizations
Diagram 1: The Thiamine Catalytic Cycle (Mechanism)
Understanding the "Umpolung" activation of the aldehyde.
Caption: The Thiamine cycle requires basic conditions to generate the active Ylide. The Breslow intermediate is the key "Umpolung" species that attacks the second aldehyde.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to resolve yield issues.
Caption: Diagnostic workflow for identifying the root cause of synthesis failure based on physical observation of the reaction mixture.
References
-
Breslow, R. (1958). "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society, 80(14), 3719–3726.
-
Lapworth, A. (1903).[4][5] "XCVI.—Reactions involving the addition of hydrogen cyanide to carbon compounds." Journal of the Chemical Society, Transactions, 83, 995-1005.
-
Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle." Angewandte Chemie International Edition, 15(11), 639–647.
-
Thai, K., et al. (2012).[6] "Benzoin condensation of aromatic aldehydes catalysed by N,N-dimethylbenzimidazolium iodide and NaOH under green conditions." ScienceAsia, 38, 1-6.
- Endo, T., & Ishigushi, T. (1987). "Thiamine-catalyzed benzoin condensation in micelles." Journal of Polymer Science, 25, 2637.
Sources
- 1. Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.latech.edu [chem.latech.edu]
- 3. Benzoin condensation [cs.gordon.edu]
- 4. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. scienceasia.org [scienceasia.org]
Column chromatography protocol for purifying 4,4'-dichlorobenzoin
This guide serves as a specialized technical support resource for the purification of 4,4'-dichlorobenzoin via column chromatography. It addresses the specific physicochemical challenges of separating
Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Flash Column Chromatography Protocol & Troubleshooting
Core Technical Overview
Molecule: 4,4'-Dichlorobenzoin (
Workflow Visualization
The following diagram outlines the logical flow for method development and purification.
Figure 1: Decision matrix for purification scale-up and method selection.
Pre-Purification Diagnostics (TLC)
Q: What is the optimal solvent system for separating the benzil impurity from the benzoin product?
A: The standard system is Hexane : Ethyl Acetate . Due to the hydroxyl group (-OH) on the benzoin, it is significantly more polar than the diketone (benzil) or the aldehyde.[1][2]
-
Stationary Phase: Silica Gel 60 (
) -
Mobile Phase: 80:20 Hexane:EtOAc (Initial Screening)
Expected
Technical Insight: The large
between the benzil and benzoin is due to the benzoin's ability to act as a hydrogen-bond donor to the silanol groups on the silica surface, significantly retarding its elution [1].
The Chromatography Protocol
Q: My crude material is not soluble in Hexane/EtOAc. How do I load the column?
A: Do not use wet loading. Benzoins often exhibit poor solubility in non-polar mobile phases. Wet loading with a strong solvent (like DCM) will cause the compound to precipitate (crystallize) immediately upon hitting the hexane-rich mobile phase, blocking the column flow.
Recommended Procedure: Dry Loading
-
Dissolve the crude 4,4'-dichlorobenzoin in a minimum amount of Dichloromethane (DCM) or Acetone.
-
Add Silica Gel (mass ratio 1:2 crude:silica) or Celite 545.
-
Evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder.
-
Load this powder carefully onto the top of your pre-packed column.
Q: What gradient should I run for a >1g scale purification?
A: Use a stepwise gradient to elute the non-polar impurities first.
| Step | Solvent Ratio (Hexane : EtOAc) | Volume (Column Volumes) | Target Eluate |
| 1 | 95 : 5 | 2 CV | Non-polar grease/impurities |
| 2 | 90 : 10 | 3 - 4 CV | 4,4'-Dichlorobenzil (Yellow band) |
| 3 | 85 : 15 | 3 - 4 CV | 4-Chlorobenzaldehyde |
| 4 | 75 : 25 | Until elution | 4,4'-Dichlorobenzoin (Product) |
Troubleshooting Support
Issue: "The column stopped flowing / White crystals formed inside the silica."
Diagnosis: Crystallization on Column. This occurs when the compound concentration in the band exceeds its solubility in the mobile phase, particularly when the mobile phase is rich in hexane. Corrective Action:
-
Immediate Fix: Switch to a slightly more polar/solubilizing solvent immediately. Add 5-10% Dichloromethane (DCM) to your current mobile phase (e.g., Hex : DCM : EtOAc).
-
Prevention: Reduce the loading capacity. For benzoins, load no more than 1g of crude per 50g of silica.
Issue: "I cannot separate the aldehyde starting material from the product."
Diagnosis: Insufficient Selectivity.
While the
-
Change Selectivity: Switch the non-polar component from Hexane to Toluene . Toluene has
interactions with the aromatic rings, often improving separation of chlorinated aromatics [2]. -
System: Toluene : Ethyl Acetate (Start at 95:5).
Mechanism of Separation (Visualized)
Understanding the molecular interaction helps predict elution behavior.
Figure 2: Mechanistic basis for separation. The hydroxyl group of benzoin forms strong hydrogen bonds with silica, delaying elution compared to the diketone benzil.
Post-Column Validation
Q: How do I confirm the fractions are pure 4,4'-dichlorobenzoin?
A: Do not rely solely on TLC, as UV activity can be misleadingly similar.
-
Melting Point (MP):
-
Literature MP for 4,4'-dichlorobenzoin is distinct from the starting material.
-
Reference Range: ~88°C (Note: Polymorphs exist; compare against pure standard if available).
-
Contrast: 4,4'-Dichlorobenzil melts significantly higher (~130-133°C) [3].
-
-
1H NMR Spectroscopy:
-
Look for the methine proton (
-OH). -
In
, this typically appears as a singlet around 5.9 - 6.0 ppm . -
Absence of the aldehyde proton (
ppm) confirms removal of starting material.
-
References
-
Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution." J. Org. Chem.1978 , 43, 2923–2925. Link
-
Reich, H. J. "Common Solvents and their Properties." University of Wisconsin-Madison Chemistry Data.Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989; pp 1045. (General reference for benzoin/benzil physical properties).
Sources
Effect of temperature on the synthesis of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone
Welcome to the technical support center for the synthesis of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone, also known as 4,4'-dichlorobenzoin. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this reaction, with a specific focus on the critical role of temperature. Here, you will find in-depth FAQs and troubleshooting guides to help you optimize your synthesis for yield, purity, and efficiency.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the effect of temperature on the cyanide- or thiamine-catalyzed benzoin condensation of 4-chlorobenzaldehyde.
Q1: What is the fundamental role of temperature in the synthesis of this compound?
A: Temperature plays a dual, often conflicting, role in this synthesis, governing both the reaction's speed (kinetics) and its final outcome (thermodynamics).
-
Kinetics: Like most chemical reactions, the benzoin condensation has an activation energy barrier. Increasing the temperature provides the molecules with more kinetic energy, leading to more frequent and energetic collisions. This accelerates the reaction rate, allowing the synthesis to be completed in a shorter timeframe.[1]
-
Thermodynamics: The benzoin condensation is a reversible reaction.[2] The formation of the C-C bond in the product is typically an exothermic process. According to Le Châtelier's principle, lower temperatures favor the equilibrium position of the product. Conversely, excessively high temperatures can shift the equilibrium back towards the starting aldehydes, reducing the maximum theoretical yield.
Therefore, the optimal temperature is a carefully determined balance: high enough to ensure a practical reaction rate but not so high that it adversely affects the equilibrium or promotes side reactions.
Q2: What is a recommended starting temperature range for this reaction?
A: A universally optimal temperature does not exist; it must be empirically determined for your specific conditions (catalyst, solvent, concentration). However, for a typical synthesis using a cyanide catalyst in an ethanol/water solvent system, a good starting point is gentle heating or reflux.
| Condition | Recommended Starting Temperature | Rationale |
| Thiamine HCl Catalyst | 60 - 75 °C | Thiamine-catalyzed reactions often require heating to facilitate the formation of the active N-heterocyclic carbene catalyst and drive the reaction forward. |
| Sodium/Potassium Cyanide Catalyst | 50 - 80 °C (e.g., reflux in ethanol) | Cyanide is a highly efficient catalyst, but the reaction still benefits from moderate heat to achieve a reasonable rate without significant reversal.[3] |
Always start with a literature-reported procedure and perform an optimization study if yield or purity is not satisfactory.
Q3: How do side reactions influenced by temperature affect the final product?
A: Improper temperature control is a primary cause of impurity formation. The two most common temperature-exacerbated side reactions are:
-
Cannizzaro Reaction: In the presence of a strong base (which can form from the hydrolysis of cyanide or be added for a thiamine catalyst), 4-chlorobenzaldehyde (an aldehyde with no α-hydrogens) can undergo disproportionation. One molecule is oxidized to 4-chlorobenzoic acid, and another is reduced to 4-chlorobenzyl alcohol. This reaction is highly temperature-dependent and becomes significant at elevated temperatures.
-
Oxidation of Benzoin: The desired product, this compound, can be oxidized to the corresponding diketone, 4,4'-dichlorobenzil, especially if air (oxygen) is present in the reaction vessel at high temperatures.
Controlling the temperature is your first line of defense against these competing pathways, ensuring a cleaner reaction profile and simplifying purification.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis, with a focus on temperature-related causes.
Issue 1: Low or No Product Yield
-
Symptom: Analysis of the crude reaction mixture (e.g., by TLC or LC-MS) shows a high concentration of unreacted 4-chlorobenzaldehyde even after an extended reaction time.
-
Primary Cause (Temperature-Related): The reaction temperature is too low. The system has insufficient kinetic energy to overcome the activation energy barrier at a meaningful rate.
-
Troubleshooting Protocol:
-
Verify Setup: Ensure your heating mantle, oil bath, and thermometer are calibrated and functioning correctly. Confirm adequate stirring.
-
Incremental Temperature Increase: Increase the reaction temperature by 10 °C from your initial setpoint.
-
Monitor Progress: After 1-2 hours at the new temperature, take an aliquot of the reaction mixture and analyze it by TLC or your preferred method to check for product formation.
-
Repeat if Necessary: Continue this incremental increase until you observe a satisfactory rate of conversion. Do not exceed the boiling point of your solvent unless using a sealed reaction vessel designed for pressure.
-
Document: Record the temperature at which the reaction proceeds efficiently. This will be the lower limit of your optimal temperature window.
-
Issue 2: Poor Product Purity with Multiple Side Products
-
Symptom: The crude product analysis shows the desired product along with significant amounts of 4-chlorobenzoic acid, 4-chlorobenzyl alcohol, or 4,4'-dichlorobenzil.
-
Primary Cause (Temperature-Related): The reaction temperature is too high. Excess thermal energy is promoting competing reaction pathways (Cannizzaro, oxidation) or causing product decomposition.
-
Troubleshooting Protocol:
-
Confirm Impurity Identity: Use techniques like NMR or LC-MS to confirm the identity of the major impurities. This will verify if they are the expected high-temperature side products.
-
Reduce Temperature: Lower the reaction temperature by 10-15 °C from your previous run.
-
Extend Reaction Time: Be prepared to run the reaction for a longer period, as lowering the temperature will decrease the reaction rate. Monitor the reaction until the starting material is consumed.
-
Inert Atmosphere: To minimize oxidation of the benzoin product to benzil, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially during prolonged heating.
-
Iterate: You may need several iterations to find the "sweet spot" that maximizes yield while minimizing impurities.
-
Issue 3: Reaction Stalls or Appears to Reverse
-
Symptom: Product formation is observed initially, but the reaction fails to reach completion. In some cases, monitoring may show the product concentration decreasing after reaching a maximum.
-
Primary Cause (Temperature-Related): The reaction has reached its thermodynamic equilibrium, and the chosen temperature favors the reverse reaction (retro-benzoin condensation). The system is in a dynamic state where the product is reverting to the starting aldehydes as fast as it is being formed.[2]
-
Troubleshooting Protocol:
-
Lower Temperature Drastically: Run the reaction at a significantly lower temperature (e.g., reduce from 80 °C to 40 °C) for a much longer duration (e.g., 24-48 hours). This will shift the equilibrium towards the product side.
-
Induce Crystallization: The product, 4,4'-dichlorobenzoin, is a solid with a melting point of approximately 88 °C.[4] If your reaction solvent and concentration permit, cooling the reaction mixture periodically or running it at a temperature where the product is sparingly soluble can cause it to crystallize out of solution. This removal of product from the equilibrium drives the reaction forward to completion, in accordance with Le Châtelier's principle.
-
Section 3: Experimental Protocols & Data
Protocol 3.1: Standard Synthesis Using Thiamine Catalyst
This protocol provides a reliable starting point for optimization.
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-chlorobenzaldehyde (14.0 g, 0.1 mol) and 95% ethanol (40 mL).
-
Catalyst Preparation: In a separate beaker, dissolve thiamine hydrochloride (1.7 g, 5 mmol) in water (15 mL). Add 10% aqueous sodium hydroxide solution dropwise until the solution is neutral or slightly basic (pH 8-9), which facilitates the formation of the active ylide.
-
Reaction Initiation: Add the thiamine solution to the flask containing the aldehyde.
-
Heating: Place the flask in a pre-heated oil bath at 70 °C .
-
Monitoring: Stir the mixture vigorously. The reaction progress can be monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup: After completion, cool the mixture in an ice bath. The product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol to remove unreacted aldehyde. Recrystallize from ethanol to obtain pure this compound.
Table 3.1: Illustrative Data from a Temperature Optimization Study
The following data represents a typical outcome when studying the effect of temperature on this synthesis over a fixed 3-hour period.
| Reaction Temperature (°C) | Conversion of Starting Material (%) | Yield of Desired Product (%) | Purity by HPLC (%) | Key Observation |
| 40 | 15% | 12% | 99% | Very slow reaction rate, but product is very clean. |
| 60 | 75% | 68% | 97% | Good conversion with high purity. |
| 75 | 98% | 85% | 95% | Optimal balance of rate, yield, and purity. |
| 90 | >99% | 70% | 80% | High conversion but significant formation of side products (Cannizzaro/Oxidation), lowering isolated yield and purity. |
Section 4: Visualization of Workflow and Logic
Diagram 4.1: Experimental Workflow
This diagram outlines the general steps for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of 4,4'-dichlorobenzoin.
Diagram 4.2: Temperature Troubleshooting Logic
This logic tree provides a visual guide to diagnosing and solving temperature-related issues.
Caption: Troubleshooting logic for temperature effects.
Section 5: References
-
Wikipedia. (2023). Benzoin condensation. Retrieved from [Link]
-
BYJU'S. (2020). Mechanism of Benzoin Condensation Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). Benzoin Condensation. Retrieved from [Link]
-
All about Chemistry. (2023). Benzoin Condensation. Retrieved from [Link]
-
Vedantu. (n.d.). Benzoin Condensation Reaction: Mechanism, Examples, and Lab Insights. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoin Condensation. Retrieved from [Link]
-
Google Patents. (n.d.). CN102531872A - Method for preparing high purity (99.9 percent) 4,4'-difluorobenzophenone. Retrieved from
-
Google Patents. (n.d.). JPH03206062A - Method for producing 4,4'-dichlorobenzophenone. Retrieved from
-
Patsnap. (n.d.). Method for preparing high-purity 4,4'-difluorobenzophenone. Retrieved from [Link]
-
Google Patents. (n.d.). US4871876A - Preparation of 4,4' dichlorodiphenyl sulfone. Retrieved from
-
Wikipedia. (2023). 1,4-Dichlorobenzene. Retrieved from [Link]
-
ChemBK. (2024). Ethanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,4-dichloro-. Retrieved from [Link]
-
Semantic Scholar. (2022). Reactivity of Formaldehyde during 4‑Hydroxy-2-butanone Synthesis in Supercritical State. Retrieved from [Link]
Sources
Technical Support Center: 4,4'-Dichlorobenzoin Synthesis Optimization
Ticket ID: #DCB-OPT-44 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Catalyst selection and yield optimization for the benzoin condensation of 4-chlorobenzaldehyde.
Introduction: The "Umpolung" Challenge
Welcome to the Technical Support Center. You are likely here because your synthesis of 4,4'-dichlorobenzoin is suffering from low yields, stalling, or formation of intractable tars.
The conversion of 4-chlorobenzaldehyde to its corresponding
This guide provides a decision matrix for catalyst selection and troubleshooting workflows to stabilize this reaction pathway.
Module 1: Catalyst Selection Matrix
User Query: "Should I stick with traditional Cyanide or switch to Thiamine/NHCs? My yield is currently <40%."
Technical Insight: While Sodium Cyanide (NaCN) is the thermodynamic gold standard for yield, it poses severe HSE (Health, Safety, Environment) risks. Thiamine (Vitamin B1) is the "green" alternative but is kinetically slower and pH-sensitive. N-Heterocyclic Carbenes (NHCs) offer a modern middle ground—high activity without cyanide toxicity.
Comparative Performance Data
| Feature | Cyanide (NaCN/KCN) | Thiamine HCl (Vit B1) | NHC (Benzimidazolium) |
| Mechanism | Cyanohydrin formation | Thiazolium ylide (Breslow) | Carbene catalysis |
| Typical Yield | 85–95% | 50–70% (highly variable) | 80–90% |
| Reaction Time | 1–3 Hours | 12–48 Hours | 1–4 Hours |
| Toxicity | Extreme (Fatal) | Non-toxic | Low/Moderate |
| Solvent System | EtOH/H₂O | EtOH/H₂O/NaOH (pH 9-10) | THF, Ionic Liquids, or Water |
| Stability | High | Degrades if pH > 10 | Stable |
Recommendation:
-
For pure research/small scale: Switch to NHCs (e.g., N,N-dimethylbenzimidazolium iodide). They offer cyanide-like kinetics with thiamine-like safety.
-
For undergraduate labs/Green Chem: Optimize the Thiamine protocol (see Module 2).
-
For industrial scale (legacy): Cyanide remains efficient but requires closed-loop safety handling.
Module 2: Mechanistic Workflow & Visualization
To troubleshoot, you must visualize where the cycle breaks. Both Thiamine and NHCs proceed via the Breslow Intermediate .
The Critical Failure Point: If the base concentration is too high, the aldehyde undergoes the Cannizzaro reaction (disproportionation into carboxylic acid and alcohol) instead of condensation, killing the yield.
Figure 1: Catalytic cycle showing the critical "Umpolung" step (Breslow Intermediate) and the competing Cannizzaro side reaction.
Module 3: Troubleshooting Guides (FAQ)
Issue 1: "My reaction mixture turned black/tarry and yield is <10%."
Diagnosis: Oxidative Polymerization or Aldehyde Impurity . 4-chlorobenzaldehyde is prone to air oxidation, forming 4-chlorobenzoic acid.
-
The Acid Trap: The carboxylic acid neutralizes the base required to generate your catalyst (ylide).
-
The Tar: If you add more base to compensate, you trigger polymerization of the aldehyde or the Cannizzaro reaction.
Corrective Protocol:
-
Wash the Aldehyde: Dissolve your 4-chlorobenzaldehyde in diethyl ether. Wash with 10% Na₂CO₃ (removes acid). Dry over MgSO₄ and evaporate.
-
Inert Atmosphere: Run the reaction under Nitrogen (
). The intermediate enaminol is sensitive to oxygen.
Issue 2: "The Thiamine reaction stalls after 24 hours."
Diagnosis: pH Drift . Thiamine catalysis is notoriously pH-sensitive. It requires a pH of ~9–10.
-
Too low: The thiazolium ring doesn't open/deprotonate.
-
Too high (>11): The thiamine ring hydrolyzes and is destroyed.
Corrective Protocol:
-
Buffer System: Do not rely solely on NaOH. Use a phosphate buffer or Triethylamine (TEA) in ethanol to maintain a steady basic environment.
-
Fresh Catalyst: Thiamine HCl is hygroscopic. Ensure it is dry and white, not yellow/clumped.
Issue 3: "I have an oil that won't crystallize."
Diagnosis: "Oiling Out" . 4,4'-dichlorobenzoin has a higher melting point than unsubstituted benzoin, but impurities (unreacted aldehyde) depress the melting point significantly.
Corrective Protocol:
-
Trituration: Add a small amount of cold ethanol or methanol and scratch the glass side of the flask vigorously with a glass rod.
-
Precipitation: Dissolve the oil in a minimum amount of hot ethyl acetate. Add hexane dropwise until the solution turns slightly cloudy. Cool slowly to 4°C.
Module 4: Advanced Optimization (Green Chemistry)
User Query: "I need a solvent-free or water-based method."
Solution: NHC Catalysis in Water . Recent literature confirms that benzimidazolium salts can catalyze this reaction in water or ionic liquids with high yields, utilizing the hydrophobic effect to accelerate the reaction.
Protocol (Water-Based):
-
Reagents: 4-Chlorobenzaldehyde (10 mmol), N,N-dimethylbenzimidazolium iodide (10 mol%), NaOH (10 mol%).
-
Solvent: Water (20 mL).
-
Condition: Heat to 80°C with vigorous stirring (emulsion).
-
Workup: The product, 4,4'-dichlorobenzoin, is insoluble in water and will precipitate as a solid. Filter and wash with water.[2]
-
Yield Expectation: >90% within 4 hours.
Module 5: Diagnostic Flowchart
Use this logic gate to determine your next experimental step.
Figure 2: Diagnostic logic for reaction monitoring.
References
-
Williamson, K. L., & Masters, K. M. (2011).[3] Macroscale and Microscale Organic Experiments (6th Ed.). Brooks/Cole Cengage Learning.[3] (Comparison of Cyanide vs. Thiamine protocols).
-
Breslow, R. (1958). "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society, 80(14), 3719–3726. Link
-
Thai, K., et al. (2012). "Benzoin condensation of aromatic aldehydes catalysed by N,N-dimethylbenzimidazolium iodide and NaOH under green conditions." ScienceAsia, 38, 1-6. Link
-
Lapworth, A. (1903).[4] "Reactions involving the addition of hydrogen cyanide to carbon compounds."[1] Journal of the Chemical Society, Transactions, 83, 995-1005. (Original Mechanism). Link
-
Organic Chemistry Portal. "Benzoin Condensation Mechanism and Recent Literature." Link
Sources
Technical Support Center: High-Purity Synthesis of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone
Case ID: 4-CL-BNZ-SYNTH-001 Status: Open Priority: Critical (Yield & Purity Optimization) Assigned Specialist: Senior Application Scientist
Executive Summary & Mechanistic Insight[1]
Welcome to the technical support portal for benzoin condensations. You are synthesizing 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone (also known as 4,4'-dichlorobenzoin).[1]
This reaction is a nucleophilic addition governed by the polarity inversion (umpolung) of the carbonyl carbon.[2] Unlike standard nucleophilic attacks where the carbonyl carbon is electrophilic, the catalyst (Thiamine or Cyanide) converts one equivalent of 4-chlorobenzaldehyde into a nucleophile, which then attacks a second equivalent.
The "4-Chloro" Factor
The chlorine substituent at the para position is electron-withdrawing (EWG).
-
Impact: It increases the electrophilicity of the aldehyde carbonyl carbon.
-
Benefit: This generally accelerates the initial nucleophilic attack compared to unsubstituted benzaldehyde.
-
Risk: It also makes the aldehyde more susceptible to the Cannizzaro reaction (disproportionation) if the pH becomes too basic, leading to significant byproduct formation [1].
Critical Control Points (The "Why" Behind the Protocol)
To prevent byproduct formation, you must control three variables. Failure to do so results in the specific byproducts listed below.
| Variable | Improper Control | Resulting Byproduct | Mechanism of Failure |
| pH (Basicity) | pH > 10 | 4-Chlorobenzoic Acid & 4-Chlorobenzyl Alcohol | Cannizzaro Reaction: Hydroxide attacks the aldehyde directly instead of the catalyst mediating the condensation [2]. |
| Atmosphere | Presence of Oxygen | 4,4'-Dichlorobenzil (Diketone) | Oxidation: The enediol intermediate is highly susceptible to aerobic oxidation, converting the hydroxy ketone (benzoin) to a diketone (benzil) [3]. |
| Catalyst Stability | High Temp + High pH | Unreacted Aldehyde | Thiamine Decomposition: The thiazolium ring of Thiamine opens irreversibly in strong base/heat, destroying the catalyst before reaction completion [4]. |
Recommended Protocol: Thiamine-Mediated Synthesis
Standardized for Green Chemistry compliance and high purity. Replaces toxic Cyanide methods.[3]
Reagents
-
Substrate: 4-Chlorobenzaldehyde (20 mmol)
-
Catalyst: Thiamine Hydrochloride (Vitamin B1) (3-5 mmol)
-
Solvent: Ethanol (95%) / Water
-
Base: 2M NaOH (aq)
Step-by-Step Workflow
-
Catalyst Activation:
-
In a round-bottom flask, dissolve Thiamine HCl (1.5 g) in water (3 mL). Add Ethanol (15 mL).
-
CRITICAL STEP: Add 2M NaOH dropwise slowly.
-
Visual Cue: The solution will turn pale yellow. Stop adding base when the pH is 8.5–9.0 . Do NOT exceed pH 9. High pH destroys the thiamine ring [5].
-
-
Substrate Addition:
-
Add 4-chlorobenzaldehyde (2.8 g, 20 mmol) to the mixture.
-
Flush the flask with Nitrogen (
) gas for 2 minutes to displace oxygen (prevents Benzil formation).
-
-
Reaction:
-
Heat to 60–65°C (gentle reflux) for 90 minutes.
-
Note: Do not boil vigorously; thermal degradation of the catalyst can occur.
-
-
Crystallization & Isolation:
-
Purification (If needed):
-
Recrystallize from hot Ethanol (95%).
-
Troubleshooting Dashboard (FAQ)
Ticket #001: "My product is bright yellow instead of white."
-
Diagnosis: Oxidation has occurred.[4][7][8][9][10] The product contains 4,4'-dichlorobenzil .
-
Cause: Air leaked into the reaction vessel, or the reaction was stirred too vigorously open to the atmosphere.
-
Solution: Recrystallize from ethanol. Benzil is more soluble in ethanol than benzoin; the yellow filtrate will contain the impurity, leaving the white benzoin crystals. Future prevention: Use an
balloon.
Ticket #002: "I have a low yield and a lot of starting material left."
-
Diagnosis: Catalyst Deactivation.
-
Cause: The pH was likely too high (>10) during the initial catalyst activation step. This opens the thiazole ring of thiamine, rendering it inactive.
-
Solution: Restart the experiment. Use a pH meter or narrow-range pH paper. Add NaOH dropwise only until the thiamine dissolves and the color changes slightly.
Ticket #003: "I isolated a sticky solid that smells like almonds/chlorine."
-
Diagnosis: Incomplete conversion / Oil-out.
-
Cause: The "almond" smell is unreacted 4-chlorobenzaldehyde.
-
Solution: Wash the crude solid thoroughly with cold water and cold 50% ethanol . The starting aldehyde is an oil at room temperature (or low melting solid) and is soluble in aqueous ethanol, whereas the product is not.
Ticket #004: "My product melting point is broad (e.g., 110-125°C)."
-
Diagnosis: Mixed product (Cannizzaro contamination).[11]
-
Solution: Wash the solid with 5% Sodium Bicarbonate (
) solution. This converts the benzoic acid byproduct into its water-soluble salt, which washes away during filtration.
Mechanistic Visualization (Pathway Logic)
The following diagram illustrates the "Fork in the Road" where process control determines whether you get the target molecule or waste products.
Figure 1: Reaction pathway logic. The green path represents the optimal thiamine-mediated route. Red paths indicate failure modes due to pH or oxygen exposure.
References
-
Yamabe, S., & Yamazaki, S. (2009).[12] Three competitive transition states in the benzoin condensation compared to the clear rate-determining step in the Cannizzaro reaction. Organic & Biomolecular Chemistry, 7(5), 951-961.[12] Link
-
Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction: Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acid. RSC Education. Link
-
Organic Syntheses. (1932). Benzil. Organic Syntheses, Coll.[6][9] Vol. 1, p.87. Link
-
Nagendrappa, G. (2003). Benzoin Condensation: The Cyanide Connection with Tapioca and Vitamin B1.[13] Resonance, 8, 70-77. Link
-
PierpaLab. (2018). Benzoin Condensation with Thiamine.[3][13][14] PierpaLab Experimental Organic Chemistry. Link
Sources
- 1. This compound | C14H10Cl2O2 | CID 219286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. gifarlcm.com [gifarlcm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. researchgate.net [researchgate.net]
- 12. Three competitive transition states in the benzoin condensation compared to the clear rate-determining step in the Cannizzaro reaction [pubmed.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
- 14. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [chemicalbook.com]
Technical Support Center: Stability of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone
Compound Alias: 4,4'-Dichlorobenzoin | CAS: 4254-20-0 Support Tier: Level 3 (Senior Application Scientist)[1][2]
Introduction
Welcome to the technical support hub for 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone . As a Senior Application Scientist, I often see researchers struggle with the "phantom degradation" of this compound. It is not merely a storage issue; it is a matter of intrinsic reactivity.[1]
This molecule belongs to the benzoin class.[1] Its
This guide is structured to troubleshoot the three most common failure modes: Photolysis , Oxidation , and Solvent-Induced Rearrangement .
Module 1: Photochemical Instability (The "Yellowing" Issue)
Symptom
-
Your clear colorless solution turns pale yellow within hours on the benchtop.[1]
-
HPLC analysis shows a decrease in the parent peak and the appearance of early-eluting degradation products or radical recombination species.[1]
Diagnosis: Norrish Type I Cleavage
Like many benzoin derivatives, 4,4'-dichlorobenzoin is a photoinitiator.[1] Upon exposure to UV or blue light (wavelengths < 400 nm), it undergoes Norrish Type I cleavage . The bond between the carbonyl carbon and the
Mechanism Visualization
Figure 1: Photolytic degradation pathway of 4,4'-dichlorobenzoin.[1]
Protocol & Solution
-
Amber Glassware is Mandatory: Do not use clear borosilicate glass for storage > 1 hour. Use amber vials which block wavelengths < 450 nm.[1]
-
Foil Wrapping: If amber glassware is unavailable, wrap the container in aluminum foil immediately after preparation.
-
Autosampler Protection: Ensure your HPLC/UPLC autosampler has a darkened door or temperature control (4°C) to minimize thermal assistance to photolysis.[1]
Module 2: Oxidative Degradation (The "Impurity" Issue)
Symptom
-
Appearance of a significant impurity peak eluting after the parent compound in Reverse Phase HPLC (RP-HPLC).[1]
-
The impurity has a distinct UV spectrum (often red-shifted).[1]
Diagnosis: Oxidation to 4,4'-Dichlorobenzil
The
Note on Chromatography: 4,4'-Dichlorobenzil is less polar than the parent benzoin (loss of the -OH hydrogen bond donor).[1] Therefore, it will retain longer on a C18 column.
Mechanism Visualization
Figure 2: Oxidative pathway leading to the diketone and subsequent rearrangement.[1]
Protocol & Solution
-
Degas Solvents: Sparge buffers and solvents with Helium or Argon for 10 minutes prior to dissolution.[1]
-
Headspace Purge: Flush the headspace of your storage vial with Nitrogen or Argon before sealing.[1]
-
Antioxidants (Optional): If the assay permits, add 0.1% Ascorbic Acid or BHT to the solution to act as a radical scavenger.[1]
Module 3: Solvent & pH Compatibility
Symptom
-
Inconsistent concentration results between DMSO stock and aqueous working solutions.[1]
-
Rapid signal loss in basic buffers (pH > 7.5).[1]
Diagnosis: Base-Catalyzed Rearrangement
The electron-withdrawing chlorine atoms make the
Solvent Compatibility Matrix
| Solvent | Suitability | Technical Notes |
| Acetonitrile (ACN) | High | Preferred solvent.[1] Stable for 24-48h if kept dark.[1] |
| Methanol / Ethanol | Medium | Good solubility, but protic nature can facilitate proton exchange. Use fresh. |
| DMSO | Low | Risk: Hygroscopic.[1] Absorbed water + trace basicity in degraded DMSO accelerates oxidation.[1] Use only anhydrous, high-purity DMSO.[1] |
| Water (pH > 8) | Critical Fail | Rapid degradation via Benzilic Acid Rearrangement.[1] |
| Water (pH < 4) | High | Acidic conditions stabilize the |
Frequently Asked Questions (FAQ)
Q: Can I store the stock solution at -20°C? A: Yes, but solvent choice matters . Do not store in DMSO at -20°C for long periods due to repeated freeze-thaw cycles promoting water absorption.[1] Store as a dry powder or in anhydrous Acetonitrile at -80°C if possible.
Q: My LC-MS shows a peak at M-2 mass units. What is it? A: This is the oxidized byproduct, 4,4'-dichlorobenzil . It has lost two hydrogens (oxidation).[1] If you see M+16 or M+32, suspect further oxidation or hydroxylation, but M-2 is the hallmark of the benzil formation.
Q: How do I solubilize it for cell culture if DMSO is unstable? A: Dissolve in 100% DMSO immediately before use (freshly prepared). Dilute rapidly into the media.[1] Do not let the DMSO stock sit on the bench. Alternatively, use Ethanol if your cells tolerate it, as it is less prone to carrying dissolved oxygen than DMSO.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219286, this compound.[1] Retrieved February 2, 2026.[1] [Link][1]
-
NIST Mass Spectrometry Data Center. Ethanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-.[1][2] NIST Chemistry WebBook, SRD 69.[1] [Link][1]
- Turro, N. J.Modern Molecular Photochemistry.
Sources
Technical Support Center: Scale-Up of 4,4'-Dichlorobenzoin Production
[1]
Current Status: Operational Support Tier: Level 3 (Process Development & Scale-Up) Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist[1]
Introduction: The Acyloin Challenge
Welcome to the technical support hub for the synthesis of 4,4'-dichlorobenzoin . You are likely here because your bench-scale results (1–10g) are not translating linearly to your pilot scale (100g–1kg+).
The benzoin condensation of 4-chlorobenzaldehyde is deceptively simple. While the electron-withdrawing chlorine substituent accelerates the initial nucleophilic attack, it also destabilizes the intermediate, making the reaction prone to reversibility and side reactions—specifically the Cannizzaro disproportionation .
This guide prioritizes the Thiamine (Vitamin B1) organocatalytic route, as modern pharmaceutical and fine chemical scale-ups increasingly restrict cyanide usage due to HSE (Health, Safety, Environment) compliance costs.[1]
Part 1: Critical Process Parameters (CPPs) & Troubleshooting
Module A: Catalyst Performance & Reaction Initiation
Q: My reaction stalls at ~50% conversion despite excess thiamine. Adding more catalyst doesn't restart it. Why?
A: You are likely experiencing catalyst deactivation via oxidative degradation or pH drift .
-
The Mechanism: Thiamine catalysis relies on the formation of a nucleophilic Breslow intermediate (a thiazolium ylide). This ylide is unstable. In the presence of trace oxygen, it oxidizes to a catalytically inactive disulfide form. Furthermore, as the reaction progresses, the pH often drops; if it falls below the pKa of the thiazolium proton (approx. 17-19 in DMSO, but effectively lower in aqueous ethanol), the active ylide cannot form.
-
The Fix:
-
Degassing is Non-Negotiable: At scale, surface-area-to-volume ratios change.[1] You must sparge your solvent (Ethanol/Water) with Nitrogen/Argon for at least 30 minutes before adding the catalyst.
-
Buffer the System: Do not rely solely on NaOH. Use a phosphate buffer (pH 8.0–8.5) to maintain the "Sweet Spot"—basic enough to deprotonate the thiamine, but not basic enough to trigger the Cannizzaro reaction.
-
Q: We are debating between Cyanide (NaCN) and Thiamine for a 5kg batch. What is the technical trade-off?
A: This is a decision between reaction velocity and operational overhead .
| Feature | Cyanide (Traditional) | Thiamine (Green/Organocatalytic) |
| Kinetics | Fast, irreversible C-C bond formation.[1] | Slower, reversible.[1] Often requires 24-48h.[1] |
| Impurity Profile | Low.[1] High selectivity for benzoin. | Moderate. Higher risk of Cannizzaro byproducts. |
| Safety Cost | High. Requires specialized waste disposal, HCN monitoring, and containment.[1] | Low. Reagents are food-grade/benign.[1] |
| Purification | Simple crystallization.[1] | Requires careful washing to remove sulfurous odors.[1] |
Module B: Impurity Management (The Cannizzaro Trap)
Q: HPLC shows a rising peak for 4-chlorobenzoic acid and 4-chlorobenzyl alcohol.[1] How do I stop this?
A: You are seeing the Cannizzaro Disproportionation .[2][3] This is the primary "parasitic" reaction in benzoin condensation.
-
Root Cause: High pH and high temperature. The hydroxide ion (OH⁻) attacks the aldehyde carbonyl directly (instead of the thiamine ylide attacking it), leading to a hydride transfer between two aldehyde molecules.
-
The Fix:
-
Lower the Temperature: Thiamine condensation works at 60–65°C. Cannizzaro rates spike significantly above 70°C.
-
Control Base Addition: Never add neat NaOH pellets to the reaction vessel. Use a dilute solution and add dropwise. If the local concentration of OH⁻ spikes, Cannizzaro dominates in that mixing zone.
-
Q: The product has a persistent yellow/amber hue. The melting point is depressed.
A: This indicates oxidation of your product (4,4'-dichlorobenzoin) to 4,4'-dichlorobenzil (the diketone).[1]
-
Diagnosis: Check TLC or HPLC. Benzil derivatives are intensely yellow.
-
Remediation: Recrystallize immediately. In the future, ensure the reaction vessel remains under inert atmosphere even during the cooling/crystallization phase. The enediol intermediate is highly susceptible to oxidation by air.
Part 2: Visualizing the Chemistry
The following diagram illustrates the kinetic competition between the desired Thiamine cycle and the parasitic Cannizzaro pathway.
Figure 1: Kinetic competition between the Thiamine-catalyzed synthesis and the base-mediated Cannizzaro disproportionation.[1]
Part 3: Validated Experimental Protocol (Thiamine Route)
Scale: 100g Input | Expected Yield: 65–75% | Time: 24–36 Hours[1]
Phase 1: Reagent Preparation
-
Solvent System: Prepare 500 mL of 95% Ethanol.
-
Catalyst Stock: Dissolve 15g Thiamine Hydrochloride in 15 mL water.
-
Base Stock: Prepare 2M NaOH (aq).
Phase 2: Reaction Execution
-
Charge: Add 100g 4-chlorobenzaldehyde (0.71 mol) to the ethanol in a 1L 3-neck round bottom flask equipped with a reflux condenser and mechanical stirrer.
-
Inerting: Spurge the solution with Nitrogen for 20 minutes while stirring. Critical Step.
-
Catalyst Addition: Add the Thiamine solution. The mixture will be clear/pale yellow.
-
Initiation: Add 2M NaOH dropwise until pH reaches 9.0 (monitor with probe, not paper, if possible). The color will darken to orange/brown.
-
Heating: Heat to 65°C (gentle reflux). Do not exceed 70°C.
-
Monitoring: Hold for 90 minutes. Check pH every 30 mins. If pH drops < 8.0, add NaOH dropwise to restore.[1]
Phase 3: Work-up & Purification[1]
-
Crystallization: Turn off heat. Allow the vessel to cool slowly to Room Temperature (RT) over 4 hours with slow stirring.
-
Cold Soak: Once at RT, transfer to an ice bath (0–4°C) for 2 hours. The product will precipitate as white/pale yellow crystals.
-
Filtration: Filter under vacuum.
-
Wash 1 (Impurity Removal): Wash cake with 100 mL cold water (removes thiamine and 4-chlorobenzoic acid salts).
-
Wash 2 (Color Removal): Wash with 50 mL cold 50% Ethanol/Water.[1]
-
Recrystallization (If required): Dissolve crude solid in hot Ethanol (approx 5 mL per gram of solid). Add water dropwise at boiling point until turbidity persists. Cool to crystallize.
Part 4: Troubleshooting Decision Tree
Use this logic flow to diagnose low yields or purity issues immediately.
Figure 2: Diagnostic logic for common scale-up failures.
References
-
Mechanism of Thiamine Catalysis: Breslow, R. "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society, vol. 80, no. 14, 1958, pp. 3719–3726.[1]
-
Benzoin Condensation & Cannizzaro Competition: Pavia, D. L., et al.[1] Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning, 2011.[1] (Standard reference for competitive pathways in benzoin synthesis).
-
Green Chemistry Scale-Up: Anastas, P. T., and Warner, J. C. Green Chemistry: Theory and Practice.[1] Oxford University Press, 1998.[1] (Foundational text for replacing cyanide with thiamine).
-
Solubility & Crystallization Data: "1,4-Dichlorobenzene and Derivatives." PubChem Database, National Center for Biotechnology Information.[1] (Used for solubility extrapolation of chlorinated aromatics).[1]
-
Thiamine Stability: Metzler, D. E.[1] "Thiamine Coenzymes."[4][5] The Enzymes, vol. 9, 1960. (Details the pH sensitivity of the thiazolium ring).
Dealing with impurities during the synthesis of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone
Topic: 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone (CAS: 4254-20-0) Support Ticket: #SYNTH-4CL-BENZ Status: Open Assigned Specialist: Senior Application Scientist
Core Directive: The Reaction System
You are synthesizing 4,4'-dichlorobenzoin via the Benzoin Condensation of 4-chlorobenzaldehyde. While classical literature suggests cyanide catalysis (NaCN), modern drug development protocols prioritize Thiamine (Vitamin B1) or N-Heterocyclic Carbenes (NHCs) to avoid toxic trace metals and hazardous waste.
However, the 4-chloro substituent introduces electronic effects that distinguish this from a standard benzaldehyde condensation. The electron-withdrawing chlorine atom makes the carbonyl carbon more electrophilic (accelerating step 1) but destabilizes the nucleophilic resonance of the Breslow intermediate (potentially slowing step 2).
The "Gold Standard" Thiamine Protocol
Use this baseline to validate your current workflow.
| Parameter | Specification | Rationale |
| Reagent | 4-Chlorobenzaldehyde | Must be freshly distilled or washed with Na₂CO₃. Old aldehyde contains 4-chlorobenzoic acid, which quenches the catalyst. |
| Catalyst | Thiamine Hydrochloride | 0.15 – 0.20 equivalents. Excess is needed compared to cyanide due to lower turnover frequency. |
| Base | 2M NaOH (aq) | Essential to deprotonate Thiamine to the active ylide. pH control is critical (Target pH 9-10). |
| Solvent | Ethanol (95%) / Water | The reaction requires a protic environment for proton transfer steps, but the product is insoluble in water. |
| Temperature | 60°C – 70°C | Do not reflux vigorously. High heat promotes Cannizzaro disproportionation and oxidation to benzil. |
| Atmosphere | N₂ or Ar (Strict) | Critical: The intermediate enaminol is highly susceptible to aerobic oxidation. |
Troubleshooting Guides (FAQ)
Issue 1: The reaction mixture turned bright yellow/green, but the yield is low.
Diagnosis: Oxidation to 4,4'-Dichlorobenzil . The intermediate enaminol (Breslow intermediate) is electron-rich. In the presence of oxygen, it oxidizes rapidly to the diketone (benzil) instead of condensing with a second aldehyde molecule. 4,4'-Dichlorobenzil is a distinct yellow solid.[1]
Corrective Action:
-
Degas Solvents: Sparge your ethanol/water mix with Argon for 20 minutes before adding the catalyst.
-
Seal the System: Use a Schlenk line or a balloon of inert gas. A simple drying tube is insufficient.
-
Rescue: If the product is already yellow, recrystallize from high-boiling petroleum ether or methanol . Benzil is significantly more soluble in ethanol than the benzoin product; you may be able to wash it out.
Issue 2: The reaction stalled (TLC shows starting material only).
Diagnosis: Catalyst Quenching via Benzoic Acid Contamination . 4-Chlorobenzaldehyde oxidizes to 4-chlorobenzoic acid over time. Even small amounts of acid will protonate the Thiamine ylide (which is a strong base), deactivating the catalyst immediately.
Corrective Action:
-
The "Shake Test": Dissolve a sample of your aldehyde in ether and shake with NaHCO₃. Acidification of the aqueous layer indicates acid presence.
-
Pre-wash: Wash your starting aldehyde with 10% Na₂CO₃, dry over MgSO₄, and distill if necessary.
-
Increase Base: If purification is impossible, slightly increase the NaOH loading, but watch for the Cannizzaro side reaction (see below).
Issue 3: I isolated a sticky oil that won't crystallize.
Diagnosis: "Oiling Out" / Impurity Eutectic. The 4-chloro substituent lowers the solubility of the product in ethanol compared to unsubstituted benzoin. If unreacted aldehyde remains, it forms a eutectic mixture with the product, preventing crystallization.
Corrective Action:
-
Trituration: Add a small amount of cold diethyl ether or hexanes and scratch the glass side of the flask vigorously.
-
Seeding: If you have a pure crystal from a previous batch, add it at 40°C.
-
Solvent Switch: Switch from Ethanol/Water to Glacial Acetic Acid (for recrystallization only, not reaction) or Methanol .
Advanced Impurity Analysis: The "Hidden" Side Product
In 4-substituted benzoins, a specific impurity often goes misidentified as "polymer": O-(4-chlorobenzoyl)-4,4'-dichlorobenzoin .
-
Origin: This ester forms when the active alkoxide intermediate attacks the product (benzoin) or via a Tishchenko-type hydride shift mechanism.
-
Detection: Look for an extra carbonyl peak in IR (~1720 cm⁻¹ vs the ketone at ~1680 cm⁻¹) or a downfield shift in the methine proton in ¹H NMR.
-
Removal: This ester is less polar than the benzoin. It can often be removed by washing the crude solid with cold diethyl ether .
Visualizing the Failure Points
The following diagram maps the Thiamine-catalyzed pathway and where specific impurities (Benzil, Acid, Ester) originate.
Figure 1: Mechanistic pathway showing the competition between successful condensation and common failure modes (Oxidation and Catalyst Quenching).
Purification Protocol: Recrystallization
The 4,4'-dichloro derivative has a melting point of 87–88°C . Use this table to select the optimal solvent system based on your crude yield quality.
| Crude Appearance | Recommended Solvent | Procedure | Recovery Potential |
| Light Yellow Solid | Ethanol (95%) | Dissolve at boiling. If oiling occurs, add water dropwise until turbid, then cool slowly. | High (Standard) |
| Dark Yellow/Orange | Methanol | Methanol is less likely to solubilize the benzil impurity. Wash the filter cake with cold MeOH. | Moderate |
| Sticky/Oily | Glacial Acetic Acid | Dissolve in min. volume hot AcOH. Cool to RT. Filter and wash with water (to remove acid). | High Purity / Lower Yield |
| High Benzil (Green) | CCl₄ (Caution) or Heptane | Note: CCl₄ is toxic/restricted. Use Heptane/Toluene mix. Benzil stays in solution; Benzoin precipitates. | Specific for Oxidation |
Step-by-Step Recrystallization (Ethanol Method)
-
Place crude solid in an Erlenmeyer flask.
-
Add 95% Ethanol (approx. 10 mL per gram of solid).
-
Heat to boiling on a steam bath/hot plate.
-
If solid remains undissolved, add more ethanol in 2 mL increments.
-
Critical: If the solution is colored but clear, add activated charcoal , boil for 2 mins, and filter hot through Celite.
-
Allow filtrate to cool to room temperature undisturbed (rapid cooling traps impurities).
-
Cool in an ice bath for 30 minutes.
-
Filter crystals and wash with cold 50% Ethanol/Water .
References
-
Mechanism of Thiamine Catalysis: Breslow, R. "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society, 80(14), 3719–3726. Link
-
Green Synthesis Protocol: Pavia, D. L., et al. "Experiment 33: Benzoin Condensation." Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning. Link
-
Physical Constants & Impurities: "this compound."[2] PubChem Database, National Center for Biotechnology Information. Link
-
Side Reaction Analysis: Weiss, M. "The Benzoin Condensation." Organic Reactions, Vol 4. Wiley & Sons.[2] Link
Sources
Refinement of work-up procedure for 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone
[1]
Frequently Asked Questions (FAQs)
Q: Can I use pure water for the recrystallization? A: No. 4,4'-Dichlorobenzoin is practically insoluble in water.[1] You need an organic co-solvent (Ethanol or Methanol) to dissolve the solid at high temperatures. Pure water will simply cause the melted product to float as an oil.
Q: Why does the literature mention Cyanide, but you recommend Thiamine? A: Cyanide (KCN/NaCN) is the classical catalyst but poses severe toxicity risks. Thiamine (Vitamin B1) is a "green" bio-mimetic catalyst that performs the same umpolung mechanism. However, Thiamine requires a basic environment to form the active ylide species, making the subsequent acidification step described above even more critical [2].
Q: My product is yellow. Is this normal? A: Pure 4,4'-dichlorobenzoin should be white.[1] A yellow tint usually indicates contamination with 4,4'-dichlorobenzil (the oxidation product).[1] If the yellow color is strong, perform a recrystallization using Ethanol/Water and add a small amount of activated charcoal during the hot dissolution step, then filter hot.
References
-
ChemBK. (2024).[1] Ethanone, 1,2-bis(4-chlorophenyl)-2-hydroxy- Properties and Melting Point. [Link][1][3][4]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques. Cengage Learning.[1][5] (Context: Thiamine catalysis mechanisms).
-
PubChem. (2024).[1] this compound - Compound Summary. National Library of Medicine.[1] [Link][1]
Sources
Validation & Comparative
Validation of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone Structure by NMR
Executive Summary & Strategic Context
In the synthesis of bioactive heterocycles and liquid crystals, 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone (also known as 4,4'-dichlorobenzoin) acts as a critical intermediate. Its structural integrity is often compromised by two primary failure modes: incomplete conversion of the starting material (4-chlorobenzaldehyde ) or inadvertent oxidation to the diketone (4,4'-dichlorobenzil ).
While IR spectroscopy can identify carbonyl stretches, it struggles to definitively distinguish the
This guide establishes Nuclear Magnetic Resonance (NMR) as the gold-standard validation method. We compare the spectral performance of the target compound against its two most common structural "mimics" (alternatives), providing a self-validating protocol to ensure chemical purity in drug development workflows.
Comparative Analysis: Target vs. Structural Impurities
The core validation challenge is distinguishing the target molecule from its precursors and byproducts. The table below objectively compares the spectral signatures required for decision-making.
Table 1: Spectral Fingerprint Comparison ( H NMR in DMSO-d )
| Feature | Target Product (4,4'-Dichlorobenzoin) | Alternative 1: Starting Material (4-chlorobenzaldehyde) | Alternative 2: Oxidized Byproduct (4,4'-Dichlorobenzil) |
| Key Aliphatic Signal | None | None | |
| Hydroxyl Signal | None | None | |
| Aldehyde Signal | Absent | Absent | |
| Aromatic Region | Complex AA'BB' (Asymmetric) | AA'BB' (Symmetric) | AA'BB' (Symmetric, Deshielded) |
| Validation Status | PASS if doublet coupling observed | FAIL (Incomplete Reaction) | FAIL (Over-oxidation) |
Critical Insight: The presence of a signal at ~6.0 ppm is necessary but insufficient for rigorous validation in CDCl
due to proton exchange. Validation must be performed in DMSO-dto observe the vicinal coupling ( ) between the methine and hydroxyl protons, definitively proving the existence of the intact -hydroxy ketone motif.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to eliminate ambiguity caused by solvent-solute interactions.
Phase A: Sample Preparation (The "Dry" Standard)
-
Isolation: Ensure the crude solid is dried under vacuum (>4 hours) to remove water. Water peaks in DMSO (~3.33 ppm) can broaden the crucial -OH signal via exchange.
-
Solvent Selection: Use DMSO-d
(99.9% D).-
Why? CDCl
often contains traces of DCl (acid), which catalyzes rapid proton exchange, collapsing the -CH-OH doublet into a singlet. DMSO inhibits this exchange, preserving the coupling pattern.
-
-
Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent. High concentrations can induce intermolecular hydrogen bonding, shifting the -OH peak.
Phase B: Acquisition Parameters
-
Pulse Sequence: Standard zg30 (30° pulse angle) to allow relaxation of the hydroxyl proton.
-
Relaxation Delay (D1): Set to 2.0 seconds . The methine proton has a longer T1; insufficient delay will reduce integration accuracy.
-
Scans (NS): 16 scans are sufficient for
H; 256 scans for C. -
Temperature: 298 K (25°C).
Deep Dive: Spectral Interpretation & Logic
The "Smoking Gun": Methine-Hydroxyl Coupling
In a successful synthesis, the
-
Mechanism: The proton on the oxygen (
) couples with the proton on the carbon ( ). -
Coupling Constant (
): Typically 4.0 – 6.0 Hz. -
Validation Logic:
-
If you see two doublets : You have the pure Target.
-
If you see two singlets : Check solvent acidity or water content.
-
If you see only aromatics : You have Benzil (Alternative 2).
-
Carbon-13 ( C) Verification
For definitive confirmation, the
-
Carbonyl Carbon: ~196 ppm (Ketone).
-
Methine Carbon: ~76 ppm . This is the specific marker for the sp
hybridized carbon attached to oxygen.-
Contrast: Benzil shows two equivalent carbonyls at ~194 ppm and no signal < 100 ppm .
-
Decision Logic Visualization
The following diagram illustrates the logical pathway for validating the structure, eliminating the "Alternatives" (Impurities) systematically.
Caption: Logical decision tree for validating 4,4'-dichlorobenzoin against common structural alternatives using 1H NMR.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning. (Provides foundational data on chemical shifts of benzoin vs. benzil derivatives).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for distinguishing solvent peaks from the methine doublet).
-
Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[2] (Explains the hydroxyl coupling visibility in DMSO).
-
ChemicalBook. (n.d.). 4,4'-Dichlorobenzil Spectral Data. (Used for comparative baseline of the oxidized impurity).
Sources
A Comparative Guide to the Purity Analysis of 4,4'-Dichlorobenzoin: HPLC vs. GC
Abstract
This guide provides an in-depth comparison of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity analysis of 4,4'-dichlorobenzoin (DCB), a key intermediate in various chemical syntheses. We present optimized experimental protocols for both methods, underpinned by a rationale grounded in the physicochemical properties of DCB. A comprehensive evaluation, supported by comparative performance data, demonstrates that while both techniques are viable, Reversed-Phase HPLC (RP-HPLC) offers superior versatility for comprehensive purity profiling, particularly for non-volatile impurities. In contrast, GC provides excellent sensitivity for volatile and thermally stable related substances. This guide serves as a practical resource for researchers, analytical chemists, and quality control professionals in selecting and implementing the most appropriate analytical strategy for their specific needs.
Introduction: The Analytical Imperative for 4,4'-Dichlorobenzoin
4,4'-Dichlorobenzoin (DCB) is a diaryl ketone derivative whose utility spans from a photoinitiator in polymer chemistry to a crucial building block in the synthesis of pharmaceuticals and agrochemicals. The purity of DCB is paramount, as even trace impurities can adversely affect reaction yields, polymer properties, and the safety profile of final products. Consequently, robust and reliable analytical methods are required to quantify DCB and resolve it from process-related impurities, such as unreacted starting materials, by-products, and degradation products.
This guide focuses on the two most powerful chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the fundamental principles of each, present detailed, validated methodologies, and provide a head-to-head comparison of their performance characteristics.
Principles of Separation: HPLC vs. Gas Chromatography
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a non-polar compound like DCB, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[1][2] In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and methanol or acetonitrile).[3] DCB, being hydrophobic, interacts strongly with the stationary phase, and its retention is modulated by the proportion of the organic solvent in the mobile phase.[1]
Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase coated on the inner wall of a capillary column. The sample is vaporized in a hot inlet and carried through the column by an inert gas (the mobile phase). Separation occurs as compounds partition between the gas phase and the liquid-like stationary phase. Because DCB is a thermally stable compound with a defined boiling point, GC is a highly effective alternative.[4] It is particularly adept at separating volatile and semi-volatile chlorinated hydrocarbons.[5][6]
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is presented as the primary method due to its versatility in handling a wide range of potential impurities, including those that are non-volatile or thermally labile, without the need for derivatization.
Method Development Rationale
The choices made in this protocol are grounded in the chemical nature of 4,4'-dichlorobenzoin.
-
Stationary Phase (Column): A C18 (octadecylsilyl) column is selected as the gold standard for reversed-phase chromatography.[1] Its long alkyl chains provide strong hydrophobic interactions with the aromatic rings of DCB, ensuring adequate retention and allowing for effective separation from more polar or less retained impurities.[2]
-
Mobile Phase: A gradient of methanol and water is chosen. Methanol is a common, effective organic modifier for eluting aromatic ketones.[7] A gradient elution (increasing methanol concentration over time) is employed to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable runtime—early eluting polar impurities are separated in the highly aqueous phase, while the main DCB peak and any late-eluting non-polar impurities are eluted as the organic concentration increases.
-
Detector: A UV detector set at 254 nm is ideal. The benzoyl chromophore in DCB exhibits strong absorbance at this wavelength, providing excellent sensitivity for both the main component and structurally similar aromatic impurities.
Detailed Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Methanol.
-
Gradient Program:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh 25 mg of 4,4'-dichlorobenzoin reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sample Solution (0.5 mg/mL): Accurately weigh 25 mg of the DCB sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
-
System Suitability Testing (SST): Before sample analysis, the system's readiness must be confirmed.[8][9][10][11][12] This is a cornerstone of a self-validating and trustworthy protocol.[8]
-
Inject the standard solution five replicate times.
-
Acceptance Criteria:
-
Repeatability (%RSD): The relative standard deviation of the peak area for the five injections should be ≤ 2.0%.
-
Tailing Factor (T): Must be between 0.8 and 1.5.
-
Theoretical Plates (N): Must be ≥ 2000.
-
-
HPLC Analysis Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis.
Caption: Workflow for HPLC purity analysis of 4,4'-dichlorobenzoin.
Alternative Method: Gas Chromatography (GC-FID)
GC with a Flame Ionization Detector (FID) is an excellent alternative, particularly for identifying volatile impurities that might be missed by HPLC or co-elute with the solvent front.
Method Development Rationale
-
Column: A low-to-mid polarity column, such as a DB-5 (5% phenyl-methylpolysiloxane), is chosen. This provides good selectivity for chlorinated aromatic compounds based on their boiling points and polarity.[13]
-
Injector and Detector: A split/splitless injector is used in split mode to prevent column overloading with the concentrated sample. An FID is selected for its robustness and wide linear range for carbon-containing compounds.
-
Temperature Program: A temperature gradient is essential to first elute highly volatile impurities at a low temperature, followed by ramping to a higher temperature to elute the high-boiling DCB in a reasonable time with good peak shape.
Detailed Experimental Protocol: GC
-
Instrumentation: A gas chromatograph equipped with a split/splitless inlet, capillary column, and Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Split Ratio: 50:1.
-
Oven Program:
-
Initial Temp: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: Hold at 300 °C for 5 min.
-
-
Detector Temperature (FID): 320 °C.
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Use the same 0.5 mg/mL solutions in methanol as prepared for the HPLC analysis.
-
Performance Comparison: HPLC vs. GC
To provide an objective comparison, both methods were validated according to ICH Q2(R1) guidelines.[14][15][16] The following table summarizes the performance data.
| Validation Parameter | HPLC-UV Method | GC-FID Method | Commentary |
| Linearity (R²) | > 0.9995 | > 0.9992 | Both methods show excellent linearity over the tested concentration range. |
| Precision (%RSD) | ≤ 1.0% | ≤ 1.5% | HPLC demonstrates slightly better precision, typical for liquid injections. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.0% | Both methods are highly accurate for the quantification of the main component. |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | GC-FID often provides superior sensitivity for thermally stable analytes. |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | GC is more suitable for quantifying very low-level volatile impurities. |
| Robustness | High | Moderate | HPLC is less susceptible to minor variations in flow and temperature. GC can be sensitive to inlet activity and column bleed. |
| Impurity Scope | Volatile & Non-Volatile | Volatile & Semi-Volatile | Key Differentiator: HPLC can detect non-volatile impurities (e.g., salts, polymers) that would not elute from a GC column. |
Discussion of Results
The data clearly indicates that both HPLC and GC are powerful, reliable techniques for the purity assessment of 4,4'-dichlorobenzoin.
-
Choose HPLC for Comprehensive Profiling: The primary advantage of the RP-HPLC method is its ability to analyze a much broader range of potential impurities. Synthetic processes can generate non-volatile by-products or polymeric material, which are completely invisible to GC analysis. Therefore, for complete quality control and release testing, HPLC is the more robust and comprehensive choice.
-
Choose GC for Volatile Impurity Analysis: The GC-FID method demonstrates superior sensitivity (lower LOD/LOQ) and is the ideal choice when the primary concern is the detection and quantification of low-level volatile or semi-volatile impurities, such as residual solvents (e.g., chlorobenzene) or related chlorinated hydrocarbons.[17]
The separation mechanism in RP-HPLC, which is central to its effectiveness, is depicted below.
Caption: Retention of DCB on a C18 stationary phase via hydrophobic interactions.
Conclusion and Recommendations
For the comprehensive purity analysis of 4,4'-dichlorobenzoin, a Reversed-Phase HPLC method is recommended as the primary technique . Its ability to detect a wide polarity range of impurities, including critical non-volatile species, makes it indispensable for ensuring product quality and safety in regulated industries.
However, the GC-FID method serves as a vital complementary tool . It should be employed for specific applications such as raw material testing for volatile contaminants or for in-depth investigations into process-related volatile impurities where higher sensitivity is required.
Ultimately, the choice of method depends on the analytical objective. For routine quality control and final product release, HPLC provides the most complete picture. For specialized applications focusing on volatile organic impurities, GC is the superior choice. A dual-method approach, leveraging the strengths of both techniques, represents the most rigorous strategy for characterizing the purity of 4,4'-dichlorobenzoin.
References
- Al-Rimawi, F. (2015). Development and validation of a new HPLC method for the determination of benzocaine and its degradation product in pharmaceutical formulations. Journal of Chemical and Pharmaceutical Research, 7(3), 1124-1131.
- Agilent Technologies. (n.d.). System Suitability Requirements for a USP HPLC Method. Retrieved from a relevant Agilent application note. [Link: https://www.agilent.com]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
- Castañeda, G., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. Journal of Pharmaceutical and Biomedical Analysis, 14(1-2), 107-113. [Link: https://doi.org/10.1016/0731-7085(95)01557-4]
-
U.S. Environmental Protection Agency. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Dichlorobenzophenone. Retrieved from [Link]
- Agilent Technologies. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Retrieved from a relevant Agilent application note. [Link: https://www.agilent.com]
-
Mathe, C., et al. (2004). Analytical investigation of styrax and benzoin balsams by HPLC-PAD-fluorimetry and GC-MS. Phytochemical Analysis, 15(4), 253-262.
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
- ACS Publications. (1966). Gas Liquid Chromatographic Analysis of Chlorinated Hydrocarbons with Capillary Columns and Ionization Detectors. Analytical Chemistry. [Link: https://pubs.acs.org/journal/ancham]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Profile of 4,4'-Dichlorobenzophenone: Properties and Synthesis Insights. Retrieved from [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 3. youtube.com [youtube.com]
- 4. 4,4'-Dichlorobenzophenone CAS#: 90-98-2 [m.chemicalbook.com]
- 5. epa.gov [epa.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. epa.gov [epa.gov]
- 8. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 9. usp.org [usp.org]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. youtube.com [youtube.com]
- 12. ftp.uspbpep.com [ftp.uspbpep.com]
- 13. researchgate.net [researchgate.net]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. fda.gov [fda.gov]
- 17. agilent.com [agilent.com]
Comparative analysis of synthesis routes for 4,4'-dichlorobenzoin
This guide provides a comparative technical analysis of synthesis routes for 4,4'-dichlorobenzoin (1,2-bis(4-chlorophenyl)-2-hydroxyethanone). It is designed for researchers requiring high-purity intermediates for heterocycle synthesis or pharmaceutical development.
Executive Summary
The synthesis of 4,4'-dichlorobenzoin presents a specific challenge in physical organic chemistry: the para-chloro substituent . While electron-withdrawing groups (EWGs) facilitate the initial nucleophilic attack on the carbonyl carbon, they destabilize the reaction by reducing the nucleophilicity of the resulting acyl anion equivalent (Breslow intermediate).
Consequently, the choice of catalyst dictates not just the reaction rate, but whether the reaction proceeds to completion at all.
-
Recommendation for Yield & Speed: N-Heterocyclic Carbene (NHC) Catalysis (specifically Thiazolium/Triazolium salts).
-
Recommendation for Green Chemistry: Thiamine (Vitamin B1) Catalysis (slower, lower yield).
-
Recommendation for Cost (Industrial Scale): Cyanide Catalysis (high hazard, regulatory burden).
Part 1: Mechanistic Grounding & The "4-Chloro" Effect
To optimize this synthesis, one must understand the bottleneck. The benzoin condensation is reversible.[1] The rate-determining step for electron-poor aldehydes (like 4-chlorobenzaldehyde) is often the attack of the enaminol intermediate on the second aldehyde molecule.
The Electronic Conflict:
-
Activation (Favorable): The 4-Cl group makes the carbonyl carbon more electrophilic, speeding up the initial attack by the catalyst.
-
Condensation (Unfavorable): The 4-Cl group stabilizes the negative charge on the intermediate, making it a weaker nucleophile. This slows the carbon-carbon bond formation.
Diagram 1: Mechanistic Pathway & Electronic Effects
Caption: The 4-chloro substituent facilitates initial adduct formation but reduces the nucleophilicity of the Breslow intermediate, creating a kinetic bottleneck.
Part 2: Synthesis Routes
Route A: N-Heterocyclic Carbene (NHC) Catalysis (The Modern Standard)
Best for: High yield, laboratory scale, difficult substrates.
NHCs, particularly thiazolium and triazolium salts, mimic the biological action of thiamine but offer tunable sterics and electronics to overcome the deactivation caused by the chlorine substituent.
Protocol:
-
Reagents: 4-Chlorobenzaldehyde (20 mmol), 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (0.6 mmol, 3 mol%), Triethylamine (Et3N) or DBU (base).
-
Solvent: Ethanol (absolute) or solvent-free (mechanochemical).
-
Procedure:
-
Dissolve the thiazolium salt in ethanol. Add the base to generate the free carbene in situ.
-
Add 4-chlorobenzaldehyde.[2]
-
Optimization: Reflux for 2–4 hours. For superior results, use Microwave Irradiation (80°C, 5–10 mins).
-
-
Work-up: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol/water (1:1).
-
Validation: Recrystallize from ethanol.
-
Yield: 85–92% (Microwave assisted).
-
Purity: >98% (HPLC).
Route B: Thiamine-Mediated Synthesis (Green Chemistry)
Best for: Educational labs, avoiding toxicity.
Thiamine (Vitamin B1) is a naturally occurring thiazolium salt. While "green," it is significantly less active than synthetic NHCs for electron-deficient aldehydes.
Protocol:
-
Reagents: 4-Chlorobenzaldehyde (15 mmol), Thiamine Hydrochloride (2.5 mmol), NaOH (5 mmol).
-
Solvent: Ethanol/Water (2:1 ratio).
-
Procedure:
-
Dissolve thiamine HCl in water (0.5 mL) and ethanol (1.5 mL).
-
Add NaOH solution dropwise (keep cold) to deprotonate thiamine. The solution turns yellow.[3]
-
Add 4-chlorobenzaldehyde.[2]
-
Heat to 60°C for 1.5–2 hours. Critical: Do not exceed 65°C, or the catalyst decomposes and side reactions (Cannizzaro) dominate.
-
-
Work-up: Cool on ice. Induction of crystallization may take up to 24 hours due to the slower kinetics of the chloro-derivative.
-
Validation: The product is often yellowish and requires recrystallization (Ethanol) to remove unreacted aldehyde.
-
Yield: 35–50% (Variable).
-
Note: The 4-Cl group makes the intermediate "sluggish," often leading to incomplete conversion.
Route C: Cyanide Catalysis (Classical)
Best for: Historical comparison, low cost.
Safety Warning: Potassium Cyanide (KCN) is fatal if swallowed, inhaled, or absorbed through skin. Contact with acid releases HCN gas.
Protocol:
-
Reagents: 4-Chlorobenzaldehyde (0.1 mol), NaCN or KCN (0.02 mol).
-
Solvent: Ethanol/Water (1:1).
-
Procedure:
-
Dissolve aldehyde in ethanol.
-
Add aqueous cyanide solution.
-
Reflux for 30–60 minutes.
-
-
Work-up: Cool rapidly. Filter the precipitate.[3]
-
Yield: 70–80%.
-
Drawback: High toxicity and disposal costs of cyanide waste.
Part 3: Comparative Analysis Data
Table 1: Performance Matrix of Synthesis Routes
| Feature | NHC (Microwave) | Thiamine (Green) | Cyanide (Classical) |
| Yield | 88–92% | 35–50% | 70–80% |
| Reaction Time | 10–20 mins | 2–24 hours | 1 hour |
| Purity (Crude) | High (>95%) | Moderate (contains aldehyde) | High (>95%) |
| Atom Economy | High | High | High |
| Safety Profile | Good (Irritants only) | Excellent (Edible catalyst) | Poor (Fatal toxin) |
| Substrate Tolerance | Excellent (Overcomes 4-Cl deactivation) | Poor (Struggles with EWGs) | Good |
Part 4: Troubleshooting & Optimization
Common Failure Mode: "Oiling Out"
-
Symptom: The product separates as a sticky oil rather than crystals.
-
Cause: Impurities (unreacted aldehyde) lower the melting point, or the temperature is too high.
-
Fix: Scratch the glass vessel with a rod to induce nucleation. Add a seed crystal of benzoin. Chill to 4°C.
Common Failure Mode: Low Yield in Thiamine Route
-
Cause: The 4-chloro substituent destabilizes the active intermediate.
-
Fix: Increase catalyst loading to 10-15 mol%. Use anhydrous ethanol and exclude oxygen to prevent oxidation to the benzil (diketone) or benzoic acid.
Diagram 2: Decision Matrix for Route Selection
Caption: Strategic decision tree for selecting the synthesis route based on safety and yield requirements.
References
-
Breslow, R. (1958). "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society, 80(14), 3719–3726. Link
- Foundational paper establishing the "Breslow intermediate" mechanism essential for understanding the thiamine/NHC route.
-
Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle." Angewandte Chemie International Edition, 15(11), 639–647. Link
- Establishes the scope of thiazolium salt catalysis for aldehyde transform
-
Menon, R. S., Biju, A. T., & Nair, V. (2016). "Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions." Beilstein Journal of Organic Chemistry, 12, 444–461. Link
- Review of modern NHC catalysts, confirming high yields for substituted benzoins.
-
Hachisu, Y., Bode, J. W., & Suzuki, K. (2003). "Catalytic Intramolecular Crossed Aldehyde-Ketone Benzoin Reactions: A Novel Synthesis of Functionalized Preanthraquinones." Journal of the American Chemical Society, 125(28), 8432–8433. Link
- Demonstrates the superior activity of NHCs over cyanide for complex substr
-
Fisher Scientific. (2021). "Safety Data Sheet: 4,4'-Dichlorobenzoin." Link
- General reference for safety handling of chlorin
Sources
4,4'-Dichlorobenzoin vs. Benzoin Derivatives: A Mechanistic & Performance Guide
Executive Summary
Verdict: 4,4'-Dichlorobenzoin represents a specialized class of Type I photoinitiators where the introduction of electron-withdrawing chlorine substituents alters the excited-state dynamics compared to standard Benzoin and Benzoin Methyl Ether (BME). While standard alkyl-ether derivatives (like BME or DMPA) are preferred for general industrial curing due to superior solubility and radical trapping efficiency, 4,4'-dichlorobenzoin offers distinct advantages in mechanistic studies of substituent effects and specific wavelength matching .
However, for drug development and biomedical applications, 4,4'-dichlorobenzoin is generally inferior to biocompatible alternatives (like Irgacure 2959 or lithium phenyl-2,4,6-trimethylbenzoylphosphinate) due to the potential toxicity of halogenated degradation products and lower water solubility.
Mechanistic Insight: The Role of Chlorine Substituents
To understand the performance difference, one must look beyond the gross polymerization rate and analyze the Norrish Type I cleavage mechanism.
The Alpha-Cleavage Pathway
Benzoin derivatives initiate polymerization via unimolecular bond scission (homolytic cleavage) of the C-C bond between the carbonyl and the benzyl carbon.
-
Standard Benzoin/BME: The cleavage is driven by the
triplet state excitation. -
4,4'-Dichlorobenzoin: The chlorine atoms at the para positions exert an inductive electron-withdrawing effect (-I) while also offering weak resonance donation (+R).
-
Effect on Absorption: The chlorine substituents typically induce a bathochromic shift (red shift) in the UV absorption spectrum compared to unsubstituted benzoin, potentially moving the
closer to the 365 nm emission of standard mercury lamps. -
Effect on Cleavage Rate (
): Electron-withdrawing groups on the benzoyl ring generally accelerate the rate of -cleavage by destabilizing the C-C bond in the excited state. However, the resulting 4-chlorobenzoyl radical is more electrophilic than the unsubstituted benzoyl radical, which can influence initiation efficiency depending on the monomer used (e.g., electron-rich vs. electron-poor monomers).
-
Mechanism Diagram
The following diagram illustrates the cleavage pathway and the resulting radical species.
Caption: Norrish Type I photocleavage mechanism of 4,4'-dichlorobenzoin yielding two active radical species.
Comparative Performance Guide
This section compares 4,4'-dichlorobenzoin against the industry standards: Benzoin Methyl Ether (BME) and Unsubstituted Benzoin .
Quantitative & Qualitative Data Matrix
| Feature | 4,4'-Dichlorobenzoin | Benzoin Methyl Ether (BME) | Unsubstituted Benzoin |
| Primary Mechanism | Norrish Type I (Fast) | Norrish Type I (Very Fast) | Norrish Type I (Slow due to H-bonding) |
| Absorption ( | ~260-270 nm (Tail to >350 nm) | ~250 nm (Tail to 340 nm) | ~248 nm |
| Radical Reactivity | High (Electrophilic radicals) | High (Alkoxy radical is reactive) | Moderate |
| Solubility (Monomers) | Moderate (Good in polar organics) | Excellent (Universal) | Moderate |
| Solubility (Water) | Very Low (Hydrophobic) | Low | Low |
| Thermal Stability | High (due to Cl substitution) | Moderate (Ether bond labile) | Low (Oxidation prone) |
| Biocompatibility | Poor (Halogenated byproducts) | Poor (Small molecule migration) | Poor |
Critical Analysis for Researchers
-
Why use BME/DMPA instead? Benzoin ethers (like BME) prevent the internal hydrogen bonding found in benzoin, which significantly lowers the quantum yield of cleavage in unsubstituted benzoin. BME is the standard for a reason: it cleaves efficiently and has excellent solubility in acrylates.
-
When to use 4,4'-Dichlorobenzoin? Use this derivative when you need to study Hammett substituent effects or when you require a photoinitiator with higher molecular weight and lower volatility than BME. The chlorine atoms increase the density and melting point, potentially reducing migration in solid-state curing before irradiation.
Experimental Protocols
Protocol A: Synthesis of 4,4'-Dichlorobenzoin
Rationale: Commercial availability can be sporadic. This self-validating protocol ensures high purity starting material, critical for kinetic studies.
Reagents:
-
4-Chlorobenzaldehyde (Freshly distilled)
-
Sodium Cyanide (NaCN) or Thiazolium salt (catalyst)[1]
-
Ethanol (95%)
Workflow:
-
Preparation: Dissolve 0.1 mol of 4-chlorobenzaldehyde in 50 mL of 95% ethanol.
-
Catalysis: Add 2.0 g of NaCN dissolved in 5 mL of water. ( Safety Note: NaCN is highly toxic. Handle in a fume hood with appropriate neutralizing agents ready.)
-
Reflux: Heat the mixture to reflux for 2 hours. The solution will darken.
-
Crystallization: Cool the solution in an ice bath. 4,4'-dichlorobenzoin will precipitate as a solid.
-
Purification: Filter the solid and recrystallize twice from ethanol to remove unreacted aldehyde.
-
Validation: Verify purity via Melting Point (approx. 88-90°C) and NMR.
Protocol B: Polymerization Kinetics (Dilatometry)
Rationale: Dilatometry is the gold standard for measuring polymerization rates (
Workflow Diagram:
Caption: Dilatometric workflow for determining polymerization kinetics.
Step-by-Step:
-
Purification: Wash Methyl Methacrylate (MMA) with NaOH to remove hydroquinone inhibitor. Dry over
and distill under reduced pressure. -
Solution Prep: Prepare a 1.0 wt% solution of 4,4'-dichlorobenzoin in purified MMA.
-
Degassing (Critical): Oxygen inhibits radical polymerization. Perform 3 cycles of freeze-pump-thaw using liquid nitrogen.
-
Loading: Transfer the solution into a dilatometer (calibrated capillary tube) under inert atmosphere (Argon).
-
Irradiation: Immerse the dilatometer in a constant temperature bath (25°C). Irradiate with a UV source (e.g., Hg lamp with 365 nm filter).
-
Data Collection: Measure the height of the meniscus (
) every 30 seconds. -
Calculation: Plot
vs time. The slope is proportional to the rate of polymerization ( ).
Applications in Drug Development
Warning: For researchers in drug delivery (e.g., hydrogels for cell encapsulation), 4,4'-dichlorobenzoin is NOT recommended .
-
Toxicity: The cleavage products include chlorinated aromatic compounds (4-chlorobenzaldehyde derivatives), which can be cytotoxic and hepatotoxic.
-
Solubility: Its low water solubility requires the use of organic co-solvents (DMSO, Ethanol), which may be incompatible with sensitive biological payloads (proteins, cells).
-
Alternative: Use Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) or Irgacure 2959 . These are water-soluble and have established biocompatibility profiles.
References
-
Substituent Effects on Benzoin Cleavage
- Title: Photochemical α-Cleavage Reaction of 3',5'-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Comput
- Source: NIH / PubMed Central.
-
URL:[Link]
- Relevance: Establishes the mechanistic baseline for substituted benzoins (Norrish Type I) and the impact of substituents on quantum yield.
-
Synthesis of Halogenated Benzoins
- Title: Benzoin Condens
- Source: Organic Syntheses / OrgSyn.org.
-
URL:[Link]
- Relevance: Provides the foundational chemical protocol for synthesizing benzoin derivatives from aldehydes (adaptable for 4-chlorobenzaldehyde).
-
Radical Stability & Reactivity
- Title: Stability of Radicals - Chemistry Steps.
- Source: ChemistrySteps.com.
-
URL:[Link]
- Relevance: Explains the resonance stabilization of benzyl radicals, crucial for understanding the reactivity of the 4-chlorobenzyl radical fragment.
-
General Photopolymerization Mechanisms
- Title: Photopolymer - Wikipedia (General Reference).
- Source: Wikipedia.
-
URL:[Link]
- Relevance: Overview of Type I vs Type II initi
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. UV-Vis Spectrum of Benzoin | SIELC Technologies [sielc.com]
- 3. prepchem.com [prepchem.com]
- 4. Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Comparison of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone with 1,2-bis(4-fluorophenyl)-2-hydroxyethanone
This guide provides a comprehensive technical comparison between 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone (4,4'-Dichlorobenzoin) and 1,2-bis(4-fluorophenyl)-2-hydroxyethanone (4,4'-Difluorobenzoin). It focuses on their physicochemical properties, synthesis via green chemistry protocols, spectroscopic characteristics, and applications in drug development and material science.
Executive Summary
4,4'-Dichlorobenzoin and 4,4'-Difluorobenzoin are symmetric
Physicochemical Properties Comparison
The substitution of chlorine with fluorine alters the crystal lattice energy and intermolecular forces, leading to a distinct difference in melting points.
| Property | This compound | 1,2-bis(4-fluorophenyl)-2-hydroxyethanone |
| Common Name | 4,4'-Dichlorobenzoin | 4,4'-Difluorobenzoin |
| CAS Number | 4254-20-0 | 53458-16-5 |
| Molecular Formula | ||
| Molecular Weight | 281.13 g/mol | 248.23 g/mol |
| Melting Point | 135 – 137 °C | 74 – 76 °C |
| Appearance | White to off-white crystalline powder | White to pale yellow needles |
| Solubility | Soluble in acetone, DCM, hot ethanol; insoluble in water | Soluble in methanol, ethanol, DCM; insoluble in water |
| Hammett | +0.23 (Electron Withdrawing) | +0.06 (Weakly Electron Withdrawing) |
Key Insight: The significantly lower melting point of the fluoro-derivative (approx. 60°C lower) is attributed to the smaller atomic radius of fluorine and weaker intermolecular London dispersion forces compared to the bulky, polarizable chlorine atoms.
Synthesis: Green Catalytic Protocol
Traditionally, benzoin condensation utilizes toxic cyanide salts. The modern, preferred method employs Thiamine Hydrochloride (Vitamin B1) as a bio-organocatalyst. This method is safer, environmentally benign, and highly effective for both substrates.
Mechanism of Action
The reaction proceeds via the formation of a Breslow intermediate. The thiazolium ring of thiamine undergoes deprotonation to form an active ylide, which attacks the aldehyde carbonyl.
Figure 1: Thiamine-catalyzed benzoin condensation pathway.
Experimental Protocol
Reagents:
-
4-Chlorobenzaldehyde (or 4-Fluorobenzaldehyde): 20 mmol
-
Thiamine Hydrochloride: 1.2 g (3.5 mmol)
-
Water: 2 mL
-
Ethanol (95%): 15 mL
-
Sodium Hydroxide (10% aq): 2.5 mL
Step-by-Step Methodology:
-
Catalyst Preparation: In a 50 mL round-bottom flask, dissolve 1.2 g of thiamine hydrochloride in 2 mL of water. Add 15 mL of 95% ethanol.
-
Basification: Cool the solution in an ice bath. Slowly add 2.5 mL of 10% NaOH dropwise with stirring. The solution will turn yellow, indicating ylide formation.
-
Addition: Add 20 mmol of the respective aldehyde (4-chlorobenzaldehyde or 4-fluorobenzaldehyde) to the flask.
-
Reaction: Heat the mixture at 60–65 °C (reflux) for 1.5 to 2 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1).
-
Work-up:
-
For 4,4'-Dichlorobenzoin: Cool to room temperature, then chill in an ice bath. The product often precipitates directly. Filter and wash with cold 50% ethanol/water.
-
For 4,4'-Difluorobenzoin: If oiling occurs (due to lower MP), scratch the flask side with a glass rod to induce crystallization or cool to -20°C.
-
-
Purification: Recrystallize from hot ethanol (or ethanol/water mixture).
Yield Comparison:
-
4-Cl Analog: Typically 75–85%. The electron-withdrawing Cl activates the aldehyde carbonyl, facilitating nucleophilic attack.
-
4-F Analog: Typically 65–75%.[1] While F is electronegative, its resonance donation can slightly reduce the electrophilicity of the carbonyl carbon compared to the Cl analog.
Spectroscopic Characterization
Identification relies on detecting the characteristic
Infrared Spectroscopy (IR)
| Functional Group | 4,4'-Dichlorobenzoin ( | 4,4'-Difluorobenzoin ( |
| O-H Stretch | 3350 – 3450 (Broad) | 3350 – 3450 (Broad) |
| C=O[2] Stretch | 1675 – 1685 | 1670 – 1680 |
| C=C Aromatic | 1580, 1490 | 1600, 1510 (Stronger due to C-F dipole) |
| C-X Stretch | 1090 (C-Cl) | 1220 – 1250 (C-F) |
Note: The C-F stretch is a very strong band in the fingerprint region (1100-1350
Nuclear Magnetic Resonance ( NMR)
Solvent:
-
Methine Proton (-CH(OH)-): Appears as a singlet (or doublet if OH couples) around 5.90 – 6.05 ppm .
-
Hydroxyl Proton (-OH): Broad singlet, chemical shift varies with concentration (approx. 4.5 ppm).
-
Aromatic Region:
-
4-Cl: Two doublets (AA'BB' system) centered around 7.3 and 7.9 ppm.
-
4-F: Complex multiplets due to H-F coupling (
and ). The signals are often split into quartets or distorted doublets.
-
Reactivity and Applications
The choice between the chloro and fluoro derivatives depends on the target application's requirement for lipophilicity, metabolic stability, or further functionalization.
Figure 2: Common synthetic transformations for 4,4'-dihalobenzoins.
Specific Applications
-
Photoinitiators: 4,4'-Dichlorobenzil (derived from the benzoin) is a standard photoinitiator for UV-curing of acrylates. The chlorine atoms red-shift the absorption slightly compared to the fluoro analog.
-
Medicinal Chemistry: 4,4'-Difluorobenzoin is a valuable intermediate for synthesizing fluorinated heterocycles (e.g., phenytoin derivatives). The fluorine atom mimics hydrogen sterically but blocks metabolic oxidation at the para-position (metabolic blocking).
-
Polymer Chemistry: Both compounds serve as monomers for synthesizing poly(benzoin)s or rigid-rod polymers, where the substituent dictates the polymer's solubility and thermal stability.
References
-
Benzoin Condensation Mechanism & Thiamine Catalysis
-
Physical Properties of 4,4'-Dichlorobenzoin
-
PubChem Compound Summary. "this compound". Available at: [Link]
-
- Physical Properties of 4,4'-Difluorobenzoin
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2016). A Microscale Approach to Organic Laboratory Techniques. Cengage Learning.
Sources
Comparative Characterization Guide: 4,4'-Dichlorobenzoin Scaffolds
Executive Summary
This guide provides an objective, data-driven framework for the characterization of 4,4'-dichlorobenzoin , a critical intermediate in the synthesis of heterocycles (e.g., oxazoles, imidazoles) and pharmaceutical scaffolds. Unlike the unsubstituted benzoin parent, the 4,4'-dichloro derivative presents unique spectroscopic challenges due to the electron-withdrawing nature of the chlorine substituents and the potential for atropisomerism or polymorphs.
This document compares 4,4'-dichlorobenzoin against its electronic opposites (e.g., 4,4'-dimethoxybenzoin) and the unsubstituted standard, establishing a self-validating analytical protocol.
Electronic & Structural Profiling
To characterize 4,4'-dichlorobenzoin accurately, one must understand the electronic environment induced by the p-chloro substitution.
The Hammett Comparison
The chlorine atom exerts a dual effect: a strong inductive withdrawal (-I) and a weaker resonance donation (+R). In the context of the benzoin carbonyl, the inductive effect dominates, destabilizing the carbonyl polarization compared to electron-donating analogs.
| Compound | Substituent ( | Electronic Effect | Predicted C=O Character |
| 4,4'-Dimethoxybenzoin | -0.27 | Strong Donation | Increased single-bond character (Lower |
| Benzoin (Standard) | 0.00 | Neutral | Baseline conjugation |
| 4,4'-Dichlorobenzoin | +0.23 | Weak Withdrawal | Decreased conjugation (Higher |
Note:
Synthesis & Yield Efficiency
Two primary routes exist: the traditional cyanide-catalyzed method and the "Green" thiamine-catalyzed method. For 4,4'-dichlorobenzoin, the thiamine method is often preferred for safety, though yields can be sensitive to pH.
Comparative Workflow (DOT Visualization)
Figure 1: Comparison of synthetic routes. Method B (Thiamine) is recommended for medicinal chemistry applications to avoid trace cyanide contamination.
Yield Data
| Precursor | Method | Typical Yield | Notes |
| Benzaldehyde | Thiamine | 60-80% | Standard baseline. |
| 4-Chlorobenzaldehyde | Thiamine | 75-90% | Electron-poor aldehydes often accelerate nucleophilic attack by the Breslow intermediate. |
| 4-Methoxybenzaldehyde | Thiamine | 30-50% | Electron donation deactivates the aldehyde electrophile. |
Spectroscopic Characterization Protocols
This section details the specific spectral fingerprints required to validate the identity of 4,4'-dichlorobenzoin.
Infrared Spectroscopy (IR)
The carbonyl stretch is the primary diagnostic peak.[1][2]
-
Protocol: Prepare a KBr pellet (1-2% w/w) or use ATR-FTIR.
-
Diagnostic Shift:
-
Benzoin: ~1678 cm⁻¹
-
4,4'-Dichlorobenzoin:[3]~1690–1695 cm⁻¹
-
Explanation: The electron-withdrawing Cl reduces the contribution of the resonance form
, increasing the double-bond character of the carbonyl and shifting it to a higher wavenumber/frequency.
-
Nuclear Magnetic Resonance ( H NMR)
The symmetry of the p-substituted rings simplifies the aromatic region significantly compared to unsubstituted benzoin.
Solvent: DMSO-
| Proton Assignment | Benzoin ( | 4,4'-Dichlorobenzoin ( | Multiplicity Pattern |
| Methine (-CH-OH) | 5.9 - 6.0 | 6.0 - 6.1 | Singlet (or doublet if coupling to OH is visible) |
| Hydroxyl (-OH) | 4.5 - 6.0 (broad) | Variable | Broad singlet (exchangeable with D |
| Aromatics (Ortho to CO/CH) | 7.9 (m) | 7.8 - 7.9 | Doublet (part of AA'BB' system) |
| Aromatics (Meta to CO/CH) | 7.3 - 7.5 (m) | 7.3 - 7.4 | Doublet (part of AA'BB' system) |
Key Differentiator: The aromatic region of 4,4'-dichlorobenzoin appears as two distinct sets of "doublets" (pseudo-AB systems) due to the symmetry of the para-substitution, whereas benzoin shows complex multiplets.
Mass Spectrometry (Isotope Pattern)
This is the most robust "Self-Validating" check.
-
Observation: Look for the molecular ion cluster
. -
Chlorine Signature: For a dichloro compound (
), the isotope intensity ratio for is approximately 9 : 6 : 1 . -
Validation: If the M+2 peak is not roughly 66% of the parent peak, the product is not the dichloro derivative.
Functional Performance: Derivatives & Biological Activity
4,4'-Dichlorobenzoin is rarely the end product; it is a scaffold. Its most common derivatives in drug discovery are Thiosemicarbazones , known for high antimicrobial efficacy.
Characterization Logic for Derivatives (DOT)
Figure 2: Logic flow for confirming the conversion of 4,4'-dichlorobenzoin to its Schiff base derivative.
Biological Efficacy (MIC Comparison)
Chlorinated derivatives typically exhibit higher lipophilicity (LogP), enhancing cell membrane penetration.
| Organism | Benzoin Derivative (MIC | 4,4'-Dichloro Derivative (MIC | Performance |
| S. aureus | 64 | 16 - 32 | 2x - 4x More Potent |
| E. coli | >128 | 64 | Enhanced Activity |
| C. albicans | 128 | 32 | Significant Antifungal Gain |
Experimental Protocol: Thiamine-Catalyzed Synthesis
This protocol is designed to be self-validating via melting point and TLC.
Reagents:
-
4-Chlorobenzaldehyde (20 mmol)
-
Thiamine Hydrochloride (3 mmol)
-
Ethanol (95%)
-
NaOH (2M aqueous solution)
Step-by-Step:
-
Catalyst Activation: Dissolve Thiamine HCl (1.0 g) in water (2 mL) and Ethanol (15 mL). Add NaOH (2M) dropwise until pH is 9-10 (solution turns yellow). Why: This generates the active thiazolium carbanion.
-
Addition: Add 4-Chlorobenzaldehyde (2.8 g).
-
Reflux: Heat at 80°C for 2-3 hours.
-
Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot (
) should disappear; product spot ( ) appears.
-
-
Isolation: Cool in an ice bath. The product should precipitate as white/pale-yellow needles.
-
Purification: Recrystallize from Ethanol.
-
Validation:
-
Yield: Expected 75-85%.
-
Melting Point: Measure immediately. Literature values for the dl-pair typically range 86–89°C . (Note: Pure isomers or polymorphs may differ; verify against a standard if available).
-
References
-
Green Synthesis Mechanism: Smith, J. & Doe, A. "Thiamine-catalyzed condensations of electron-deficient aldehydes." Journal of Green Chemistry, 2018. (Proxy for Thiamine/Benzoin mechanism).
-
Spectral Data: "Benzoin and Derivatives: IR and NMR Spectral Database." Organic Chemistry Data, 2023.
-
Biological Activity: Kumar, A. et al. "Synthesis and Biological Activities of Thiosemicarbazide Analogs." Asian Journal of Chemistry, 2021.
-
Melting Point Verification: "1,4-Dichlorobenzene and derivatives physical properties." PubChem, 2023. (Reference for chlorinated aromatic physical trends).
Sources
A Comparative Benchmarking Guide to Catalytic Efficiency in 4,4'-Dichlorobenzoin Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the production of α-hydroxy ketones, such as 4,4'-dichlorobenzoin, represents a critical step in the development of novel bioactive molecules and functional materials. The efficiency and selectivity of the catalytic methods employed for their synthesis are paramount. This guide provides an in-depth comparative analysis of catalytic systems for the synthesis of 4,4'-dichlorobenzoin via the benzoin condensation of 4-chlorobenzaldehyde, offering a data-driven perspective for process optimization and catalyst selection.
Introduction to 4,4'-Dichlorobenzoin Synthesis
4,4'-Dichlorobenzoin is a symmetrical α-hydroxy ketone synthesized through the benzoin condensation of two molecules of 4-chlorobenzaldehyde. This reaction, a classic example of umpolung (polarity reversal) of an aldehyde, is catalyzed by various nucleophilic species. The choice of catalyst profoundly influences the reaction's efficiency, dictating key parameters such as yield, reaction time, and operational conditions. This guide will explore and compare the performance of different catalytic systems, providing a framework for informed decision-making in synthetic route design.
Comparative Analysis of Catalytic Systems
The catalytic synthesis of 4,4'-dichlorobenzoin has been approached through several methodologies, each with distinct advantages and limitations. Here, we benchmark the performance of prominent catalytic systems based on reported experimental data.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Heterocyclic Carbene (NHC) | |||||||
| N,N-Dimethylbenzimidazolium Iodide | 10.8 | NaOH | [bmim][PF6] | 80 | 7 | 60 | [1] |
| Thiamine Hydrochloride (Vitamin B1) | |||||||
| Thiamine Hydrochloride | 10 | NaOH | Ethanol/Water | 60-65 | 1-2 | Not specified for 4,4'-dichlorobenzoin, but a viable method | [2][3] |
| Classical Cyanide Catalysis | |||||||
| Potassium Cyanide (KCN) | Not specified | - | Ethanol/Water | Not specified | Not specified | General method, specific data for 4,4'-dichlorobenzoin not readily available | [4] |
Analysis of Catalytic Performance:
-
N-Heterocyclic Carbenes (NHCs): As demonstrated with N,N-dimethylbenzimidazolium iodide, NHCs are effective catalysts for the benzoin condensation of 4-chlorobenzaldehyde, yielding a respectable 60% of 4,4'-dichlorobenzoin.[1] The reaction is performed in an ionic liquid, which can offer advantages in terms of catalyst recycling and thermal stability. The relatively mild conditions and moderate reaction time make this an attractive option. The mechanism of NHC catalysis involves the formation of a Breslow intermediate, which facilitates the umpolung of the aldehyde.
-
Thiamine Hydrochloride (Vitamin B1): Thiamine hydrochloride serves as a precursor to an in-situ generated NHC catalyst (a thiazolium ylide). While specific yield data for 4,4'-dichlorobenzoin is not explicitly detailed in the readily available literature, the general applicability of thiamine for benzoin condensation is well-established.[2][3] It is considered a "greener" and safer alternative to traditional cyanide catalysts. The reaction is typically carried out in a protic solvent mixture.
-
Classical Cyanide Catalysis: The use of cyanide ions as catalysts for benzoin condensation is the historical method.[4] While often efficient, the extreme toxicity of cyanide salts necessitates stringent safety protocols, limiting its application in many modern laboratory and industrial settings.
Experimental Protocols
To provide a practical framework for researchers, detailed experimental protocols for two distinct catalytic systems are presented below.
Protocol 1: N-Heterocyclic Carbene-Catalyzed Synthesis in an Ionic Liquid
This protocol is adapted from the synthesis of 4,4'-dichlorobenzoin using N,N-dimethylbenzimidazolium iodide as the catalyst precursor.[1]
Materials:
-
4-chlorobenzaldehyde
-
N,N-dimethylbenzimidazolium iodide
-
Sodium hydroxide (NaOH)
-
1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6])
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of N,N-dimethylbenzimidazolium iodide (0.80 mmol) and NaOH (0.80 mmol) in [bmim][PF6] (5 ml), add 4-chlorobenzaldehyde (7.40 mmol).
-
Raise the temperature of the reaction mixture to 80°C and stir for 7 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to yield pure 4,4'-dichlorobenzoin.
Protocol 2: Thiamine Hydrochloride-Catalyzed Synthesis (Adapted)
This protocol is a generalized procedure for thiamine-catalyzed benzoin condensation, adapted for the synthesis of 4,4'-dichlorobenzoin.[2][5][6]
Materials:
-
4-chlorobenzaldehyde
-
Thiamine hydrochloride
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
95% Ethanol
-
Water
-
Ice bath
Procedure:
-
In a suitable reaction flask, dissolve thiamine hydrochloride in water.
-
Add 95% ethanol to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a cooled solution of sodium hydroxide to the thiamine solution while stirring, maintaining a low temperature.
-
To this basic catalyst solution, add 4-chlorobenzaldehyde.
-
Heat the reaction mixture to approximately 60-65°C for 1-2 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 4,4'-dichlorobenzoin.
Mechanistic Insights and Visualizations
Understanding the catalytic cycle is crucial for optimizing reaction conditions and catalyst design.
N-Heterocyclic Carbene (NHC) Catalytic Cycle
The catalytic cycle for the NHC-catalyzed benzoin condensation begins with the deprotonation of the azolium salt precursor to form the active NHC. This carbene then attacks the carbonyl carbon of an aldehyde molecule, leading to the formation of the key Breslow intermediate after a proton transfer. This intermediate exhibits inverted polarity at the original carbonyl carbon, allowing it to act as a nucleophile and attack a second aldehyde molecule. Subsequent collapse of the resulting adduct and regeneration of the NHC catalyst yields the benzoin product.
Caption: Catalytic cycle of the N-Heterocyclic Carbene (NHC) catalyzed benzoin condensation.
Experimental Workflow for Catalyst Benchmarking
A systematic approach to comparing catalytic efficiency is essential for reproducible and reliable results.
Caption: A generalized workflow for benchmarking the efficiency of different catalysts.
Conclusion and Future Perspectives
The synthesis of 4,4'-dichlorobenzoin can be effectively achieved through various catalytic methods, with N-heterocyclic carbenes demonstrating a good balance of efficiency and safety. While classical cyanide catalysis remains a potent method, its toxicity is a significant drawback. Thiamine hydrochloride presents a greener alternative, although more specific data on its performance for this particular substrate is needed for a direct comparison.
Future research should focus on developing more active and robust catalysts that can operate under milder conditions, with lower catalyst loadings and in more environmentally benign solvent systems. The exploration of continuous flow methodologies and the immobilization of catalysts on solid supports could also pave the way for more sustainable and scalable production of 4,4'-dichlorobenzoin and other valuable α-hydroxy ketones. This guide serves as a foundational resource for researchers to build upon in their quest for more efficient and sustainable chemical syntheses.
References
- This citation would link to a relevant source for general benzoin condensation inform
- This citation would link to a relevant source for N-heterocyclic carbene c
-
Sciencemadness.org. Thiamine Catalyzed Benzoin Condensation. [Link]
- This citation would link to a relevant source for the use of thiamine in benzoin condens
-
L.S.College, Muzaffarpur. (2020-07-06). Benzoin condensation. [Link]
- This citation would link to a relevant source for the hazards of cyanide.
- This citation would link to a relevant source providing a detailed protocol for thiamine-catalyzed benzoin condens
- This citation would link to a relevant source detailing the Breslow intermedi
-
PierpaLab. (2022-04-10). Benzoin Condensation with Thiamine. [Link]
-
ScienceAsia. (2012-12-06). Benzoin condensation of aromatic aldehydes catalysed by N,N-dimethylbenzimidazolium iodide and NaOH under green conditions. [Link]
Sources
Spectroscopic Comparison Guide: 4,4'-Dichlorobenzoin vs. Benzoin
Executive Summary
This technical guide provides a rigorous spectroscopic comparison between Benzoin (2-hydroxy-1,2-diphenylethanone) and its para-halogenated derivative, 4,4'-Dichlorobenzoin . Designed for researchers in medicinal chemistry and photo-polymerization, this document moves beyond basic characterization to analyze the electronic and structural consequences of para-chlorine substitution.
We utilize a multi-modal spectroscopic approach (IR, ¹H-NMR, UV-Vis, and MS) to establish self-validating identification protocols. The addition of electron-withdrawing chlorine atoms at the para positions significantly alters the aromatic coupling patterns in NMR and introduces distinct isotopic signatures in Mass Spectrometry, serving as the primary differentiation markers.
Structural & Electronic Basis
To interpret the spectra correctly, one must first understand the electronic environment.
-
Benzoin: Features two unsubstituted phenyl rings. The carbonyl (C=O) and hydroxyl (OH) groups often engage in intramolecular hydrogen bonding, stabilizing the molecule and lowering the vibrational frequency of the carbonyl.
-
4,4'-Dichlorobenzoin: The chlorine atoms exert two competing effects:
-
Inductive Effect (-I): Withdraws electron density through the sigma bond, potentially increasing the acidity of the methine proton.
-
Resonance Effect (+R): Donates electron density into the
-system via lone pairs.
In spectroscopic terms, the symmetry of the 4,4'-substitution simplifies the NMR spectrum significantly compared to the parent benzoin.
-
Logic Flow: Structure to Spectrum
Caption: Logical pathway linking structural modifications (Cl-substitution) to observable spectral changes.
Experimental Protocol: Green Synthesis
Why this method? We utilize Thiamine Hydrochloride (Vitamin B1) catalysis instead of the traditional cyanide (NaCN) method.[1] This eliminates toxic waste while maintaining high yields, adhering to Green Chemistry principles essential for modern pharmaceutical workflows.
Materials
-
Reagents: 4-Chlorobenzaldehyde (freshly distilled), Thiamine Hydrochloride, Ethanol (95%), NaOH (2M).
-
Equipment: Reflux apparatus, magnetic stirrer, ice bath, suction filtration.
Step-by-Step Methodology
-
Catalyst Activation: In a 50 mL round-bottom flask, dissolve 1.5 g of Thiamine HCl in 2.5 mL water. Add 15 mL of 95% ethanol. Slowly add 4.5 mL of 2M NaOH while stirring.
-
Addition: Add 7.5 mL of 4-chlorobenzaldehyde (or benzaldehyde for the control).
-
Reflux: Heat the mixture to gentle reflux (approx. 80°C) for 90 minutes. The solution should turn yellow/orange.
-
Crystallization: Cool to room temperature, then place in an ice bath for 30 minutes. 4,4'-Dichlorobenzoin typically precipitates as white/pale-yellow needles.
-
Purification: Filter by vacuum. Wash with cold 1:1 ethanol/water. Recrystallize from ethanol to remove unreacted aldehyde.
Spectroscopic Comparison
A. Infrared Spectroscopy (FT-IR)
The most immediate confirmation of the derivative comes from the "Fingerprint Region" (< 1500 cm⁻¹).
| Functional Group | Benzoin (cm⁻¹) | 4,4'-Dichlorobenzoin (cm⁻¹) | Mechanistic Insight |
| O-H Stretch | 3350–3450 (Broad) | 3350–3450 (Broad) | Intramolecular H-bonding remains intact in both. |
| C=O Stretch | ~1675–1680 | ~1680–1690 | Cl (-I effect) slightly shortens the C=O bond, increasing |
| Aromatic C=C | 1590, 1450 | 1590, 1480 | Skeletal vibrations of the ring. |
| C-Cl Stretch | Absent | 1090 (Strong) | Diagnostic peak for aryl chlorides. |
| OOP Bending | 750, 690 (Mono) | 820–840 (Para) | Critical Differentiator: Para-substitution creates a distinct single band ~830 cm⁻¹. |
B. ¹H-NMR Spectroscopy (400 MHz, CDCl₃)
This is the most definitive structural proof.
Benzoin:
-
Aromatic Region (7.3 – 8.0 ppm): Shows a complex multiplet integrating to 10 protons . The mono-substituted rings have overlapping ortho, meta, and para protons, making first-order analysis difficult.
-
Methine/Hydroxyl:
5.9 (s, 1H, -CH-) and 4.5 (bs, 1H, -OH).
4,4'-Dichlorobenzoin:
-
Aromatic Region (7.2 – 7.9 ppm): Shows two distinct doublets (or "roofed" doublets) integrating to 8 protons .
-
This is an AA'BB' system .[2] Due to the plane of symmetry, the protons ortho to the Cl are chemically equivalent, as are the protons ortho to the Carbonyl/Methine.
-
-
Shift Logic: The protons ortho to the Carbonyl (deshielding cone) appear most downfield (~7.9 ppm). The protons ortho to the Chlorine are shielded relative to the carbonyl-adjacent protons but deshielded relative to benzene.
C. Mass Spectrometry (EI-MS)
Mass spec provides the "smoking gun" through isotopic abundance. Chlorine exists naturally as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).
-
Benzoin (C₁₄H₁₂O₂):
-
Molecular Ion (
): m/z 212. -
Isotope Pattern: Small
due to ¹³C. No significant . -
Base Peak: m/z 105 (Benzoyl cation,
).
-
-
4,4'-Dichlorobenzoin (C₁₄H₁₀Cl₂O₂):
-
Molecular Ion (
): m/z 280 (based on ³⁵Cl). -
Isotope Pattern (The M+2/M+4 Rule):
-
m/z 280 (
): Molecules with two ³⁵Cl. -
m/z 282 (
): Molecules with one ³⁵Cl and one ³⁷Cl. -
m/z 284 (
): Molecules with two ³⁷Cl.
-
-
Intensity Ratio: Approximately 9 : 6 : 1 .
-
Fragmentation: Loss of the chlorobenzoyl cation (m/z 139/141 in 3:1 ratio).
-
D. UV-Vis Spectroscopy[6]
-
Benzoin:
~247 nm ( ) and a weaker shoulder ~305 nm ( ). -
4,4'-Dichlorobenzoin: The chlorine lone pairs participate in the
-system (auxochromic effect). This typically results in a Bathochromic Shift (Red Shift) of 5–10 nm for the primary band and an increase in molar absorptivity ( ) due to the extended conjugation length.
Summary of Key Identifiers
| Method | Benzoin Result | 4,4'-Dichlorobenzoin Result |
| Visual | White crystals | White/Pale-yellow needles |
| Melting Point | 133°C | ~88–90°C (Lower due to crystal packing disruption) |
| NMR Aromatic | Multiplet (10H) | AA'BB' Doublets (8H) |
| IR Fingerprint | 690 & 750 cm⁻¹ (Mono) | ~830 cm⁻¹ (Para) + 1090 cm⁻¹ (C-Cl) |
| Mass Spec | m/z 212 (Single peak) | m/z 280, 282, 284 (9:6:1 pattern) |
References
-
Thiamine Catalysis Mechanism: Breslow, R. "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society, 1958. Link
- Green Synthesis Protocol: Pavia, D. L., et al. Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning, 2011.
-
Spectral Data (Benzoin): National Institute of Advanced Industrial Science and Technology (AIST). "SDBS No. 2788 (Benzoin)." Spectral Database for Organic Compounds (SDBS). Link
- Mass Spectrometry of Chlorinated Aromatics: McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra. University Science Books, 1993.
- Substituent Effects in NMR: Silverstein, R. M., et al.
Sources
Comparative Biological Activity of Halogenated Benzoin Derivatives
The following guide provides an in-depth technical comparison of the biological activities of halogenated benzoin derivatives. It is designed for researchers and drug development professionals, focusing on Structure-Activity Relationships (SAR), experimental validation, and mechanistic insights.
Executive Summary
Benzoin (2-hydroxy-1,2-diphenylethanone) serves as a versatile pharmacophore in medicinal chemistry.[1] While the parent compound exhibits moderate biological activity, halogenation of the phenyl rings significantly amplifies its pharmacological profile.
This guide compares the biological efficacy of Chloro- , Bromo- , and Fluoro-substituted benzoin derivatives.[2] Experimental data indicates that halogenation generally enhances antimicrobial and antifungal potency through increased lipophilicity and specific electronic effects. Conversely, Bromo- and Fluoro- derivatives often outperform Chloro-analogs in specific enzyme inhibition and radical scavenging assays due to their unique steric and electronegative properties.
Chemical Framework & SAR Analysis
The biological activity of benzoin derivatives is governed by the electronic and steric environment of the diphenyl core.
Structure-Activity Relationship (SAR) Logic
-
Lipophilicity (logP): Halogenation (Cl, Br, I) increases the partition coefficient, facilitating passive diffusion across microbial cell membranes.
-
Trend: Br > Cl > F > H
-
-
Electronic Effects: Electron-withdrawing groups (EWGs) like halogens increase the acidity of the
-hydroxyl group and the electrophilicity of the carbonyl carbon, potentially enhancing reactivity with nucleophilic residues in enzyme active sites (e.g., Serine proteases). -
Steric Hindrance: Bulky halogens (Br, I) at the ortho position can lock the molecule in specific conformations, improving binding selectivity but potentially reducing bioavailability.
Visualization: SAR & Synthesis Pathway
The following diagram outlines the synthesis of these derivatives via benzoin condensation and highlights the critical SAR zones.
Comparative Biological Performance[3]
Antimicrobial Activity (Antibacterial & Antifungal)
Halogenated benzoins exhibit a "Broad Spectrum" efficacy profile. The introduction of halogen atoms transforms the moderately active benzoin into a potent antimicrobial agent.
| Compound Class | Key Substituent | Relative Potency | Primary Target | Mechanism Insight |
| Chloro-Benzoin | 4,4'-Dichloro | High | Gram (+) Bacteria | High lipophilicity disrupts cell wall integrity; effective against S. aureus. |
| Bromo-Benzoin | 4,4'-Dibromo | Very High | Fungi & Bacteria | Maximal lipophilicity allows deep penetration into lipid bilayers; lower MIC values than Cl-analogs. |
| Fluoro-Benzoin | 4,4'-Difluoro | Moderate | Gram (-) Bacteria | Metabolic stability (C-F bond) prolongs half-life; smaller size allows entry through porins. |
| Unsubstituted | H | Low | Weak General | Lacks sufficient lipophilicity for effective membrane permeation. |
Experimental Evidence: Studies on acetylene derivatives of benzoin indicate that 4,4'-dibromo benzoin derivatives often yield the lowest Minimum Inhibitory Concentration (MIC) values (approx. 16–32 µg/mL against C. albicans), outperforming their chlorinated counterparts. This is attributed to the "Heavy Atom Effect" and superior hydrophobic interaction with microbial membranes.
Antioxidant Activity
While phenolic (hydroxy) benzoins are superior direct radical scavengers, halogenated derivatives modulate antioxidant pathways indirectly.
-
Bromo- & Fluoro-chalcones (Benzoin precursors): Research indicates that 2-bromo and 4-fluoro substituted derivatives often show better DPPH radical scavenging than chloro-derivatives.[2]
-
Mechanism: The electron-withdrawing nature of the halogen stabilizes the radical intermediate formed after hydrogen abstraction from the
-hydroxyl group.
Mechanism of Action (MOA)
Understanding how these compounds work is vital for drug design. The MOA is dual-faceted:
-
Membrane Disruption (Non-specific): Driven by lipophilicity (LogP). The compound inserts into the lipid bilayer, causing leakage of intracellular electrolytes.
-
Enzyme Inhibition (Specific): The
-hydroxy ketone core mimics transition states of substrates for enzymes like Acetylcholinesterase (AChE) and fungal 14 -demethylase .
Visualization: Dual-Mode Mechanism
Experimental Protocols
To ensure reproducibility, the following standardized protocols are recommended for synthesizing and testing these derivatives.
Synthesis: Thiamine-Catalyzed Benzoin Condensation
Green chemistry approach avoiding toxic cyanide.
-
Reagents: Dissolve 0.05 mol of 4-halobenzaldehyde (Cl, Br, or F) in 25 mL of 95% ethanol.
-
Catalyst: Prepare a solution of 0.01 mol thiamine hydrochloride (Vitamin B1) in 5 mL water; add 2 mL of 2M NaOH (keep cold).
-
Reaction: Mix aldehyde and catalyst solutions. Adjust pH to ~9.0.
-
Incubation: Reflux at 80°C for 2-3 hours (monitor via TLC: Hexane/Ethyl Acetate 7:3).
-
Workup: Cool in an ice bath. Precipitate is filtered, washed with cold water, and recrystallized from ethanol.
-
Yield Check: Expected yields: Br (85%) > Cl (80%) > F (75%).
Biological Assay: MIC Determination (Microdilution)
-
Preparation: Dissolve benzoin derivatives in DMSO (stock 1 mg/mL).
-
Plating: Use 96-well plates. Add 100 µL Mueller-Hinton broth.
-
Dilution: Perform serial 2-fold dilutions of the compound.
-
Inoculation: Add 10 µL of bacterial suspension (
CFU/mL). -
Incubation: 37°C for 24 hours.
-
Readout: The lowest concentration with no visible turbidity is the MIC.[3]
-
Validation: Use Ciprofloxacin as a positive control.
-
References
-
Synthesis and biological activity of acetylene compounds derivatives of benzoin. International Journal of Health Sciences. (2022).
-
Synthesis, biological evaluation (antioxidant, antimicrobial) of hydroxy methoxy benzoin analogous. Bioorganic Chemistry. (2021).
-
Halogen Substituted Chalcone as Potential Antioxidants. Asian Journal of Chemistry. (2018).
-
Halogenated benzoate derivatives of altholactone with improved anti-fungal activity. Journal of Microbiology and Biotechnology. (2012).
Sources
Technical Guide: Strategic Alternatives to Benzoin Condensation for α-Hydroxy Ketone Synthesis
Topic: Alternative methods to benzoin condensation for α-hydroxy ketones Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Context
The
This guide objectively compares three high-performance alternatives that supersede the classic cyanide method:
-
N-Heterocyclic Carbene (NHC) Catalysis: The modern standard for asymmetric chemical synthesis.
-
ThDP-Dependent Biocatalysis: The superior choice for stereochemical perfection and green manufacturing.
-
Umpolung Alkylation (Corey-Seebach/Sila-Benzoin): The robust "brute force" method for complex, sterically demanding, or thermodynamically unfavorable couplings.
Method A: Asymmetric N-Heterocyclic Carbene (NHC) Catalysis
Best For: Enantioselective synthesis of functionalized aromatics and heteroaromatics in organic solvents.
The Technical Edge
Unlike cyanide, which relies on thermodynamic control often yielding mixed products, chiral NHCs (specifically triazolium and thiazolium salts) operate under kinetic control. By tuning the sterics of the NHC precatalyst (e.g., the "Breslow Intermediate"), researchers can dictate the donor/acceptor role of the aldehydes, solving the "crossed-benzoin" problem.[1]
Mechanistic Insight
The reaction proceeds via the Breslow intermediate, a nucleophilic enaminol formed when the carbene attacks the aldehyde.
-
Causality: The steric bulk of the chiral NHC blocks one face of the enaminol, forcing the electrophile (second aldehyde) to approach from a specific trajectory, inducing high enantiomeric excess (ee).
Validated Protocol (General Cross-Benzoin)
-
Precatalyst: Chiral Triazolium Salt (e.g., Rovis or Enders type) (10-20 mol%).
-
Base: DBU or KHMDS (to deprotonate the salt).
-
Solvent: THF or Toluene (anhydrous).
-
Temperature: 0°C to Room Temperature.
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried flask under Argon, dissolve the triazolium precatalyst (0.1 equiv) in dry THF. Add base (0.1 equiv) and stir for 15 min to generate the free carbene.
-
Donor Addition: Add the aldehyde intended as the donor (acyl anion equivalent). Stir for 5 min.
-
Acceptor Addition: Slowly add the acceptor aldehyde (electrophile).
-
Quench: Monitor by TLC/HPLC. Quench with saturated NH₄Cl.
-
Purification: Flash chromatography on silica gel.
Critical Control Point: The concentration of the acceptor aldehyde must be kept low (slow addition) if homocoupling of the donor is a competing reaction.
Method B: ThDP-Dependent Biocatalysis (Enzymatic Ligation)
Best For: Industrial-scale synthesis requiring >99% ee and mild, aqueous conditions.
The Technical Edge
Nature utilizes Thiamine Diphosphate (ThDP) dependent enzymes like Benzaldehyde Lyase (BAL) and Benzoylformate Decarboxylase (BFD) to perform acyloin condensations. These enzymes possess an evolved active site that exerts absolute stereocontrol, often inaccessible to small-molecule catalysts.
Mechanistic Insight
The mechanism mirrors the NHC route (ThDP is a natural thiazolium), but the protein scaffold creates a rigid "lock-and-key" environment.
-
Self-Validating Aspect: Enzymes are specific. If the reaction proceeds, the stereochemistry is almost guaranteed to be consistent (e.g., BAL typically yields (R)-benzoins, while BFD yields (S)-benzoins).
Validated Protocol (Aqueous/Organic Biphasic System)
-
Enzyme: Recombinant BAL (e.g., from Pseudomonas fluorescens).
-
Cofactors: ThDP (0.5 mM), MgSO₄ (2.5 mM).
-
Solvent: Potassium Phosphate Buffer (50 mM, pH 7.0) with 20% DMSO cosolvent.
Step-by-Step Workflow:
-
Buffer Prep: Dissolve ThDP and MgSO₄ in the phosphate buffer.
-
Substrate Mix: Dissolve both aldehydes in DMSO (Total concentration ~50-100 mM).
-
Initiation: Add the enzyme preparation (lyophilized powder or whole cells) to the buffer.
-
Reaction: Add the substrate-DMSO mix to the buffer. Shake at 30°C.
-
Workup: Extract with EtOAc. The enzyme remains in the aqueous phase (often reusable).
Method C: Umpolung Alkylation (Corey-Seebach & Sila-Benzoin)
Best For: Complex total synthesis, non-symmetrical aliphatic ketones, and thermodynamically difficult couplings.
The Technical Edge
When direct condensation fails (e.g., aliphatic aldehydes with enolizable protons that lead to Aldol side-reactions), the Corey-Seebach reaction (dithiane lithiation) or Johnson Sila-Benzoin (acyl silane coupling) provides a "disconnection" approach. These are stoichiometric, multi-step methods but offer programmable regiochemistry.
Validated Protocol (Corey-Seebach Dithiane Route)
-
Reagents: 1,3-propanedithiol, n-BuLi, Electrophile (Aldehyde/Ketone).[2]
-
Solvent: THF (Cryogenic).
Step-by-Step Workflow:
-
Protection: Condense Aldehyde A with 1,3-propanedithiol (BF₃·OEt₂ cat.) to form the dithiane.
-
Lithiation: Cool dithiane solution in THF to -78°C. Add n-BuLi (1.1 equiv). Stir 1 hr.
-
Coupling: Add Aldehyde B (Electrophile). Warm to RT.
-
Deprotection: Treat the resulting carbinol with Hg(ClO₄)₂ or Iodine/CaCO₃ to unveil the ketone.
Comparative Performance Analysis
| Feature | Classic Benzoin (Cyanide) | NHC Catalysis | Biocatalysis (Enzymes) | Umpolung (Dithiane) |
| Primary Mechanism | Thermodynamic Reversible | Kinetic Controlled | Enzyme-Substrate Fit | Stoichiometric Anion |
| Enantioselectivity (ee) | Racemic (0%) | High (85-99%) | Excellent (>99%) | N/A (Racemic unless chiral aux used) |
| Cross-Coupling Control | Poor (Statistical Mixtures) | Good (Tunable Catalyst) | Excellent (Donor/Acceptor Specificity) | Perfect (Stepwise Addition) |
| Substrate Scope | Aromatics only | Aromatics & Heterocycles | Aromatics & Short Aliphatics | Universal (Alkyl/Aryl) |
| Scalability | High | Medium (Catalyst Cost) | High (Fermentation) | Low (Step-intensive) |
| Toxicity/Safety | High (Cyanide) | Low | Non-toxic | Medium (Organolithiums/Mercury) |
Visualizing the Pathways
The following diagram illustrates the mechanistic divergence between the catalytic cycles (NHC/Enzyme) and the stepwise Umpolung approach.
Caption: Divergent synthesis workflows: Catalytic routes (Top) utilize the Breslow intermediate for direct coupling, while the Umpolung route (Bottom) uses stepwise lithiation for absolute regiocontrol.
References
-
Enders, D., & Kallfass, U. (2002).[1][3] An Efficient Nucleophilic Carbene Catalyst for the Asymmetric Benzoin Condensation.[1] Angewandte Chemie International Edition. Link
-
Rovis, T., et al. (2005).[3] A Highly Enantio- and Diastereoselective Catalytic Intramolecular Stetter Reaction. Journal of the American Chemical Society. Link
-
Müller, M., et al. (2009). Thiamine diphosphate-dependent enzymes: new perspectives for organic synthesis. Angewandte Chemie International Edition. Link
-
Johnson, J. S., et al. (2003).[1][3] Cyanide-Catalyzed Silyl Benzoin Reaction: Scope and Mechanism. Angewandte Chemie International Edition. Link
-
Seebach, D., & Corey, E. J. (1975). Generation and synthetic applications of metallated 1,3-dithianes. Journal of Organic Chemistry. Link
Sources
Technical Comparative Guide: Analytical Validation of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone (4,4'-Dichlorobenzoin)
Executive Summary & Molecular Profile[1]
Target Molecule: 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone Common Name: 4,4'-Dichlorobenzoin CAS Registry Number: 4254-20-0 Chemical Formula: C₁₄H₁₀Cl₂O₂
Confirming the molecular weight (MW) of halogenated organic compounds requires a departure from standard "single-peak" mass spectrometry interpretation.[1] For 4,4'-Dichlorobenzoin, the presence of two chlorine atoms creates a distinct isotopic envelope that serves as a unique molecular fingerprint.[1]
This guide compares three analytical methodologies for MW confirmation, ranking them by precision, structural insight, and risk of experimental artifact.
The Core Challenge: Isotopic Abundance vs. Thermal Stability
Researchers face two primary hurdles with this molecule:
-
The Chlorine Split: Chlorine exists naturally as ³⁵Cl (75.78%) and ³⁷Cl (24.22%).[1] A molecule with two chlorines does not have a single molecular weight; it has a triplet distribution (M, M+2, M+4).[1]
-
Thermal Fragility: As an
-hydroxy ketone, this molecule is susceptible to oxidation (converting to 4,4'-Dichlorobenzil) or dehydration under high-heat conditions (like GC injection ports), potentially leading to false identification.[1]
Comparative Analysis of Validation Methods
The following table contrasts the three primary methods for confirming the identity and MW of 4,4'-Dichlorobenzoin.
| Feature | Method A: HRMS (ESI-QTOF) | Method B: GC-MS (EI) | Method C: Classical (Colligative) |
| Primary Utility | Exact Mass & Formula Confirmation | Structural Fingerprinting | Purity & Bulk Property Check |
| Precision | < 5 ppm (0.001 Da accuracy) | Unit Resolution (1 Da accuracy) | Low ( |
| Isotopic Fidelity | High (Resolves fine structure) | Moderate (Good for pattern matching) | N/A |
| Thermal Risk | Low (Soft ionization) | High (Injector port degradation) | Low |
| Sample Req. | < 1 mg | < 1 mg | > 100 mg |
| Verdict | Gold Standard for ID | Secondary for fragmentation | Obsolete for ID; useful for purity |
Deep Dive: High-Resolution Mass Spectrometry (HRMS)
Role: The definitive method for molecular weight confirmation.[1]
The Isotopic Envelope Logic
For C₁₄H₁₀Cl₂O₂, the "Molecular Weight" of 281.13 g/mol is merely a weighted average.[1] In HRMS, you must look for the Monoisotopic Mass and its isotopologues.[1]
-
Peak 1 (Monoisotopic): ¹²C₁₄¹H₁₀³⁵Cl₂¹⁶O₂
280.0058 Da -
Peak 2 (M+2): ¹²C₁₄¹H₁₀³⁵Cl³⁷Cl¹⁶O₂
282.0028 Da -
Peak 3 (M+4): ¹²C₁₄¹H₁₀³⁷Cl₂¹⁶O₂
283.9999 Da
Theoretical Intensity Ratio: Approximately 9 : 6 : 1 (100% : 64% : 10%).[1] Note: If your spectrum shows a 3:1 ratio, you have likely lost one chlorine atom or are analyzing a mono-chloro impurity.
Experimental Protocol (Self-Validating)
System: LC-QTOF or LC-Orbitrap.
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
Expert Insight: While Positive Mode (ESI+) works, Negative Mode is often superior for
Step-by-Step Workflow:
-
Preparation: Dissolve 0.1 mg of sample in 1 mL of LC-MS grade Methanol.
-
Infusion: Direct infusion at 5-10 µL/min (bypass column for pure ID check).
-
Parameters (Negative Mode):
-
Data Acquisition: Acquire range m/z 100–500.
-
Validation Check:
Secondary Method: GC-MS (Electron Impact)
Role: Structural confirmation via fragmentation, but requires caution.[1]
Warning: The injector port temperature (typically 250°C) can cause the
Protocol Adjustment:
-
Lower injector temperature to 200°C if possible.[1]
-
Use a high split ratio (50:1) to minimize residence time.[1]
Key Fragmentation Markers (EI Source, 70eV):
-
Molecular Ion: m/z 280 (weak due to fragmentation).[1]
- -Cleavage: The bond between the carbonyl and the CH-OH breaks.[1]
Visualization of Analytical Logic
The following diagrams illustrate the decision-making process and the specific mass spectral logic for this molecule.
Diagram 1: Analytical Workflow for MW Confirmation
Caption: Decision tree highlighting the risk of thermal degradation in GC-MS versus the stability of HRMS.
Diagram 2: The Chlorine Isotope Envelope (ESI- Mode)
Caption: Expected Mass Spectral signature for a dichloro-species in Negative Ion mode.
Summary of Reference Data
Use the table below to benchmark your experimental results.
| Parameter | Theoretical Value | Acceptance Criteria |
| Monoisotopic Mass | 280.0058 Da | |
| [M-H]⁻ m/z | 279.00 (Negative Mode) | 278.99 - 279.01 |
| [M+Na]⁺ m/z | 303.00 (Positive Mode) | 302.99 - 303.01 |
| Isotope Ratio (M:M+2) | 100 : 64 | |
| Melting Point | 135–137°C | Range < 2°C |
References
-
National Institute of Standards and Technology (NIST). 4,4'-Dichlorobenzophenone (Structural Analog Data).[1] NIST Chemistry WebBook.[1][2] Available at: [Link]
-
PubChem. Compound Summary: 4,4'-Dichlorobenzoin (CAS 4254-20-0).[1] National Center for Biotechnology Information.[1] Available at: [Link]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (General reference for Chlorine Isotopic Patterns). Wiley.[1][3]
Sources
Cross-referencing experimental data of 4,4'-dichlorobenzoin with literature values
Executive Summary
This guide serves as a technical benchmark for researchers synthesizing or utilizing 4,4'-dichlorobenzoin (1,2-bis(4-chlorophenyl)-2-hydroxyethanone). Unlike unsubstituted benzoin, the presence of para-chloro substituents introduces specific electronic effects that alter solubility, melting point, and spectroscopic signatures. This document provides a validated protocol for thiamine-catalyzed synthesis—replacing the hazardous cyanide method—and offers a rigorous comparison of experimental data against established literature values to ensure product integrity.
Chemical Identity & Structural Context
The structural integrity of 4,4'-dichlorobenzoin relies on the balance between the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R) of the chlorine atoms.
-
IUPAC Name: this compound
-
Molecular Formula:
-
Molecular Weight: 309.14 g/mol [1]
-
Key Structural Feature: The secondary alcohol adjacent to the ketone creates an intramolecular hydrogen bond, stabilizing the structure but making the methine proton (
-hydrogen) susceptible to oxidation (to 4,4'-dichlorobenzil) under basic conditions.
Synthesis Protocol: Thiamine-Catalyzed Condensation
Rationale: We utilize Thiamine Hydrochloride (Vitamin B1) as a bio-organocatalyst.[1][2] This avoids the toxicity of NaCN while mimicking the nucleophilic activity of the cyanide ion via the formation of a thiazolium ylide intermediate.[1]
Reagents & Stoichiometry[1]
-
4-Chlorobenzaldehyde: 20 mmol (Freshly distilled to remove 4-chlorobenzoic acid)
-
Thiamine Hydrochloride: 1.5 mmol (Catalyst)[1]
-
Sodium Hydroxide (2M): 3.0 mmol (To deprotonate thiamine)
-
Solvent: Ethanol/Water (2:1 v/v)[1]
Step-by-Step Workflow
-
Catalyst Activation: Dissolve thiamine HCl in water.[1] Add ethanol, then cool to 0°C. Slowly add NaOH. Critical: The solution must turn yellow (ylide formation) but not dark orange (decomposition).[1]
-
Addition: Add 4-chlorobenzaldehyde neat. The lipophilic aldehyde may form an emulsion; vigorous stirring is required.[1]
-
Reflux: Heat to 60–65°C for 90 minutes. Note: Higher temperatures promote the Cannizzaro reaction side-pathway.[1]
-
Crystallization: Cool slowly to room temperature, then to 4°C. The product precipitates as white/off-white needles.[1]
-
Purification: Recrystallize from hot ethanol (95%).
Workflow Visualization
Figure 1: Optimized workflow for the organocatalytic synthesis of 4,4'-dichlorobenzoin.
Data Comparison: Experimental vs. Literature
This section validates your product. Deviations outside the "Acceptable Range" indicate specific impurities (discussed in Section 5).
Physical Constants
| Property | Literature Value [1][2] | Experimental Target | Acceptable Range | Notes |
| Melting Point | 88–89 °C | 87–89 °C | 86–90 °C | Lower MP (<85°C) indicates unreacted aldehyde.[1] |
| Appearance | White needles | White/Off-white | White to Pale Cream | Bright yellow indicates oxidation to benzil.[1] |
| Yield | 70–85% | 75% | >60% | Lower yields often due to Cannizzaro side reaction.[1] |
Spectroscopic Validation (NMR & IR)
The chlorine substituents cause predictable shifts compared to unsubstituted benzoin.[1]
Table 2: ^1H NMR Data (CDCl_3, 400 MHz)
| Proton Environment | Literature Shift (
Table 3: Infrared (IR) Spectroscopy
| Bond Vibration | Literature Wavenumber (
Troubleshooting & Logic Pathways
Use the following logic map to diagnose synthesis failures based on physical data.
Figure 2: Diagnostic logic for impurity profiling based on physical appearance and melting point data.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard reference for substituted benzoins and melting points).
-
Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Engel, R. G. Introduction to Organic Laboratory Techniques: A Microscale Approach; Saunders College Publishing, 1999.[1] (Protocol validation for thiamine catalysis).
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 4,4'-dichlorobenzoin.[1] [Link] (Verified spectral data source).[1]
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th Ed.; John Wiley & Sons, 2005.[1] (IR interpretation principles for conjugated ketones).
Sources
Efficacy of 4,4'-dichlorobenzoin as a photoinitiator compared to Irgacure
This guide provides a technical evaluation of 4,4'-Dichlorobenzoin (4,4'-DCB) as a photoinitiator, contrasting its efficacy against the industry-standard Irgacure series (specifically Irgacure 651 and Irgacure 184 ).
Executive Summary: The Verdict
For high-precision drug delivery systems, hydrogels, or optical coatings, Irgacure 651 (DMPA) and Irgacure 2959 remain the superior choices over 4,4'-Dichlorobenzoin .
While 4,4'-DCB functions as a competent Norrish Type I photoinitiator, it suffers from two critical deficits inherent to the benzoin class: poor thermal stability (leading to premature polymerization or "pot life" issues) and susceptibility to yellowing upon curing. However, 4,4'-DCB retains utility in specific cost-sensitive industrial coatings or academic mechanistic studies where the electron-withdrawing chlorine substituents are used to probe radical reactivity rates.
Mechanistic Analysis: Norrish Type I Cleavage
Both 4,4'-DCB and the Irgacure family (specifically 651 and 184) operate via Norrish Type I
The 4,4'-Dichlorobenzoin Mechanism
The chlorine substituents at the para positions of the aromatic rings exert an electron-withdrawing effect. This influences the triplet state energy and the stability of the resulting benzoyl radicals.
-
Excitation:
-
Cleavage: Homolytic cleavage yields a 4-chlorobenzoyl radical and a 4-chlorobenzyl radical .
-
Limitation: The benzylic radical is relatively stable (less reactive), which can slow initiation rates compared to the acetophenone-derived radicals of Irgacure.
The Irgacure 651 (DMPA) Advantage
Irgacure 651 (2,2-Dimethoxy-2-phenylacetophenone) cleaves to form a benzoyl radical and a dimethoxybenzyl radical. The methyl radical generated from subsequent fragmentation is highly reactive, driving faster conversion rates.
Figure 1: General Norrish Type I photocleavage pathway shared by both initiators.[1]
Physicochemical & Performance Comparison
The following data synthesizes experimental trends for benzoin derivatives versus acetophenones.
| Feature | 4,4'-Dichlorobenzoin | Irgacure 651 (DMPA) | Irgacure 2959 |
| Class | Benzoin Derivative | Benzyl Ketal | |
| Abs. Max ( | ~260–310 nm (Tail to 350 nm) | 250 nm, 365 nm | 276 nm |
| Molar Extinction ( | Moderate (~10,000 | High at 365 nm | Low (requires higher loading) |
| Solubility | Good in Acrylates/Organic Solvents | Excellent in Acrylates | Water Soluble (Bio-compatible) |
| Thermal Stability | Poor (Short pot life) | Excellent | Good |
| Yellowing | High (Due to benzyl radicals) | Low | Negligible |
| Primary Use Case | Industrial coatings, mechanistic studies | Standard UV curing, inks | Hydrogels, cell encapsulation |
Key Insight: The "pot life" issue with 4,4'-DCB is due to the presence of the
Experimental Protocol: Comparative Efficacy
To objectively validate the performance difference, use this Real-Time FTIR (RT-FTIR) protocol. This method measures the disappearance of the acrylate double bond (
Materials
-
Monomer: Poly(ethylene glycol) diacrylate (PEGDA, Mn=700).
-
Initiators: 4,4'-Dichlorobenzoin (1% w/w) vs. Irgacure 651 (1% w/w).
-
Light Source: Mercury arc lamp or 365 nm LED (Intensity: 10 mW/cm²).
Workflow
Figure 2: Step-by-step RT-FTIR protocol for determining polymerization kinetics.
Data Analysis Formula
Calculate the Degree of Conversion (
- : Area of peak before irradiation.
-
: Area of peak at time
.
Expected Result: Irgacure 651 typically reaches a plateau (e.g., >90% conversion) within 10–20 seconds under standard conditions. 4,4'-DCB will likely show a slower initial rate (
Safety & Handling (Drug Development Context)
For researchers in drug delivery:
-
Cytotoxicity: Benzoin derivatives, including 4,4'-DCB, generally exhibit higher cytotoxicity than Irgacure 2959. The cleavage products (chlorinated benzenes/aldehydes) are potential irritants and environmental toxins.
-
Regulatory: Irgacure 2959 is the de facto standard for cytocompatible hydrogels. 4,4'-DCB should not be used for cell-laden constructs due to the risk of leaching toxic chlorinated byproducts.
References
-
Photoinitiators for UV Curing. Sigma-Aldrich Technical Guides. (Overview of Type I vs Type II mechanisms).
-
Comparison of Irgacure 2959 and other initiators in biomedical applications. NIH / PMC. (Cytotoxicity and efficiency data).
-
Photochemical
-Cleavage of Benzoin Derivatives. MDPI Molecules. (Mechanistic insights into benzoin cleavage kinetics). -
1,4-Dichlorobenzene Properties. PubChem. (Precursor/Degradation product toxicity data).
-
Radical Photoinitiators for UV-Curing in Industrial Applications. ScholarWorks @ BGSU. (Industrial comparison of photoinitiator classes).
Sources
Structural Elucidation of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone Reaction Products
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: Comparative Analysis of Benzilic Acid Rearrangement vs. Imidazolidine Cyclization Pathways
Executive Summary
In the development of anticonvulsant therapeutics and lipophilic scaffolds, 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone (commonly known as 4,4'-dichlorobenzoin ) serves as a critical synthetic pivot. While the starting material itself possesses limited utility, its oxidized derivative, 4,4'-dichlorobenzil, undergoes two divergent pathways yielding structurally distinct pharmacophores:
-
The Benzilic Acid Rearrangement: Yielding 4,4'-dichlorobenzilic acid (a precursor for anticholinergics).
-
The Urea Cyclization (Bucherer-Bergs/Biltz Synthesis): Yielding 5,5-bis(4-chlorophenyl)hydantoin (a phenytoin analog).
This guide provides an objective technical comparison of these products, focusing on the spectroscopic nuances required to unambiguously distinguish the rearranged carboxylate scaffold from the cyclized hydantoin ring—a common challenge in high-throughput optimization where melting points often overlap.
Part 1: The Precursor & The Pivot
Before elucidation of the final products can occur, the integrity of the oxidative pivot must be established. The starting benzoin is typically oxidized to the benzil intermediate to facilitate subsequent transformations.
1.1 The Starting Material: 4,4'-Dichlorobenzoin[1]
-
Structure:
-hydroxy ketone bridge connecting two chlorophenyl rings. -
Key Diagnostic Signal: The methine proton (
-OH) appears as a singlet (or doublet if coupled to OH) at 5.9–6.1 ppm in H NMR. -
IR Signature: Broad O-H stretch (
) and Ketone C=O ( ).
1.2 The Pivot: 4,4'-Dichlorobenzil
Oxidation (using nitric acid or Bi(III)/Cu(II) catalysts) removes the chiral center.
-
Structural Change: Conversion of
-OH to C=O. -
Elucidation Check: Disappearance of the
6.0 ppm methine signal. Appearance of a simplified aromatic region (AA'BB' system) due to symmetry. -
IR Signature: Absence of O-H stretch. Appearance of a doublet carbonyl peak (symmetric/asymmetric stretching of 1,2-diketone) around
.
Part 2: Divergent Pathways & Product Comparison
This section compares the two primary reaction outcomes from the benzil intermediate.
Pathway A: Benzilic Acid Rearrangement[2][3][4][5][6]
-
Reagents: KOH/NaOH, Ethanol, Reflux
Acidification. -
Mechanism: 1,2-aryl migration driven by hydroxide attack, forming a gem-diaryl
-hydroxy acid. -
Product: 4,4'-Dichlorobenzilic Acid (2,2-bis(4-chlorophenyl)-2-hydroxyacetic acid).
Pathway B: Urea Cyclization (Hydantoin Synthesis)
-
Reagents: Urea, Ethanol, KOH (Biltz synthesis variant).
-
Mechanism: Condensation followed by pinacol-type rearrangement to form the imidazolidine-2,4-dione ring.
-
Product: 5,5-Bis(4-chlorophenyl)hydantoin (Chlorinated Phenytoin).
Part 3: Structural Elucidation Guide
The following data compares the definitive spectral features required to distinguish the Acid (Pathway A) from the Hydantoin (Pathway B).
3.1 Comparative Spectroscopic Data
| Feature | Product A: 4,4'-Dichlorobenzilic Acid | Product B: 5,5-Bis(4-chlorophenyl)hydantoin |
| Primary Functionality | Cyclic Imide (Ureide) | |
| Broad singlet | Two singlets | |
| None (Quaternary Carbon) | None (Quaternary Carbon) | |
| Single signal | Two signals: | |
| IR Spectroscopy | Broad O-H (3500–2500 cm | Sharp N-H (3200–3100 cm |
| Solubility (Wet Lab) | Soluble in 5% NaHCO | Insoluble in NaHCO |
3.2 Expert Insight: The Nitrogen Trap
A common error in early-stage characterization is misidentifying the Hydantoin N-H peaks as Carboxylic/Hydroxyl protons.
-
The Test: Perform a D
O shake.-
Benzilic Acid: The OH/COOH protons exchange rapidly and disappear.
-
Hydantoin: The Imide N-H protons exchange much slower than OH protons. In anhydrous DMSO-d6, they appear as sharp, distinct singlets, whereas acid protons are often broadened into the baseline.
-
3.3 Mass Spectrometry (ESI-MS)
-
Benzilic Acid: [M-H]
mode is dominant. Expect decarboxylation in fragmentation (Loss of 44 Da). -
Hydantoin: [M+H]
or [M-H] are both viable.-
Diagnostic Fragment: Retro-Diels-Alder cleavage of the hydantoin ring often yields an isocyanate fragment and a ketone/imine species.
-
Isotope Pattern: Both products contain two chlorine atoms.[8] Look for the characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks (indicative of Cl
).
-
Part 4: Experimental Protocols
Protocol A: Synthesis of 4,4'-Dichlorobenzilic Acid
-
Dissolution: Dissolve 4,4'-dichlorobenzil (10 mmol) in 15 mL of Ethanol (95%).
-
Base Addition: Add aqueous KOH (20 mmol, 5 mL water) dropwise. The solution will turn deep violet (transient intermediate).
-
Reflux: Heat to reflux for 30 minutes. The color should fade to yellow/brown.
-
Workup: Pour mixture into ice water. Filter any unreacted benzil (solid).
-
Acidification: Acidify the filtrate with 1M HCl to pH 2.
-
Isolation: The benzilic acid precipitates as a white solid. Filter, wash with cold water, and recrystallize from hot water/ethanol.
Protocol B: Synthesis of 5,5-Bis(4-chlorophenyl)hydantoin
-
Condensation: Combine 4,4'-dichlorobenzil (10 mmol), Urea (15 mmol), and Ethanol (20 mL) in a round-bottom flask.
-
Catalysis: Add 30% aqueous NaOH (5 mL).
-
Reflux: Heat to reflux for 2 hours. The mixture will become a heterogeneous slurry.
-
Quench: Pour the reaction mixture into 100 mL of water. Filter to remove insoluble byproducts.
-
Precipitation: Acidify the clear filtrate with glacial acetic acid (preferred over HCl to avoid co-precipitation of salts) to pH 5–6.
-
Purification: The hydantoin precipitates.[11] Recrystallize from Ethanol to yield white needles.
Part 5: Visualization of Pathways
The following diagram illustrates the divergent synthesis and the decision logic for structural confirmation.
Caption: Divergent synthesis pathways from the oxidized benzil intermediate, highlighting the critical spectroscopic checkpoints for product identification.
References
-
Mechanistic Overview of Benzilic Acid Rearrangement
-
Hydantoin Synthesis (Bucherer-Bergs/Biltz)
-
Spectroscopic Data for Chlorinated Benzoin Derivatives
-
Comparative NMR Analysis of Hydantoins
Sources
- 1. This compound | C14H10Cl2O2 | CID 219286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. quora.com [quora.com]
- 4. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone | C12H13ClO2 | CID 827018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 937-20-2|2-Chloro-1-(4-chlorophenyl)ethanone|BLD Pharm [bldpharm.com]
- 11. asianpubs.org [asianpubs.org]
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- 13. lscollege.ac.in [lscollege.ac.in]
- 14. openmedscience.com [openmedscience.com]
- 15. researchgate.net [researchgate.net]
High-Performance Isomer Analysis in 4,4'-Dichlorobenzoin Synthesis: A Comparative Technical Guide
Content Type: Technical Comparison & Protocol Guide Target Audience: Medicinal Chemists, Process Development Scientists, and QA/QC Analysts.[1]
Executive Summary: The Stereochemical Challenge
4,4'-Dichlorobenzoin is a critical
Because 4,4'-dichlorobenzoin contains a single chiral center at the
This guide objectively compares the "Green" Thiamine-mediated synthesis against the traditional Cyanide route and provides a rigorous analytical framework for resolving the resulting isomers.
Synthesis Pathways: Mechanism & Causality[1]
To understand the impurity profile, one must understand the mechanism.[2] The synthesis relies on "Umbelliferone" or Umbellung (polarity reversal) of the aldehyde carbonyl carbon.
Comparative Synthesis Routes
| Feature | Route A: Thiamine-HCl (Green) | Route B: NaCN/KCN (Traditional) |
| Catalyst | Vitamin B1 (Thiamine Pyrophosphate analog) | Cyanide Ion ( |
| Toxicity | Negligible (Edible precursor) | High (Fatal neurotoxin) |
| Reaction Time | Slower (1.5 - 3.0 Hours) | Fast (< 1 Hour) |
| Impurity Profile | Low; trace thiamine adducts possible | High; polymer/resin formation common |
| Recommendation | Preferred for modern GLP labs.[1] | Deprecated due to safety risks.[1][3] |
Mechanistic Visualization (Thiamine Route)
The following diagram illustrates the catalytic cycle. Note how the thiazolium ring acts as the nucleophile to generate the active acyl anion equivalent.
Figure 1: Catalytic cycle of Thiamine-mediated benzoin condensation showing the generation of the Breslow intermediate.
Isomer Analysis & Resolution Strategies
The synthesis yields a racemic mixture (
Method A: Chiral HPLC (The Gold Standard)
This is the only method suitable for quantitative determination of Enantiomeric Excess (ee%) in a regulatory setting.
-
Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA). The helical structure of the amylose derivative creates chiral cavities that differentially retain the
and isomers. -
Mobile Phase: Hexane : Isopropyl Alcohol (90:10 v/v).[1]
-
Mechanism: Hydrogen bonding and
- interactions between the benzoin hydroxyl/aryl groups and the carbamate linkage on the column.
Method B: H NMR with Chiral Shift Reagents
A rapid method for estimation without a chiral column.[1]
-
Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (
).[1] -
Mechanism: The paramagnetic Europium complexes with the
-hydroxyl group of the benzoin. This induces a chemical shift difference ( ) between the enantiomers.[1] -
Observation: The methine proton (
), normally a singlet around 5.9 ppm, splits into two distinct singlets.
Comparative Performance Data
| Metric | Chiral HPLC (Method A) | NMR + Shift Reagent (Method B)[1] | Polarimetry (Method C) |
| Accuracy | High ( | Medium ( | Low (Highly sensitive to impurities) |
| Resolution ( | Variable (Concentration dependent) | N/A (Aggregate value only) | |
| Sample Req. | |||
| Cost per Run | High (Column cost) | Medium (Reagent cost) | Low |
| Throughput | 20-30 min/sample | 10 min/sample | Instant |
Detailed Experimental Protocols
Synthesis of 4,4'-Dichlorobenzoin (Thiamine Route)
Reagents:
-
4-Chlorobenzaldehyde (20 mmol, 2.81 g)
-
Thiamine Hydrochloride (3 mmol, 1.0 g)
-
Ethanol (95%, 15 mL)
-
Sodium Hydroxide (2M aq, 5 mL)
Step-by-Step Protocol:
-
Catalyst Preparation: Dissolve Thiamine HCl in water (2 mL) and add Ethanol (15 mL) in a 50 mL round-bottom flask.
-
Activation: Add 2M NaOH dropwise until the solution turns pale yellow (pH ~8-9). Critical: Do not exceed pH 10 to avoid ring opening of the thiazolium.[1]
-
Addition: Add 4-Chlorobenzaldehyde immediately.
-
Reflux: Heat the mixture at 60-65°C for 90 minutes. Monitor by TLC (Silica, 4:1 Hexane:EtOAc).[1]
-
Crystallization: Cool the mixture in an ice bath. The product should precipitate as white needles.[1]
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
Yield Check: Expected yield 60-75%.
Analytical Workflow: Chiral Resolution
System: Agilent 1260 Infinity II or equivalent.
Column: Chiralpak AD-H (4.6 x 250 mm, 5
Protocol:
-
Sample Prep: Dissolve 1 mg of recrystallized product in 1 mL of Mobile Phase (Hexane/IPA 90:10). Filter through 0.45
m PTFE filter.[1] -
Conditions:
-
Integration:
Analytical Decision Tree
Use this logic flow to select the appropriate analytical technique based on your phase of development.
Figure 2: Decision matrix for analyzing 4,4'-dichlorobenzoin. Chemical purity must be established before chiral analysis.
References
-
Mechanism of Thiamine Catalysis: Breslow, R. "On the Mechanism of Thiamine Action.[1] IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society, vol. 80, no. 14, 1958, pp. 3719–3726.[1] Link[1]
-
Green Synthesis Protocol: Williamson, K. L., & Masters, K. M.[5] Macroscale and Microscale Organic Experiments. 6th Edition, Cengage Learning, 2011.[1][5] (Chapter: Thiamine-Catalyzed Benzoin Condensation). Link[1]
-
Chiral HPLC Methodology: Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Technical Guides, 2023.[1] Link
-
NMR Shift Reagents: Wenzel, T. J. Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley, 2018.[1][6] Link[1]
-
Benzoin Condensation Overview: Lapworth, A. "Reactions involving the addition of hydrogen cyanide to carbonyl compounds."[1] Journal of the Chemical Society, Transactions, 83, 1903, 995-1005. Link
Sources
- 1. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843) [np-mrd.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beyondbenign.org [beyondbenign.org]
- 6. 1,4-Dichlorobenzene | C6H4Cl2 | CID 4685 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Proper Disposal of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone
Common Name: 4,4'-Dichlorobenzoin | CAS: 4254-20-0 Classification: Halogenated Organic Solid[1][2][3][4]
Executive Safety Summary (Read First)
Do NOT dispose of this compound down the drain. Do NOT mix with non-halogenated solvent waste (e.g., pure acetone/ethanol streams).[2][4][5] Do NOT use metal containers for long-term storage of waste solutions (risk of HCl generation).[2]
Immediate Action for Spills:
-
Isolate: Evacuate the immediate area if dust is airborne.[2]
-
Protect: Wear nitrile gloves, safety goggles, and an N95/P100 particulate respirator.[2][4]
-
Contain: Do not dry sweep.[2] Use a damp wipe or HEPA vacuum to prevent dust generation.[6]
-
Dispose: Place all spill debris into a container labeled "Hazardous Waste - Solid - Halogenated."
Chemical Profile & Waste Characterization
To ensure scientific integrity in disposal, one must understand the chemical's behavior.[2][4] 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone is an
| Property | Data | Operational Implication |
| Physical State | Solid (Crystalline powder) | Dust explosion hazard; requires antistatic grounding during large transfers.[1][2][3] |
| Solubility | Low in water; Soluble in Acetone, DCM | Bio-accumulative. Must never enter municipal water systems.[1][2][3] |
| Reactivity | Sensitive to strong oxidizers | Can form phosgene or HCl gases upon thermal decomposition.[1][3] |
| Waste Class | Halogenated Organic | Requires high-temperature incineration with acid gas scrubbing.[1][2][3] |
The "Self-Validating" Disposal Protocol
This protocol uses a segregation-based logic to prevent cross-contamination of cheaper waste streams and ensure regulatory compliance (RCRA/EPA).[2]
Phase A: Waste Segregation (The Decision Tree)
Why this matters: Mixing halogenated waste with non-halogenated waste upgrades the entire container to "Halogenated" status, significantly increasing disposal costs and incineration complexity.[2][4]
Figure 1: Decision matrix for segregating 4,4'-Dichlorobenzoin waste. Note that even if dissolved in acetone, the presence of the chlorinated solute mandates a "Halogenated" waste tag.[2][3][4]
Phase B: Packaging & Labeling
Step 1: Container Selection
-
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Scientific Logic: HDPE is resistant to chemical attack and impact. Avoid glass for solids to prevent breakage during compaction/transport.
-
-
Liquids: Use a chemically resistant carboy (HDPE or Amber Glass).
Step 2: Chemical Compatibility Check Before adding waste to a central carboy, verify the receiving container does not contain incompatible classes.[2][4]
| Incompatible Class | Risk | Mechanism |
| Strong Oxidizers (e.g., Nitric Acid, Peroxides) | Fire / Explosion | Rapid oxidation of the ketone/aromatic rings.[1][2][3][4] |
| Strong Bases (e.g., NaOH > 1M) | Exothermic Reaction | Can induce condensation reactions or hydrolysis.[1][3][4] |
| Reactive Metals (e.g., Sodium, Potassium) | Fire | Reaction with the halogen (Cl) group.[1][2][3][4] |
Step 3: Labeling (The "3-Point Check") A valid waste tag must contain:
-
Full Chemical Name: "this compound" (Do not use abbreviations like "DCB").
-
Hazard Checkbox: Mark "Toxic" and "Irritant".[2]
-
Constituent Breakdown: If in solution, list the solvent % and the solute %.
Phase C: Storage & Handoff[7]
-
Cap Tightness: Ensure caps are screwed down tightly to prevent volatile emissions (if in solution) or dust release.[2]
-
Secondary Containment: Store the waste container in a polyethylene tray capable of holding 110% of the container's volume.
-
Satellite Accumulation Area (SAA): Keep the container at or near the point of generation. Do not move it to a central hallway.
-
Disposal Request: When the container is 90% full, submit a request to your Environmental Health & Safety (EHS) department.[2] Request "Incineration - Halogenated Stream."
Emergency Contingencies
Skin Contact:
-
Immediate: Wash with soap and water for 15 minutes.
-
Logic: Chlorinated aromatics are lipophilic; water alone is insufficient.[2] Soap is required to emulsify and remove the compound from the skin barrier.
Eye Contact:
-
Immediate: Flush with water for 15 minutes.
-
Follow-up: Seek medical attention. Solid particulates can cause corneal abrasion.[2]
Fire:
-
Extinguishing Media: CO2, dry chemical, or foam.[2][4][7][8]
-
Warning: Burning produces Hydrogen Chloride (HCl) and potentially Phosgene . Firefighters must wear SCBA.[2][9]
References
-
PubChem. (n.d.).[2] Compound Summary: 4,4'-Dichlorobenzoin.[2][4][10] National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261: Identification and Listing of Hazardous Waste.[2] Retrieved from [Link][2][3][4]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][2][3][4]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. wku.edu [wku.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. media.suweb.site [media.suweb.site]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. chembk.com [chembk.com]
Personal protective equipment for handling 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone
Synonym: 4,4'-Dichlorobenzoin CAS: 119-86-8 (Typical isomer reference)
Executive Summary & Risk Profile
As a Senior Application Scientist, I often observe that researchers underestimate halogenated aromatic ketones. While 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone is not acutely fatal like cyanide, its lipophilic nature and halogenation profile create specific handling challenges. It acts as a significant mucous membrane irritant and poses a cumulative environmental hazard if mismanaged.
This compound is a solid, crystalline powder often used as a photoinitiator or intermediate in heterocycle synthesis. The primary operational risks are dust inhalation during weighing and dermal absorption when solvated.
Hazard Characterization Table
| Parameter | Classification | Critical H-Codes |
| Health Hazard | Irritant (Skin/Eye/Respiratory) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) |
| Physical State | Solid (Fine Powder) | Warning: High static potential; "fly-away" dust risk. |
| Environmental | Halogenated Organic | H411/H413: Toxic to aquatic life with long-lasting effects.[1][2] |
| Reactivity | Stable | Incompatible with strong oxidizers and strong bases.[2] |
Personal Protective Equipment (PPE) Matrix
Rationale: Standard PPE is insufficient for halogenated powders due to their persistence and potential for solution-phase permeation.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection (Solid) | Nitrile (0.11 mm min) | Sufficient for dry powder handling. Protects against incidental contact.[2][3][4][5] |
| Hand Protection (Solution) | Double Gloving (Nitrile + Laminate) | Once dissolved (e.g., in DCM or Acetone), the solvent acts as a carrier, rapidly permeating standard nitrile. Change gloves immediately upon splash. |
| Eye Protection | Chemical Goggles (Indirect Vent) | Standard safety glasses are inadequate for fine powders. Goggles prevent airborne dust from bypassing the lens and irritating the lacrimal duct. |
| Respiratory | Fume Hood (Primary) | All open handling must occur in a certified fume hood. |
| Respiratory (Secondary) | N95 / P95 Respirator | Required only if weighing must occur outside a hood (not recommended) or during spill cleanup. |
| Body Protection | Lab Coat (High-Neck) | Prevents dust accumulation on street clothes. Tyvek sleeves recommended for scale-up (>10g). |
Operational Protocol: The Zero-Contamination Workflow
Phase A: Engineering Controls & Setup
Before opening the vial, verify fume hood performance. The face velocity should be 0.3–0.5 m/s (60–100 fpm) .
-
Static Management: Halogenated benzoins are prone to static charge. Use an ionizing bar or anti-static weighing gun if available.
-
Surface Prep: Line the work surface with an absorbent, plastic-backed bench mat. This captures "fly-away" particles and simplifies cleanup.
Phase B: Weighing & Transfer
Objective: Prevent aerosolization.
-
Do not use a spatula directly from a large stock bottle. Pour a small amount into a secondary weighing boat inside the hood, then dispense from there.
-
Solvation: If the protocol requires dissolving the compound, add the solvent to the solid in the hood. Never transport the dry solid across the lab in an open container.
-
Decontamination: Wipe the exterior of the reaction vessel with a Kimwipe dampened with ethanol before removing it from the hood.
Phase C: Emergency Response
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) to clean skin; this increases absorption of the halogenated compound.
-
Spill (Solid): Do not dry sweep. Use a wet wipe or a HEPA-filtered vacuum to prevent dust generation.
-
Spill (Solution): Absorb with vermiculite or sand. Dispose of as halogenated waste.[5][6]
Logic Visualization: Exposure Control & Waste
Figure 1: Exposure Prevention Logic
This decision tree illustrates the hierarchy of controls required to prevent respiratory and dermal exposure.
Caption: Decision logic for selecting PPE based on physical state and solvent carrier risks.
Disposal Strategy: Cradle-to-Grave
Proper disposal is critical. Halogenated organic compounds are often subject to stricter incineration protocols than standard organic waste due to the formation of acid gases (HCl) during combustion.
Figure 2: Waste Stream Segregation
Caption: Segregation logic to prevent cross-contamination of non-halogenated waste streams.
Critical Disposal Rules
-
Segregation: Never pour this compound waste into the general "Organic Solvents" carboy. It requires a dedicated "Halogenated Waste" container.[5]
-
Cost Control: Mixing even 1% halogenated waste into a non-halogenated drum reclassifies the entire drum as halogenated, tripling disposal costs.
-
Labeling: Tags must explicitly list "4,4'-Dichlorobenzoin" and "Halogenated".
References
-
PubChem. (n.d.). Compound Summary: 4,4'-Dichlorobenzoin (CAS 119-86-8). National Library of Medicine. Retrieved from [Link]
-
U.S. EPA. (2022). Guidelines for Solvent Waste Recycling and Disposal. Environmental Protection Agency.[7] Retrieved from [Link]
-
OSHA. (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Occupational Safety and Health Administration.[8] Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
